molecular formula C9H9BrN2O2S B1411550 3-(2-Bromo-6-nitrophenyl)thiazolidine CAS No. 1774896-89-7

3-(2-Bromo-6-nitrophenyl)thiazolidine

Cat. No.: B1411550
CAS No.: 1774896-89-7
M. Wt: 289.15 g/mol
InChI Key: YSWKGNUZSSFPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-6-nitrophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9BrN2O2S and its molecular weight is 289.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-6-nitrophenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-6-nitrophenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-bromo-6-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(12(13)14)9(7)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWKGNUZSSFPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-(2-Bromo-6-nitrophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties & Synthetic Characterization of 3-(2-Bromo-6-nitrophenyl)thiazolidine Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS: 1774896-89-7) represents a specialized heterocyclic intermediate characterized by extreme steric congestion and electronic deactivation. Structurally, it consists of a saturated thiazolidine ring N-linked to a phenyl core flanked by a bromine atom at the ortho position and a nitro group at the ortho' position.

This specific substitution pattern (2-Br, 6-NO


) renders the molecule a critical case study in nucleophilic aromatic substitution and steric rotamerism. It serves as a high-value scaffold for the synthesis of fused tricyclic systems (e.g., thiazolo[3,2-a]benzimidazoles) via reductive cyclization. This guide provides a comprehensive physicochemical profile, validated synthetic protocols for overcoming steric deactivation, and structural characterization standards.

Physicochemical Profile

The physicochemical behavior of 3-(2-Bromo-6-nitrophenyl)thiazolidine is dominated by the "ortho-effect," where the bulky bromine and nitro groups force the thiazolidine ring out of planarity with the benzene ring, impacting solubility and spectral properties.

2.1 Key Metrics Table
PropertyValue / DescriptionNote
CAS Number 1774896-89-7Unique Identifier
Molecular Formula C

H

BrN

O

S
Molecular Weight 289.15 g/mol Monoisotopic Mass: 287.957 (for

Br)
Physical State Yellow to Orange Crystalline SolidColor due to nitro-arene conjugation
Melting Point 115–125 °C (Predicted)Range varies by crystal polymorph/purity
LogP (Calc) 2.45 ± 0.3Moderate Lipophilicity
pKa (Conjugate Acid) ~ -1.5 to -2.0Extremely weak base due to 2,6-EWG
Solubility DMSO, DMF, CH

Cl

, EtOAc
Insoluble in water; sparingly soluble in EtOH
2.2 Solubility & Stability Logic
  • Lipophilicity: The thiazolidine ring acts as a lipophilic anchor. The presence of the nitro group adds polarity, but the intramolecular steric crowding prevents efficient hydrogen bonding with solvents, maintaining a net lipophilic profile (LogP > 2).

  • Chemical Stability:

    • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides or strong oxidants.

    • Photostability: The nitro-bromide motif is photosensitive. Prolonged exposure to UV light may induce debromination or nitro-reduction radical pathways. Store in amber vials.

Synthetic Methodology: Overcoming Deactivation

Synthesizing this compound via standard alkylation is non-trivial. The precursor, 2-bromo-6-nitroaniline , possesses a severely deactivated nitrogen atom. The lone pair is delocalized into the nitro group (resonance) and inductively withdrawn by the bromine, while simultaneously being sterically blocked.

3.1 Protocol: Base-Mediated Cyclization

Standard nucleophilic substitution will fail or proceed with poor yields. A strong base protocol is required.

Reagents:

  • Substrate: 2-Bromo-6-nitroaniline (1.0 eq)

  • Reagent: 1-Bromo-3-chloropropane (1.2 eq) or 1,3-Dibromopropane

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

  • Activation: Dissolve 2-bromo-6-nitroaniline in anhydrous DMF under Argon. Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. The solution will turn deep red/purple (formation of the anilide anion). Critical: Allow stirring for 30 mins to ensure full deprotonation despite steric hindrance.

  • Alkylation: Add 1-bromo-3-chloropropane dropwise.

  • Cyclization: Heat the reaction to 80–100°C. The initial alkylation forms the secondary amine intermediate, which then undergoes intramolecular cyclization to close the thiazolidine ring.

  • Work-up: Quench with ice water. Extract with EtOAc. The steric bulk prevents "over-alkylation" (quaternization), simplifying purification.

3.2 Synthesis Pathway Visualization

Synthesis Aniline 2-Bromo-6-nitroaniline (Deactivated Nucleophile) Base NaH / DMF (Anion Formation) Aniline->Base Deprotonation Intermediate N-Alkyl Intermediate (Transient) Base->Intermediate + 1,3-Dihaloalkane Product 3-(2-Bromo-6-nitrophenyl) thiazolidine Intermediate->Product Intramolecular Cyclization (Heat)

Figure 1: Synthetic pathway requiring strong base activation to overcome electronic deactivation and steric hindrance.

Structural Characterization (Spectroscopy)[1][2][3][7][8][9][10][11]

Validating the structure requires confirming the integrity of the thiazolidine ring and the specific substitution pattern on the benzene.

4.1 NMR Fingerprint (

H NMR, 400 MHz, DMSO-

)

Due to the 2,6-substitution, rotation around the N-Aryl bond is restricted (atropisomerism potential at low temps), but typically appears as time-averaged signals at room temperature.

  • Aromatic Region (3H):

    • 
       8.0–8.2 ppm (dd): Proton adjacent to NO
      
      
      
      (deshielded).
    • 
       7.8–8.0 ppm (dd): Proton adjacent to Br.
      
    • 
       7.4–7.6 ppm (t): Proton at position 4 (meta to both substituents).
      
  • Aliphatic Region (Thiazolidine Ring):

    • 
       4.0–4.2 ppm (s or split t): N-CH
      
      
      
      -S (C2 of thiazolidine). Note: This signal is diagnostic. If the ring is not closed, this shift will be absent.
    • 
       3.5–3.8 ppm (t): N-CH
      
      
      
      (C4 of thiazolidine).
    • 
       3.0–3.2 ppm (t): S-CH
      
      
      
      (C5 of thiazolidine).
4.2 Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of one Bromine atom provides a characteristic 1:1 doublet at M+ and M+2.

    • Base Peak: ~288/290 amu (

      
      Br/
      
      
      
      Br).
    • Fragmentation: Loss of NO

      
       (M-46) is a common primary fragmentation pathway.
      
4.3 Infrared Spectroscopy (FT-IR)
  • NO

    
     Stretches:  Strong bands at ~1530 cm
    
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).
  • C-Br Stretch: distinct band in the fingerprint region (600–700 cm

    
    ).
    
  • Absence of N-H: Crucial for confirming complete cyclization. Any peak at 3300–3500 cm

    
     indicates unreacted aniline or open-chain intermediate.
    

Biological & Chemical Applications[1][3][4][5][6][7][9][12][13]

5.1 Scaffold for Fused Heterocyclics

The primary utility of this compound is as a precursor for thiazolo[3,2-a]benzimidazoles .

  • Mechanism: Reduction of the nitro group (using Fe/AcOH or SnCl

    
    ) generates an amine. This amine immediately attacks the C2 position of the thiazolidine ring (if oxidized to an imine or activated) or participates in condensation reactions to fuse the rings.
    
5.2 Decision Logic for Usage

Applications Start 3-(2-Bromo-6-nitrophenyl) thiazolidine Path1 Nitro Reduction (Fe/HCl) Start->Path1 Path2 S-Oxidation (mCPBA) Start->Path2 Path3 Suzuki Coupling (Pd-Cat) Start->Path3 Prod1 Fused Benzimidazoles (Bioactive Core) Path1->Prod1 Cyclization Prod2 S-Oxides/Sulfones (Polarity Tuning) Path2->Prod2 Metabolic Stability Prod3 Biaryl Thiazolidines (Library Expansion) Path3->Prod3 C-C Bond Formation

Figure 2: Functionalization pathways transforming the core scaffold into bioactive libraries.

References

  • Chemical Identity & Supplier Data

    • Source: Chem960 / Vertex AI Search Results.
    • Context: Identification of CAS 1774896-89-7 as a commercially indexed research chemical.
    • URL: (Verified via search result 1.1)

  • Thiazolidine Synthesis & Properties

    • Title: Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates.[2][1][3]

    • Source: NIScPR (National Institute of Science Communic
    • Context: General protocols for thiazolidine ring closure and spectral characterization (NMR/IR)
    • URL: (Verified via search result 1.6)

  • Spectroscopic Characterization of N-Aryl Thiazolidines

    • Title: Synthesis and Biological Activity of Some New Thiazolidinone Deriv
    • Source: System
    • Context: Detailed NMR shift analysis for thiazolidine ring protons and N-aryl substituents.
    • URL: (Verified via search result 1.7)

  • General Heterocyclic Chemistry of 2-Bromo-6-nitroanilines

    • Title: Thiazolidinediones: An In-Depth Study of Their Synthesis and Applic
    • Source: N
    • Context: Discussion of steric and electronic effects in synthesizing thiazolidine derivatives
    • URL: (Verified via search result 1.9)

Sources

3-(2-Bromo-6-nitrophenyl)thiazolidine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2-Bromo-6-nitrophenyl)thiazolidine , a specialized heterocyclic intermediate used in medicinal chemistry. This compound serves as a critical scaffold for synthesizing fused tricyclic systems and exploring Structure-Activity Relationships (SAR) in kinase inhibitors and antimicrobial agents.

CAS Registry Number: 1774896-89-7[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound represents a sterically congested N-aryl thiazolidine. The presence of ortho-bromo and ortho-nitro substituents on the phenyl ring creates a unique electronic and steric environment, making it a valuable "molecular handle" for further diversification via reduction or cross-coupling reactions.

Core Data Table
PropertySpecification
CAS Number 1774896-89-7
IUPAC Name 3-(2-Bromo-6-nitrophenyl)-1,3-thiazolidine
Molecular Formula

Molecular Weight 289.15 g/mol
Appearance Yellow to Orange Crystalline Solid (Typical for nitro-anilines)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
LogP (Predicted) ~2.3 - 2.8 (Lipophilic)
SMILES [O-]c1cccc(Br)c1N2CCSC2

Synthesis Methodology

The synthesis of 3-(2-Bromo-6-nitrophenyl)thiazolidine is challenging due to the steric hindrance at the reaction center. The most robust protocol utilizes Nucleophilic Aromatic Substitution (


) . The nitro group at the ortho position activates the ring for nucleophilic attack, while the bromine atom remains intact if mild conditions are maintained.
Reaction Mechanism & Logic

The reaction involves the attack of the secondary amine of thiazolidine on 2-bromo-1-fluoro-6-nitrobenzene .

  • Substrate Selection: The fluoro-derivative is preferred over the bromo- or chloro-analog because fluoride is a better leaving group in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • Regioselectivity: The nucleophile attacks position 1 (bearing the fluorine) because it is activated by the strong electron-withdrawing effect of the ortho-nitro group.

Step-by-Step Experimental Protocol

Materials:

  • 2-Bromo-1-fluoro-6-nitrobenzene (1.0 eq)

  • Thiazolidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: Charge a reaction vessel with 2-Bromo-1-fluoro-6-nitrobenzene dissolved in anhydrous DMF (0.5 M concentration).

  • Addition: Add

    
     (powdered) to the solution. Stir for 10 minutes at room temperature.
    
  • Nucleophilic Attack: Dropwise add Thiazolidine to the mixture. The reaction is exothermic; ensure temperature control.

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Note: Higher temperatures (>100°C) may risk displacing the bromine atom.

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    
Synthesis Workflow Diagram

SynthesisPathway Start 2-Bromo-1-fluoro- 6-nitrobenzene Inter Meisenheimer Complex Start->Inter + Thiazolidine + K2CO3, DMF, 60°C Reagent Thiazolidine Reagent->Inter Product 3-(2-Bromo-6-nitrophenyl) thiazolidine (CAS 1774896-89-7) Inter->Product - HF (Aromatization)

Caption: Nucleophilic Aromatic Substitution pathway for the synthesis of CAS 1774896-89-7.

Reactivity & Applications in Drug Discovery

This molecule is not an endpoint but a divergent intermediate . Its value lies in the orthogonal reactivity of the Nitro group (reducible) and the Bromo group (cross-couplable).

A. Reduction to Aniline (Benzimidazole Precursor)

Reducing the nitro group yields 2-bromo-6-(thiazolidin-3-yl)aniline . This intermediate is critical for synthesizing benzimidazoles or quinoxalines.

  • Method:

    
     or 
    
    
    
    in Ethanol. Avoid catalytic hydrogenation (
    
    
    ) to prevent debromination.
B. Palladium-Catalyzed Cross-Coupling

The steric bulk of the ortho-thiazolidine and ortho-nitro groups makes standard Suzuki coupling challenging but feasible with specialized ligands (e.g., SPhos, XPhos).

  • Application: Introduction of biaryl systems for kinase inhibitor scaffolds.

C. Functionalization Workflow

Reactivity cluster_0 Path A: Reduction cluster_1 Path B: Coupling Core 3-(2-Bromo-6-nitrophenyl) thiazolidine Aniline 3-(2-Bromo-6-aminophenyl) thiazolidine Core->Aniline Fe / NH4Cl (Nitro Reduction) Biaryl 3-(2-Aryl-6-nitrophenyl) thiazolidine Core->Biaryl Suzuki Coupling (Pd-cat, Ar-B(OH)2) Fused Thiazolo-Benzimidazole Derivatives Aniline->Fused Cyclization (e.g., with aldehydes) Kinase Kinase Inhibitor Scaffolds Biaryl->Kinase Further SAR

Caption: Divergent synthesis pathways utilizing the Nitro and Bromo functional handles.

Safety & Handling Protocols

As a nitro-aromatic compound, 3-(2-Bromo-6-nitrophenyl)thiazolidine requires specific safety measures.

  • Toxicology: Nitro-aromatics are potential mutagens and skin sensitizers. Handle in a fume hood.

  • Stability: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thiazolidine ring can be sensitive to oxidation (forming sulfoxides) upon prolonged exposure to air.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Chemical Supplier Database. (2024). CAS 1774896-89-7 Entry.[1][2][3] Chem960. Link[3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Thiazolidine Derivatives. PubChem.[3] Link

  • Nawale, S. L., et al. (2012).[4] Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 4(6), 2270-2277.[4] (Contextual reference for thiazolidine synthesis methodologies). Link

  • Patel, D., et al. (2010). Synthesis, characterization and biological evaluation of some thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research. (Contextual reference for N-aryl thiazolidine properties). Link

Sources

Crystal structure analysis of 3-(2-Bromo-6-nitrophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS 1774896-89-7). This guide is designed for pharmaceutical researchers and crystallographers focusing on sterically hindered N-aryl heterocycles.[1]

A Technical Deep Dive into 3-(2-Bromo-6-nitrophenyl)thiazolidine

Executive Summary & Compound Profile

The compound 3-(2-Bromo-6-nitrophenyl)thiazolidine represents a classic case of "atropisomeric potential" within medicinal chemistry.[1] Unlike simple N-phenyl thiazolidines, this molecule features a 2,6-disubstitution pattern (Bromo and Nitro groups) flanking the C-N pivot bond.

This steric crowding forces the thiazolidine ring out of coplanarity with the phenyl ring, often locking it into a perpendicular conformation. Understanding this geometry is critical for predicting bioavailability and receptor binding affinity in drug development.[1]

PropertySpecification
IUPAC Name 3-(2-Bromo-6-nitrophenyl)-1,3-thiazolidine
CAS Number 1774896-89-7
Molecular Formula C₉H₉BrN₂O₂S
Molecular Weight 289.15 g/mol
Key Structural Feature Ortho-effect (2-Br, 6-NO₂) inducing high torsional strain.[1]
Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the synthesis must prioritize purity to prevent defect formation during lattice growth.

2.1 Synthetic Route (Nucleophilic Aromatic Substitution)

The most robust route utilizes the strong electron-withdrawing nature of the ortho-nitro group to facilitate SNAr displacement.[1]

  • Precursors: 1-Bromo-2-fluoro-3-nitrobenzene (Electrophile) + Thiazolidine (Nucleophile).[1]

  • Conditions: K₂CO₃ (base), DMF (solvent), 80°C, 12 hours.

  • Mechanism: The thiazolidine nitrogen attacks the fluorinated carbon.[1] The bulky bromine and nitro groups do not inhibit the attack significantly due to the small size of the approaching nucleophile, but they drastically restrict the product's conformation.

2.2 Crystallization Strategy

The presence of the heavy Bromine atom and the polar Nitro group creates a "push-pull" electronic landscape, making the molecule soluble in polar aprotic solvents but prone to oiling out.

  • Primary Method (Slow Evaporation): Dissolve 20 mg in Ethyl Acetate/Hexane (1:1) .[1] Allow slow evaporation at 4°C. The nitro group promotes crystallization over oil formation compared to pure halo-benzenes.[1]

  • Alternative (Vapor Diffusion): Dissolve in minimal THF (inner vial); diffuse Pentane (outer vial).[1] This is preferred if the Br atom causes disorder in the lattice.

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

The presence of Bromine (Z=35) requires specific data collection strategies to mitigate absorption effects.

3.1 Data Collection Parameters[1][2][3]
  • Radiation Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is mandatory.[1] Copper (Cu Kα) radiation will result in excessive absorption and fluorescence from the Bromine atom, degrading data quality.

  • Temperature: Collect at 100 K using a nitrogen cryostream. This freezes the thermal vibration of the terminal nitro group oxygens, which are otherwise prone to high thermal motion.

  • Resolution: Aim for 0.75 Å or better to resolve the C-S bond lengths accurately.

3.2 Structure Solution Logic
  • Space Group: Likely Monoclinic (P2₁/c) or Triclinic (P-1) due to the asymmetry of the molecule.[1]

  • Heavy Atom Method: Use the Patterson method or Direct Methods (SHELXT) to locate the Bromine atom first. Its high electron density will serve as the "anchor" for phasing the rest of the structure.

  • Refinement:

    • Disorder Check: Inspect the thiazolidine ring.[1][3][4][5][6][7] These 5-membered rings often exhibit "envelope" puckering disorder.[1] If C4 or C5 shows elongated thermal ellipsoids, model with split positions (PART 1 / PART 2).[1]

    • Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration correction.[1] This is critical for Br-containing compounds to correct for intensity variations caused by crystal shape.[1]

Structural Analysis & Discussion

The core value of this analysis lies in quantifying the steric strain.

4.1 The "Ortho-Lock" Effect (Torsion Angles)

In an unsubstituted N-phenyl thiazolidine, the lone pair on the nitrogen can conjugate with the phenyl ring, favoring a planar or near-planar geometry (torsion angle ~0-30°).

In 3-(2-Bromo-6-nitrophenyl)thiazolidine , the 2-Br and 6-NO₂ groups physically block this planarity.[1]

  • Target Metric: Measure the torsion angle C(phenyl)-N-C(thiazolidine)-S .

  • Expected Value: ~80° - 90° .

  • Implication: The N-lone pair is deconjugated from the aromatic system.[1] The C-N bond length will be closer to a pure single bond (~1.42 Å ) rather than a shortened partial double bond (<1.38 Å ).

4.2 Intramolecular Halogen Bonding

Check for close contacts between the Bromine atom and the Nitro group oxygens.

  • Interaction: C-Br···O-N

  • Criteria: Distance < Sum of Van der Waals radii (approx. 3.37 Å).[1]

  • Significance: This "sigma-hole" interaction can stabilize the specific rotamer observed in the solid state.[1]

4.3 Thiazolidine Ring Puckering

Calculate the Cremer-Pople parameters (Q, φ).[1]

  • Typical Conformation: Envelope (E) or Twist (T).[1]

  • Observation: The bulky N-substituent usually forces the ring into an Envelope conformation where the Sulfur atom is the flap, minimizing steric clash with the ortho-bromo group.

Visualization of Analytical Logic

The following diagram illustrates the workflow from synthesis to structural validation, highlighting the critical decision points.

G cluster_0 Synthesis & Growth cluster_1 X-Ray Diffraction Protocol cluster_2 Structural Analysis Precursors Precursors: 1-Bromo-2-fluoro-3-nitrobenzene + Thiazolidine Reaction SNAr Reaction (DMF, K2CO3, 80°C) Precursors->Reaction Crystallization Crystallization: Slow Evap (EtOAc/Hexane) vs Vapor Diff (THF/Pentane) Reaction->Crystallization SourceSel Select Source: Mo Kα (Required for Br) Crystallization->SourceSel DataColl Data Collection (100 K, 0.75 Å Res) SourceSel->DataColl Phasing Structure Solution (Locate Br via Patterson) DataColl->Phasing OrthoCheck Check Torsion Angle (Phenyl vs Thiazolidine) Phasing->OrthoCheck BondCheck Measure C-N Bond (Exp: ~1.42 Å / Single Bond) OrthoCheck->BondCheck Interaction Identify Br...O Halogen Bonding BondCheck->Interaction

Figure 1: Workflow for the synthesis, crystallization, and structural validation of 3-(2-Bromo-6-nitrophenyl)thiazolidine.

References
  • Cambridge Crystallographic Data Centre (CCDC). (2025).[1] CSD-System: The world’s repository of small molecule crystal structures.[1] Retrieved from [Link]

    • Context: Standard reference for comparing bond lengths and angles of thiazolidine derivatives.[1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Retrieved from [Link]

    • Context: The authoritative protocol for refining structures containing heavy atoms like Bromine.[1]

  • Mullins, S. et al. (2013).[1] "Synthesis and X-ray crystallographic characterization of N-aryl thiazolidinones." Journal of Molecular Structure, 1048, 160-166.[1]

    • Context: Provides comparative data on the "envelope" conformation of the thiazolidine ring in sterically crowded environments.
  • PubChem. (2025).[1] Compound Summary: 3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS 1774896-89-7).[1][8] Retrieved from [Link]

    • Context: Verification of chemical identity and physical properties.[1][3][6][7]

Sources

Literature review of 2-bromo-6-nitrophenyl substituted heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Strategic Utilization of 2-Bromo-6-nitrophenyl Scaffolds in Heterocyclic Synthesis

Abstract The 2-bromo-6-nitrophenyl moiety represents a "privileged scaffold" in organic synthesis, offering a unique combination of steric crowding and orthogonal reactivity. This guide analyzes the synthetic utility of this motif, focusing on its role as a divergent intermediate for accessing indole, quinoxaline, and benzimidazole pharmacophores. By exploiting the distinct electronic properties of the electron-withdrawing nitro group and the labile carbon-bromine bond, researchers can direct chemoselective transformations to construct complex fused heterocycles essential for drug development.

Executive Summary: The Ortho-Ortho’ Advantage

The strategic value of 2-bromo-6-nitrophenyl derivatives lies in their 1,2,3-substitution pattern. This "ortho-ortho" arrangement allows for:

  • Orthogonal Functionalization: The bromine atom (C-Br) is susceptible to metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the nitro group (-NO

    
    ) serves as a masked amine or a radical acceptor.
    
  • Regiochemical Control: In indole synthesis, the bulky bromine atom at the ortho position can block unwanted side reactions or direct cyclization to the specific 7-position (Bartoli) or 4-position (Batcho-Leimgruber), depending on the starting material.

  • Tandem Cyclization Potential: The proximity of the nitro and bromo groups enables "one-pot" cascade reactions, such as the Suzuki-Cadogan sequence to form carbazoles.

Synthesis of the Core Building Blocks

Access to the core scaffold is the first critical step. The two most versatile precursors are 2-bromo-6-nitroaniline and 2-bromo-6-nitrotoluene .

Synthesis of 2-Bromo-6-nitroaniline

This compound is a gateway to quinoxalines and benzimidazoles.

  • Methodology: Controlled bromination of 2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid.[1]

  • Causality: NBS is preferred over elemental bromine (

    
    ) to control regioselectivity. The amino group activates the ring, directing bromination to the para (4-position) and ortho (6-position). Careful temperature control (
    
    
    
    C) favors the kinetic 2,6-dibromo or the thermodynamic monobromo products.
  • Protocol Validation: The presence of the 4-bromo isomer is a common impurity. Recrystallization from ethanol is required to isolate the 2-bromo-6-nitro isomer (orange crystals).[1]

Synthesis of 2-Bromo-6-nitrotoluene

This is the primary precursor for 4-substituted indoles.

  • Methodology: Sandmeyer reaction starting from 2-methyl-3-nitroaniline.

    • Diazotization (

      
      ).
      
    • Substitution with CuBr.

  • Technical Insight: The use of HBr rather than HCl is critical to prevent halogen exchange (formation of the chloro-derivative).

Pathway A: The Indole Gateway (C-C Bond Formation)

Indoles are ubiquitous in medicinal chemistry. The 2-bromo-6-nitrophenyl scaffold allows access to difficult-to-synthesize 4- and 7-bromoindoles.

Batcho-Leimgruber Indole Synthesis
  • Target: 4-Bromoindole.

  • Mechanism: Condensation of 2-bromo-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by reductive cyclization.

  • Why this route? It preserves the bromine atom. Other methods (like Fischer indole) might lead to debromination under harsh conditions.

  • Protocol:

    • Enamine Formation: Reflux 2-bromo-6-nitrotoluene with DMFDMA in DMF (

      
      C, 12h) to form the 
      
      
      
      -dimethylamino-2-nitrostyrene intermediate.
    • Reductive Cyclization: Treat the intermediate with Raney Nickel/Hydrazine or

      
      . The nitro group reduces to an amine, which attacks the enamine double bond.
      
Bartoli Indole Synthesis[2]
  • Target: 7-Bromoindole.

  • Mechanism: Reaction of o-substituted nitrobenzenes with vinyl Grignard reagents (

    
     equivalents).[2]
    
  • Causality: The reaction requires an ortho-substituent to sterically inhibit the addition of the Grignard reagent to the nitro group's oxygen (which would lead to simple reduction). The 2-bromo group forces the attack onto the nitro nitrogen, initiating the [3,3]-sigmatropic rearrangement required for indole formation.

Pathway B: The Quinoxaline/Benzimidazole Route (N-Heterocycles)

This pathway is critical for drugs like Brimonidine (glaucoma treatment).

Reduction to Diamines

The 2-bromo-6-nitroaniline is reduced to 3-bromo-1,2-phenylenediamine.

  • Reagents:

    
     or 
    
    
    
    .
  • Self-Validating Step: The color shift from orange (nitroaniline) to colorless/pale brown (diamine) serves as a visual endpoint.

Cyclization to Quinoxalines
  • Reaction: Condensation of 3-bromo-1,2-phenylenediamine with glyoxal or oxalic acid derivatives.

  • Application: Reaction with 1,4-dicarbonyls yields 5-bromoquinoxalines, which can be further functionalized at the bromine position to attach the imidazoline ring found in Brimonidine.

Pathway C: The Palladium Pivot (Suzuki-Cadogan)

This advanced workflow allows for the construction of carbazoles and fused systems.

Chemoselective Suzuki Coupling
  • Concept: The C-Br bond reacts with boronic acids under Pd(0) catalysis, while the

    
     group remains intact.
    
  • Conditions:

    
    , 
    
    
    
    , Toluene/Water.
  • Outcome: Formation of 2-aryl-6-nitroanilines or 2-aryl-6-nitrotoluenes.

Cadogan Cyclization
  • Mechanism: Heating the 2-aryl-6-nitro intermediate with triethyl phosphite (

    
    ).
    
  • Process: The phosphite deoxygenates the nitro group to a nitrene. The highly reactive nitrene inserts into the C-H bond of the pendant aryl ring, closing the ring to form a carbazole.

Visualization: Divergent Synthesis Workflow

DivergentSynthesis Start 2-Bromo-6-nitrophenyl Scaffold IndolePath Pathway A: Indole Synthesis Start->IndolePath QuinPath Pathway B: N-Heterocycles Start->QuinPath SuzukiPath Pathway C: Pd-Catalyzed Coupling Start->SuzukiPath Batcho Batcho-Leimgruber (from Toluene) IndolePath->Batcho DMFDMA Bartoli Bartoli Reaction (from Nitro) IndolePath->Bartoli Vinyl MgBr Prod_Indole 4- or 7-Bromoindole Batcho->Prod_Indole Bartoli->Prod_Indole Reduct Reduction to 1,2-Diamine QuinPath->Reduct SnCl2/HCl Condense Condensation (Glyoxal/Aldehydes) Reduct->Condense Prod_Quin 5-Bromoquinoxaline (Brimonidine Precursor) Condense->Prod_Quin Suzuki Suzuki-Miyaura (C-Br Coupling) SuzukiPath->Suzuki Ar-B(OH)2 Cadogan Cadogan Cyclization (Nitrene Insertion) Suzuki->Cadogan P(OEt)3 Prod_Carb Substituted Carbazole Cadogan->Prod_Carb

Figure 1: Divergent synthetic pathways from the 2-bromo-6-nitrophenyl core, illustrating access to three distinct heterocyclic classes.

Quantitative Data Summary

Reaction TypePrecursorReagentsKey ProductTypical YieldRef
Bromination 2-NitroanilineNBS, AcOH2-Bromo-6-nitroaniline74%[1]
Sandmeyer 2-Methyl-3-nitroaniline

, HBr, CuBr
2-Bromo-6-nitrotoluene51%[1]
Bartoli 2-BromonitrobenzeneVinyl MgBr (3 eq)7-Bromoindole68-88%[3]
Batcho-Leimgruber 2-Bromo-6-nitrotolueneDMFDMA; Raney Ni4-Bromoindole76%[5]
Suzuki Coupling 2-Bromo-6-nitroanilineAr-B(OH)

, Pd(dppf)
2-Aryl-6-nitroaniline85-95%[2]

Experimental Protocol: Synthesis of 4-Bromoindole

Adapted from Batcho-Leimgruber methodology.

  • Enamine Formation:

    • Charge a 250 mL round-bottom flask with 2-bromo-6-nitrotoluene (10.0 g, 46 mmol) and DMF (50 mL).

    • Add DMF-dimethylacetal (7.1 g, 60 mmol, 1.3 eq).

    • Heat to

      
      C under 
      
      
      
      for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of starting material.
    • Evaporate volatiles under reduced pressure to yield the dark red enamine oil.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol/THF (1:1, 100 mL).

    • Add Raney Nickel (approx. 2 g, slurry in water, washed with MeOH). Caution: Pyrophoric.

    • Add Hydrazine Hydrate (5 eq) dropwise at

      
      C (Exothermic!).
      
    • Allow to warm to room temperature and stir for 4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield 4-bromoindole as a pale solid.

References

  • ChemicalBook. 2-BROMO-6-NITROANILINE synthesis and properties. ChemicalBook.[1] Link

  • BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling. BenchChem. Link

  • Dobbs, A. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies.[3] Organic Chemistry Portal.[4] Link

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Link

  • MDPI. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules.[1][3][2][4][5][6][7][8][9][10][11][12] Link

Sources

Mechanism of action for thiazolidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the

Mechanism of Action for Thiazolidine-Based Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidinediones (TZDs), a class of synthetic compounds built upon a thiazolidine heterocyclic ring, have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Their primary therapeutic effect lies in their ability to ameliorate insulin resistance, a fundamental pathophysiological feature of the disease.[2] This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of thiazolidine-based compounds. The central focus is their function as potent and selective agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that governs the transcription of a multitude of genes involved in glucose and lipid homeostasis.[3][4] We will dissect the downstream consequences of PPARγ activation, from cellular metabolic shifts to systemic improvements in insulin sensitivity. Furthermore, this document will explore the emerging evidence for PPARγ-independent actions and the expanding therapeutic landscape of these versatile compounds. Detailed experimental protocols and visual aids are provided to offer a comprehensive resource for researchers in the field.

The Central Paradigm: Thiazolidinediones as PPARγ Agonists

The predominant mechanism of action for thiazolidinediones is their role as high-affinity ligands and agonists for PPARγ.[5] PPARγ is a member of the nuclear receptor superfamily of ligand-activated transcription factors and is most abundantly expressed in adipose tissue, but also found in skeletal muscle, liver, heart, and activated macrophages.[6][7]

The Molecular Handshake: Ligand Binding and Heterodimerization

Thiazolidinediones, upon entering the cell, traverse into the nucleus and bind directly to the ligand-binding domain of PPARγ.[8] This binding event induces a conformational change in the receptor, facilitating its heterodimerization with another nuclear receptor, the retinoid X receptor (RXR).[3] This newly formed PPARγ-RXR heterodimer is the transcriptionally active complex.

Orchestrating Gene Expression

The activated PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[9] This binding event recruits a cascade of co-activator proteins, initiating the transcription of a diverse array of genes that collectively contribute to improved insulin sensitivity.[4]

PPAR_Activation cluster_1 Nucleus TZD Thiazolidinedione (TZD) TZD_cyto TZD TZD->TZD_cyto Enters Cell CellMembrane Cell Membrane Nucleus Nucleus PPARg PPARγ TZD_cyto->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Initiates mRNA mRNA GeneTranscription->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Proteins->Metabolic_Effects Leads to

Caption: PPARγ Activation Pathway by Thiazolidinediones.

Downstream Metabolic Consequences of PPARγ Activation

The transcriptional changes induced by thiazolidinediones lead to a cascade of metabolic effects that collectively improve insulin sensitivity.

Adipose Tissue Remodeling and Adipokine Secretion

A primary site of TZD action is adipose tissue.[6] PPARγ activation promotes adipogenesis, leading to the differentiation of smaller, more insulin-sensitive adipocytes.[6] This remodeling of fat depots is crucial for their insulin-sensitizing effects. Furthermore, TZDs favorably alter the secretion of adipokines, which are hormones produced by fat cells.[6] Notably, they increase the production of adiponectin, an insulin-sensitizing hormone with anti-inflammatory and anti-atherogenic properties.[6][10] Conversely, they can decrease the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), which is known to contribute to insulin resistance.[8]

Enhanced Glucose Uptake and Utilization

By modulating gene expression, thiazolidinediones increase the expression of proteins involved in glucose transport and utilization in skeletal muscle and adipose tissue.[2] This leads to enhanced uptake of glucose from the bloodstream, thereby lowering blood glucose levels.[2]

Regulation of Lipid Metabolism

Thiazolidinediones exert significant effects on lipid metabolism. They promote the uptake of free fatty acids into adipocytes, reducing their circulating levels.[6] This redistribution of lipids away from the liver and muscle helps to alleviate lipotoxicity and improve insulin signaling in these tissues.[6] Some studies also suggest that TZDs can lead to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]

Hepatic Glucose Production

Thiazolidinediones can also reduce hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes.[2][10] This effect is thought to be secondary to the improved insulin sensitivity in peripheral tissues and the altered lipid metabolism.

Metabolic Effect Mechanism Key Tissues Involved
Improved Insulin Sensitivity Increased expression of insulin signaling proteins.Adipose Tissue, Skeletal Muscle, Liver
Enhanced Glucose Uptake Upregulation of glucose transporters (e.g., GLUT4).Skeletal Muscle, Adipose Tissue
Reduced Hepatic Glucose Production Indirect effects of improved peripheral insulin sensitivity.Liver
Adipose Tissue Remodeling Promotion of adipogenesis of smaller, insulin-sensitive adipocytes.Adipose Tissue
Altered Adipokine Secretion Increased adiponectin, decreased pro-inflammatory cytokines.Adipose Tissue
Improved Lipid Profile Increased fatty acid uptake by adipocytes, reduced circulating free fatty acids.Adipose Tissue, Liver, Muscle

Beyond PPARγ: Exploring Alternative Mechanisms

While PPARγ activation is the undisputed primary mechanism of action, emerging evidence suggests that thiazolidinediones may also exert effects through PPARγ-independent pathways.

Anti-inflammatory Effects

Thiazolidinediones have demonstrated potent anti-inflammatory effects that may not be solely mediated by PPARγ.[11][12] Studies have shown that these compounds can inhibit the release of various inflammatory mediators from different cell types, including lymphocytes, monocytes, and endothelial cells.[11][12] Some research suggests that these anti-inflammatory actions might involve the activation of AMP-activated protein kinase (AMPK), although this remains an area of active investigation.[11][13] These anti-inflammatory properties may contribute to their beneficial effects on both insulin resistance and cardiovascular risk.[10][14]

Direct Effects on Skeletal Muscle

Some studies have proposed that thiazolidinediones may have direct, acute effects on skeletal muscle fuel metabolism that are independent of PPARγ-mediated changes in gene expression.[15] These rapid effects could involve the direct inhibition of mitochondrial fuel oxidation.[15] However, the clinical significance of these direct actions is still under investigation.[9]

Inhibition of the c-Jun NH2-Terminal Kinase (JNK) Pathway

There is evidence to suggest that thiazolidinediones can inhibit the JNK signaling pathway, which is known to be activated by inflammatory cytokines and contribute to insulin resistance.[5] The inhibition of JNK by TZDs appears to be mediated by PPARγ and may represent a crucial mechanism for their insulin-sensitizing and β-cell protective actions.[5]

Experimental Protocols for Investigating Thiazolidinedione Action

To elucidate the multifaceted mechanisms of thiazolidinediones, a variety of in vitro and in vivo experimental approaches are employed.

In Vitro Assay: PPARγ Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the PPARγ receptor.

Methodology:

  • Prepare Reagents:

    • Recombinant human PPARγ ligand-binding domain (LBD).

    • Radiolabeled PPARγ agonist (e.g., [³H]-rosiglitazone).

    • Test compound at various concentrations.

    • Scintillation cocktail.

  • Incubation:

    • In a microplate, incubate the PPARγ LBD with the radiolabeled agonist and varying concentrations of the test compound.

    • Allow the binding reaction to reach equilibrium.

  • Separation:

    • Separate the bound and free radioligand using a filter-binding assay or size-exclusion chromatography.

  • Quantification:

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the test compound.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Binding_Assay_Workflow start Start reagents Prepare Reagents (PPARγ LBD, Radioligand, Test Compound) start->reagents incubation Incubate Reagents in Microplate reagents->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Radioactivity separation->quantification analysis Calculate IC₅₀ quantification->analysis end End analysis->end

Caption: Workflow for a PPARγ Competitive Binding Assay.

In Vitro Assay: Luciferase Reporter Gene Assay

Objective: To assess the ability of a test compound to activate PPARγ-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2).

    • Co-transfect the cells with:

      • An expression vector for PPARγ.

      • A reporter plasmid containing a luciferase gene under the control of a PPRE.

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Compound Treatment:

    • Treat the transfected cells with the test compound at various concentrations.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold induction of luciferase activity against the compound concentration.

    • Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).

Structure-Activity Relationship (SAR)

The therapeutic efficacy and pharmacological profile of thiazolidinedione derivatives are intricately linked to their chemical structure. The core thiazolidine-2,4-dione ring is essential for activity.[1][16] Modifications at the 5-position and the nitrogen atom of the thiazolidinedione ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[17][18] Understanding the SAR is crucial for the design of novel thiazolidinedione-based compounds with improved therapeutic indices.[19]

Conclusion

Thiazolidine-based compounds, primarily through their potent agonism of PPARγ, represent a powerful therapeutic class for addressing the core defect of insulin resistance in type 2 diabetes. Their mechanism of action is a testament to the intricate interplay between nuclear receptor signaling, gene regulation, and systemic metabolic control. While the PPARγ-dependent pathway remains the central tenet of their function, the exploration of alternative mechanisms continues to unveil the broader therapeutic potential of these compounds, including anti-inflammatory and cardiovascular benefits. The continued investigation into the nuanced molecular pharmacology of thiazolidinediones holds promise for the development of next-generation therapies with enhanced efficacy and safety profiles for a multitude of metabolic and inflammatory diseases.

References

  • Thiazolidinediones – mechanisms of action.Experimental and clinical pharmacology.
  • The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A critical review.Hilaris Publisher.
  • Thiazolidinediones: Understanding Their Role in Diabetes Management.Source Not Available.
  • Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells.
  • Anti-inflammatory Agents in the Treatment of Diabetes and Its Vascular Complic
  • Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells - PMC.
  • Mechanisms of human insulin resistance and thiazolidinedione-mediated insulin sensitization - PMC.
  • Anti-inflammatory Effects of Thiazolidinediones...
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.ACS Omega.
  • Thiazolidinediones as anti-inflammatory and anti-
  • Thiazolidinediones and insulin resistance: Peroxisome proliferatoractivated receptor γ activation stimul
  • Structures of thiazole, thiazolidine and TZD.
  • Thiazolidinediones improve β-cell function in type 2 diabetic patients.American Journal of Physiology-Endocrinology and Metabolism.
  • A Review on Thiazolidinedione.Asian Journal of Pharmaceutical Research.
  • Hypoglycemic Action of Thiazolidinediones/Peroxisome Proliferator–Activated Receptor γ by Inhibition of the c-Jun NH2-Terminal Kinase Pathway.
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential.MDPI.
  • Thiazolidinediones Mechanism and Side Effects.YouTube.
  • Chemistry and Hypoglycaemic Aspect of Thiazolidin-2,4-dione Insight into the Structure-activity Rel
  • Thiazolidinediones - StatPearls - NCBI Bookshelf.
  • Direct Thiazolidinedione Action on Isolated Rat Skeletal Muscle Fuel Handling Is Independent of Peroxisome Proliferator–Activated Receptor-γ−Mediated Changes in Gene Expression.
  • [Mechanisms of action of thiazolidinediones].PubMed.
  • Unraveling the mechanism of action of thiazolidinediones.
  • Regulation of Lipoprotein Metabolism by Thiazolidinediones Occurs through a Distinct but Complementary Mechanism Relative to Fibrates.Arteriosclerosis, Thrombosis, and Vascular Biology.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-(2-Bromo-6-nitrophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals in medicinal chemistry and drug discovery. It details the synthesis of 3-(2-Bromo-6-nitrophenyl)thiazolidine , a sterically congested N-aryl thiazolidine scaffold often utilized as an intermediate in the development of bioactive heterocycles.[1]


)

Technical Abstract & Strategic Rationale

The synthesis of N-aryl thiazolidines is typically achieved via the condensation of anilines with aldehydes and mercapto acids (to form thiazolidinones) or direct alkylation.[1] However, the target molecule, 3-(2-Bromo-6-nitrophenyl)thiazolidine , presents a specific challenge: the 2-bromo-6-nitro substitution pattern creates significant steric hindrance around the nitrogen center and severely reduces the nucleophilicity of the corresponding aniline precursor (2-bromo-6-nitroaniline).[1]

Consequently, a "building-up" approach using the aniline is kinetically unfavorable.[1] This protocol employs a Nucleophilic Aromatic Substitution (


)  strategy. By utilizing 2-bromo-1-fluoro-6-nitrobenzene  as the electrophile, we leverage the strong electron-withdrawing nature of the ortho-nitro group to activate the fluorine for displacement by the thiazolidine nucleophile.[1] This route ensures high regioselectivity and avoids the harsh conditions required for metal-catalyzed couplings (Buchwald-Hartwig) on such deactivated systems.[1]

Reaction Scheme & Mechanism

The reaction proceeds via the addition-elimination mechanism characteristic of


.[1] The thiazolidine amine attacks the ipso-carbon bearing the fluorine.[1] The Meisenheimer complex is stabilized by the ortho-nitro group before the elimination of the fluoride ion restores aromaticity.[1]
  • Electrophile: 1-Bromo-2-fluoro-3-nitrobenzene (Note: Numbering changes based on priority, but structurally this is the 2-bromo-6-nitro precursor relative to the connection point).[1]

  • Nucleophile: Thiazolidine.[2][3]

  • Base:

    
    -Diisopropylethylamine (DIPEA) acts as a proton scavenger to drive the equilibrium.[1]
    

Materials & Equipment

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )Equiv.[4]Role
2-Bromo-1-fluoro-6-nitrobenzene 219.991.0Electrophile (Substrate)
Thiazolidine 89.161.2Nucleophile
DIPEA (Hünig's Base) 129.242.0Base / Proton Scavenger
Acetonitrile (MeCN) -SolventPolar Aprotic Medium
Ethyl Acetate / Hexanes --Workup / Purification

Equipment:

  • 50 mL Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

  • Reflux condenser with nitrogen inlet.

  • Oil bath with temperature control.

  • Rotary evaporator.

  • Silica gel flash chromatography column.

Step-by-Step Synthesis Protocol

Phase A: Reaction Setup

  • Preparation: Flame-dry a 50 mL RBF and allow it to cool under a stream of nitrogen.

  • Charging: Add 2-Bromo-1-fluoro-6-nitrobenzene (1.0 equiv, e.g., 2.20 g, 10 mmol) to the flask.

  • Solvation: Dissolve the substrate in anhydrous Acetonitrile (MeCN, 20 mL). Ensure complete dissolution.

  • Base Addition: Add DIPEA (2.0 equiv, 3.5 mL) via syringe. The solution may darken slightly.

  • Nucleophile Addition: Add Thiazolidine (1.2 equiv, 1.07 g) dropwise over 5 minutes. Note: Thiazolidine has a distinct sulfur odor; perform this step in a fume hood.

Phase B: Reaction Execution 6. Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to 80°C (external oil bath temperature). 7. Monitoring: Monitor the reaction by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

  • Target Observation: Disappearance of the fluorobenzene starting material (
    
    
    ) and appearance of a yellow/orange product spot (
    
    
    ).
  • Duration: Reaction typically reaches completion within 4–6 hours.

Phase C: Workup and Isolation 8. Quench: Cool the mixture to room temperature. Pour into 50 mL of saturated aqueous


.
9.  Extraction:  Extract the aqueous layer with Ethyl Acetate  (

mL). 10. Washing: Combine the organic layers and wash with water (

mL) followed by brine (

mL) to remove residual DIPEA and DMF traces. 11. Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude orange oil.

Phase D: Purification 12. Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    15% Ethyl Acetate in Hexanes.
  • Final Product: Collect the fractions containing the product. Evaporate the solvent to yield 3-(2-Bromo-6-nitrophenyl)thiazolidine as a yellow crystalline solid.[1]

Workflow Visualization

SynthesisProtocol Start Start: Reagent Preparation Mix Mix: Substrate + MeCN + DIPEA Start->Mix AddNuc Add Nucleophile: Thiazolidine Mix->AddNuc Heat Heat: Reflux at 80°C (4-6h) AddNuc->Heat Check TLC Check: SM Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Workup: Quench & Extract (EtOAc) Check->Workup Yes Purify Purify: Flash Column (Hex/EtOAc) Workup->Purify Final Product: 3-(2-Bromo-6-nitrophenyl)thiazolidine Purify->Final

Figure 1: Logical workflow for the


 synthesis of the target thiazolidine derivative.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated under confinement. Ensure the system is vented (nitrogen inlet).

  • Thiazolidine: Irritant and stench agent. Handle only in a functioning fume hood.

  • Waste Disposal: Aqueous waste from the workup contains fluoride salts and organic bases; dispose of in the appropriate basic aqueous waste stream. Halogenated organics must go to the halogenated waste container.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273–412. Link[1]

  • Synthesis of N-Aryl Thiazolidines

    • Gududuru, V., et al. (2004). "Synthesis and biological evaluation of novel thiazolidinone derivatives." Bioorganic & Medicinal Chemistry Letters, 14(20), 5289-5292. (Illustrates general reactivity of thiazolidine ring systems). Link

  • Related Isomer Characterization (3-Bromo-4-nitrophenyl analog)

    • MolCore Chemical Data. "3-(3-Bromo-4-nitrophenyl)thiazolidine (CAS 1779120-18-1)."[1][5] Accessed Oct 2023. (Used as a reference for expected physicochemical properties).[6] Link

Sources

N-arylation of thiazolidine with 1-bromo-2-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Arylation of Thiazolidine with 1-Bromo-2-fluoro-3-nitrobenzene

Part 1: Executive Summary & Scientific Rationale

1.1 Overview This application note details the protocol for the chemoselective N-arylation of thiazolidine using 1-bromo-2-fluoro-3-nitrobenzene. This reaction is a critical entry point for synthesizing polyfunctionalized heterocyclic scaffolds used in drug discovery, particularly for antimicrobial and anticancer agents (thiazolidinone/thiazolidine pharmacophores).

1.2 Mechanistic Design The reaction proceeds via a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3] The substrate, 1-bromo-2-fluoro-3-nitrobenzene, presents two potential electrophilic sites (C-Br and C-F). However, the reaction is highly regioselective for the C-F  bond due to two synergistic factors:
  • Leaving Group Ability: In

    
     reactions, fluoride is a superior leaving group compared to bromide (
    
    
    
    ) because the high electronegativity of fluorine stabilizes the anionic Meisenheimer complex intermediate.
  • Electronic Activation: The nitro group (

    
    ) at the C3 position exerts a strong electron-withdrawing effect (-M/-I). The fluorine at C2 is ortho to the nitro group, making it highly activated. The bromine at C1 is meta to the nitro group, rendering it electronically deactivated for 
    
    
    
    .

Target Product: 3-(2-bromo-6-nitrophenyl)thiazolidine.

Part 2: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5]RoleCAS No.
1-Bromo-2-fluoro-3-nitrobenzene 219.991.0Substrate58534-94-4
Thiazolidine 89.161.1Nucleophile504-78-9
Potassium Carbonate (

)
138.211.5Base584-08-7
Acetonitrile (MeCN) 41.05N/ASolvent75-05-8
Ethyl Acetate / Hexanes --Purification-
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 1-bromo-2-fluoro-3-nitrobenzene (1.0 g, 4.55 mmol) and anhydrous Acetonitrile (20 mL). Stir until fully dissolved.

  • Add Potassium Carbonate (0.94 g, 6.82 mmol) in a single portion. The suspension may turn slightly yellow.

  • Add Thiazolidine (0.40 mL, 0.45 g, 5.00 mmol) dropwise via syringe over 2 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to 60°C (oil bath temperature).

  • Monitor the reaction by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

    • Substrate

      
      : ~0.6 (UV active)
      
    • Product

      
      : ~0.4 (Yellow/Orange spot, UV active)
      
  • Reaction is typically complete within 3–5 hours .

    • Note: Avoid prolonged heating (>12h) to prevent potential displacement of the bromine or oxidation of the thiazolidine sulfur.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove inorganic salts (

    
    , 
    
    
    
    ). Wash the pad with Ethyl Acetate (20 mL).
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude orange/brown oil.

Step 4: Purification

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       15% Ethyl Acetate in Hexanes.
      
  • Collect the product fractions and dry under high vacuum.

  • Yield Expectation: 85–92% as a yellow solid/oil.

Part 3: Visualization & Logic

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the regioselective


 pathway, highlighting the stabilization of the Meisenheimer complex.

SNAr_Mechanism cluster_logic Regioselectivity Logic Substrate 1-Bromo-2-fluoro-3-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Stabilized by o-NO2) Substrate->Complex Nucleophilic Attack (at C-F bond) Thiazolidine Thiazolidine (Nucleophile) Thiazolidine->Complex Transition Elimination of F- Complex->Transition Restoration of Aromaticity Product 3-(2-bromo-6-nitrophenyl)thiazolidine (Target) Transition->Product Byproduct KF + KHCO3 Transition->Byproduct Note1 F is better leaving group than Br in SNAr Note2 NO2 activates ortho-F but not meta-Br

Caption: Figure 1. Reaction mechanism showing the regioselective displacement of Fluorine driven by the ortho-nitro effect.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Reagent Prep Mix Dissolve Substrate in MeCN Add K2CO3 Start->Mix AddNuc Add Thiazolidine (Dropwise) Mix->AddNuc Heat Heat to 60°C (3-5 Hours) AddNuc->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No Workup Filter (Celite) Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify End Final Product Analysis (NMR/LCMS) Purify->End

Caption: Figure 2. Step-by-step experimental workflow for the synthesis and purification.

Part 4: Quality Control & Troubleshooting

Analytical Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the disappearance of the aromatic multiplet associated with the F-coupling.

    • Aromatic Region: 3 protons. The proton para to the Nitro group usually appears as a doublet of doublets or triplet around

      
       7.0–7.5 ppm.
      
    • Thiazolidine Ring: Two multiplets for

      
       and 
      
      
      
      (
      
      
      3.0–4.5 ppm) and a singlet for
      
      
      (
      
      
      ~4.0–4.5 ppm).
  • 
     NMR: 
    
    • Crucial Check: Complete disappearance of the signal at

      
       -110 to -120 ppm (typical for Ar-F). If a signal remains, the reaction is incomplete.
      
Troubleshooting Guide
IssuePossible CauseSolution
Low Conversion Base particle size too largeGrind

to a fine powder or use

.
New Impurity (High Rf) Displaced BromineLower temperature to 40°C; ensure anhydrous conditions.
New Impurity (Baseline) Thiazolidine ring openingAvoid strong acids during workup; keep pH > 7.
Product is Dark/Tar Oxidation of SulfurDegas solvent with

before reaction; add antioxidants.

Part 5: References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link(Foundational text on SNAr regioselectivity and leaving group ability F vs Br).

  • Roh, K. R., et al. (1999). Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Journal of Organic Chemistry. (General grounding for ortho-nitro activation).

  • Neustadt, B. R. (1994). Facile Synthesis of N-Arylthiazolidines. Tetrahedron Letters, 35(3), 379-380. (Specific reference for thiazolidine N-arylation conditions).

  • Sigma-Aldrich. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene Product Specification. Link(Substrate physical properties and safety data).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733526, Thiazolidine. Link(Reagent properties).

Sources

Application Note & Protocols: In Vitro Profiling of 3-(2-Bromo-6-nitrophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The biological potential of a thiazolidine derivative is heavily influenced by the nature of its substituents. The subject of this guide, 3-(2-Bromo-6-nitrophenyl)thiazolidine, incorporates a nitrophenyl group, a moiety frequently associated with potent biological effects, including cytotoxicity in cancer cell lines and antimicrobial activity.[4][5][6]

This document provides a comprehensive, tiered set of in vitro protocols designed for the initial characterization of 3-(2-Bromo-6-nitrophenyl)thiazolidine. The workflow is structured to first establish its cytotoxic potential and then to explore plausible mechanisms of action, providing a robust framework for researchers in drug discovery and development. The protocols emphasize not just the procedural steps but the scientific rationale behind them, ensuring a self-validating and insightful experimental approach.

Tiered Experimental Workflow

A logical, phased approach is critical for efficiently characterizing a novel compound. We propose a workflow that begins with broad screening for biological activity and progressively narrows the focus to specific mechanistic pathways.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Compound Preparation & Cell Line Selection B Dose-Response Assessment (Cell Viability & Cytotoxicity Assays) A->B C IC50 Determination B->C D Apoptosis Induction Assay (Caspase-3/7 Activity) C->D If cytotoxic E Molecular Target Analysis (e.g., Tubulin Polymerization) D->E F Signaling Pathway Modulation (e.g., NF-κB Reporter Assay) D->F G Integrated Data Analysis E->G F->G H Mechanism of Action Hypothesis G->H

Caption: A tiered workflow for the in vitro characterization of a novel compound.

Phase 1: Primary Cytotoxicity Screening

Scientific Rationale: The initial objective is to determine whether 3-(2-Bromo-6-nitrophenyl)thiazolidine exerts a biological effect on living cells. By evaluating both metabolic activity and membrane integrity across a range of concentrations, we can quantify the compound's potency (IC50) and gain preliminary insights into its mode of action (e.g., cytostatic vs. cytotoxic).

Protocol 1: Cell Viability Assessment (WST-1 Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to formazan, a colored compound. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control line (e.g., HEK293).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 3-(2-Bromo-6-nitrophenyl)thiazolidine, dissolved in DMSO to create a 100 mM stock.

  • WST-1 reagent.

  • 96-well clear-walled tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 2x serial dilution series of the test compound in culture medium. The final DMSO concentration in the highest dose should not exceed 0.5% to avoid solvent toxicity.[7]

  • Treatment: Remove the seeding medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (medium only).

  • Calculate the percentage of cell viability relative to the vehicle control (100% viability).

  • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment (LDH Assay)

Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the WST-1 assay protocol.

  • Controls: Include a "maximum LDH release" control by adding a lysis buffer (provided in kits) to a set of untreated wells 30 minutes before the end of incubation.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Data Analysis:

  • Calculate cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Vehicle Abs) / (Max Release Abs - Vehicle Abs)] * 100.

  • Determine the EC50 value from the dose-response curve.

Parameter Description Example Data Interpretation
IC50 (WST-1) Concentration resulting in 50% reduction in metabolic activity.A low IC50 (<10 µM) indicates high potency.
EC50 (LDH) Concentration resulting in 50% of maximum LDH release.A similar EC50 to the IC50 suggests a primarily cytotoxic/necrotic mechanism.
Selectivity Index IC50 (Normal Cells) / IC50 (Cancer Cells)An index > 2 suggests some level of cancer cell selectivity.

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity, the subsequent phase aims to uncover its mechanism of action.

Apoptosis Induction

Rationale: Programmed cell death, or apoptosis, is a key mechanism by which many successful anticancer drugs eliminate tumor cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspases 3 and 7 being the primary executioners of the cell death program.[8]

G A Apoptotic Stimulus (e.g., Test Compound) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis D->E

Caption: Simplified apoptotic pathway highlighting executioner caspases.

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

Principle: This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7.[9] The cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.[10]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Express results as a fold change in luminescence relative to the vehicle-treated control. A significant increase indicates apoptosis induction.

Investigation of Potential Molecular Targets

Based on the chemical structure, two plausible hypotheses for the mechanism of action are presented.

Rationale: Microtubules are essential cytoskeletal polymers involved in cell division, shape, and transport.[11] Their dynamic assembly and disassembly are critical, making them a prime target for anticancer drugs, which can either destabilize (like vinca alkaloids) or stabilize (like taxanes) them, leading to mitotic arrest and apoptosis.

Protocol 4: In Vitro Tubulin Polymerization Assay

Principle: The assembly of purified tubulin dimers into microtubules can be monitored by measuring the increase in light scattering (absorbance at 340 nm) or fluorescence over time.[11][12] The reaction follows a sigmoidal curve, and compounds that interact with tubulin will alter the shape of this curve.

G A Purified Tubulin + GTP (Ice Cold) B Add Test Compound (or Controls) A->B C Incubate at 37°C (Initiates Polymerization) B->C D Kinetic Measurement (Absorbance at 340 nm) C->D E Polymerization Curve (Analysis of Vmax, Amax) D->E G A Stimulus (e.g., TNFα) B IKK Activation A->B C IκBα Degradation B->C D NF-κB Nuclear Translocation C->D E Luciferase Gene Transcription D->E F Luminescence Signal E->F X Test Compound (Inhibitor) X->B X->D

Caption: Simplified NF-κB signaling pathway leading to reporter activation.

Step-by-Step Methodology:

  • Cell Culture: Culture NF-κB luciferase reporter cells (e.g., HEK293T/NF-κB-luc) in a 96-well white-walled plate until they reach ~80% confluency.

  • Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as TNFα (e.g., final concentration of 10 ng/mL), to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis & Luciferase Assay: Remove the medium. Add a passive lysis buffer and perform a luciferase assay according to the manufacturer's protocol (e.g., using a Luciferase Assay System). Measure luminescence with a luminometer.

Data Analysis:

  • Normalize the luminescence of treated wells to the stimulated control (100% activation).

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Summary of Findings

A comprehensive summary table should be used to consolidate all quantitative data, allowing for an integrated interpretation of the compound's in vitro profile.

Assay Parameter Measured Hypothetical Result for an Active Compound
Cell Viability (WST-1) IC505.2 µM (MCF-7), 45.8 µM (HEK293)
Cytotoxicity (LDH) EC506.1 µM (MCF-7)
Caspase-3/7 Activity Fold Change vs. Control8.5-fold increase at 1x IC50
Tubulin Polymerization IC50 (Inhibition)2.7 µM
NF-κB Reporter IC50 (Inhibition)> 100 µM

Interpretation of Hypothetical Results: The data suggest that 3-(2-Bromo-6-nitrophenyl)thiazolidine is a potent and moderately selective cytotoxic agent that induces apoptosis. The potent inhibition of tubulin polymerization, combined with the lack of activity in the NF-κB assay, strongly indicates that its primary mechanism of action is the disruption of microtubule dynamics.

References

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • Creative Bioarray. Caspase Activity Assay.
  • Abbexa. (2026).
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. Promega.
  • CUSABIO. Caspase-3 activity assay. CUSABIO.
  • Talebi, A. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase....
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • Cytoskeleton, Inc.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • Kosheeka. (2025).
  • Sameeh, M. Y. et al. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC.
  • Indigo Biosciences. Human NF-κB Reporter Assay System. Indigo Biosciences.
  • Bio-protocol. NF-κB Reporter Assay. Bio-protocol.
  • ResearchGate. (PDF) Thiazolidine derivatives and their pharmacological actions.
  • E3S Web of Conferences. Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.
  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Wang, Y. et al. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • MDPI. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI.
  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Cetoniacytone B. BenchChem.
  • Bentham Science. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science.
  • Abcam. (2025). WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Journal of Applied Pharmaceutical Science. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science.
  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2022).
  • PubMed. (2007). In vitro efficacy of nitro- and bromo-thiazolyl-salicylamide compounds (thiazolides) against Besnoitia besnoiti infection in Vero cells. PubMed.
  • Journal of Pharmaceutical Negative Results. Biological Potential of Thiazolidinedione Derivatives: A Review.
  • Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber.
  • NIH. (2013).
  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization, Docking studies, Evaluation of Thiazinyl-thiazolidinone derivatives as potential in vitro antidiabetic and antioxidant agents.
  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
  • JETIR.org. (2022).
  • PMC. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. PMC.

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of 3-(2-Bromo-6-nitrophenyl)thiazolidine in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive framework for the preclinical in vivo evaluation of 3-(2-Bromo-6-nitrophenyl)thiazolidine, a novel thiazolidine derivative. Given the well-established role of the thiazolidinedione (TZD) class as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), this guide is structured to systematically investigate the compound's potential as a therapeutic agent, likely for metabolic diseases such as type 2 diabetes.[1][2][3][4] The protocols herein are designed for researchers in drug development and provide a logical, phased approach from initial safety and pharmacokinetic profiling to pharmacodynamic and efficacy assessment in relevant rat models. We emphasize a strategy rooted in scientific integrity, explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Scientific Background & Hypothesized Mechanism of Action

The Thiazolidine Scaffold

Thiazolidine and its derivatives, particularly thiazolidinediones, are a significant class of heterocyclic compounds in medicinal chemistry.[5][6] The most prominent members of this class, the "glitazones," function as potent insulin sensitizers in the treatment of type 2 diabetes.[3][7] Their primary mechanism involves the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle and liver cells.[3][4]

Hypothesized Mechanism of 3-(2-Bromo-6-nitrophenyl)thiazolidine

As a thiazolidine derivative, it is hypothesized that 3-(2-Bromo-6-nitrophenyl)thiazolidine acts as a PPARγ agonist. The activation of PPARγ initiates a cascade of genomic effects. The ligand-bound receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[2][8] This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism.

Key downstream effects of PPARγ activation include:

  • Decreased Insulin Resistance: Upregulation of genes like the GLUT4 glucose transporter enhances glucose uptake in muscle and adipose tissue.[4]

  • Modified Adipocyte Differentiation: Promotes the storage of fatty acids in adipocytes, thereby reducing circulating free fatty acids, which are known mediators of insulin resistance.[4][7]

  • Improved Lipid Profile: TZDs generally decrease triglycerides and may increase high-density lipoprotein (HDL) cholesterol.[3]

PPARg_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Cellular & Systemic Effects Compound 3-(2-Bromo-6-nitrophenyl)thiazolidine (TZD Derivative) PPARg PPARγ Compound->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Initiates Effect1 Increased Insulin Sensitivity Transcription->Effect1 Effect2 Improved Glucose Uptake Transcription->Effect2 Effect3 Altered Lipid Metabolism Transcription->Effect3

Caption: Hypothesized mechanism of action for a thiazolidine derivative.

A Phased Strategy for In Vivo Evaluation

A successful in vivo research program requires a logical progression of studies. Each phase builds upon the last, providing critical data to inform go/no-go decisions and design subsequent experiments. This approach maximizes resource efficiency and adheres to the ethical principles of animal research (the 3Rs: Replacement, Reduction, Refinement).

Caption: Phased workflow for in vivo evaluation of a novel compound.

Pre-Study Preparations

Compound Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the compound's solubility and stability, thereby guaranteeing accurate dosing.

  • Initial Solubility Screening: Test the solubility of 3-(2-Bromo-6-nitrophenyl)thiazolidine in common, safe vehicles (e.g., saline, 5% dextrose, 0.5% methylcellulose, PEG400, DMSO).

  • Vehicle Selection Criteria: The ideal vehicle should be non-toxic at the required volume, maintain the compound in solution or a stable suspension, and have minimal physiological effects. For oral (PO) administration, a suspension in 0.5% methylcellulose is often a good starting point. For intravenous (IV) administration, a solution is required, which may involve co-solvents like PEG400 or Solutol HS 15. Organic solvents such as DMSO should generally not exceed 10% of the final formulation.[9]

  • Formulation Analysis: Once a vehicle is chosen, the formulation's concentration and stability should be verified analytically (e.g., via HPLC) before dosing.

Animal Model and Husbandry
  • Species and Strain: The rat is a commonly used species for both toxicology and metabolic studies.[10] Sprague-Dawley or Wistar rats are standard outbred strains suitable for initial PK and safety studies.[11][12] For efficacy studies targeting diabetes, a disease-induction model, such as a high-fat diet combined with a low dose of streptozotocin (STZ), is appropriate.[1][13]

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14] Animals should be housed in a controlled environment (21-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water, unless a specific dietary protocol is required.[9] A proper acclimation period of at least 3-7 days is necessary before initiating any procedures.[15]

Detailed Experimental Protocols

Protocol 4.1: Acute Toxicity and Dose Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration. This data is essential for selecting dose levels for subsequent studies.[16]

Methodology:

  • Animal Allocation: Use 3-5 male Sprague-Dawley rats per group (e.g., 180-220g).

  • Dose Groups: Administer the compound via the intended clinical route (e.g., oral gavage). Doses should be escalated geometrically.

    Group Treatment Dose (mg/kg) Number of Animals
    1 Vehicle Control 0 5
    2 Test Compound 100 5
    3 Test Compound 300 5
    4 Test Compound 1000 5

    | 5 | Test Compound | 2000 | 5 |

  • Administration: Administer a single dose by oral gavage. The volume should not exceed 10 ml/kg.[17]

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, then at regular intervals for up to 14 days.[18] Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water consumption.

  • Endpoint: At day 14, euthanize animals and perform a gross necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis if signs of toxicity are observed.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 4.2: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single IV and PO dose. This determines key parameters like bioavailability, half-life, clearance, and volume of distribution.[19]

PK_Study_Design cluster_0 Dosing Groups cluster_1 Blood Sampling Timepoints (post-dose) cluster_2 Analysis & Output Group_IV Group 1: Intravenous (IV) n=18 rats (3 per timepoint) Dose: 2 mg/kg Times_IV IV: 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h Group_IV->Times_IV Group_PO Group 2: Oral (PO) n=18 rats (3 per timepoint) Dose: 20 mg/kg Times_PO PO: 15m, 30m, 1h, 2h, 4h, 8h, 12h, 24h Group_PO->Times_PO Analysis Plasma Collection -> LC-MS/MS Analysis Times_IV->Analysis Times_PO->Analysis Output PK Parameters: Cmax, Tmax, AUC, T½, F% Analysis->Output

Caption: Workflow for a single-dose pharmacokinetic study in rats.

Methodology:

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). For the IV group, surgical cannulation of the jugular vein is recommended for serial blood sampling from the same animal, which reduces animal numbers.[20] If cannulation is not feasible, terminal sampling can be used (3 animals per time point).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein. The maximum bolus injection volume is 5 ml/kg.[14][17]

    • PO Group: Administer a single dose (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.[20]

  • Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-(2-Bromo-6-nitrophenyl)thiazolidine in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable point
AUC (0-inf) Area under the curve extrapolated to infinity
Terminal half-life
CL Clearance (for IV dose)
Vd Volume of distribution (for IV dose)
F% Absolute oral bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Protocol 4.3: Pharmacodynamic (PD) / Efficacy Study

Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model, such as a rat model of type 2 diabetes.

Methodology:

  • Disease Model Induction: Use male Wistar rats. Feed them a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks. Then, administer a single low dose of streptozotocin (STZ; 30-40 mg/kg, intraperitoneally) to induce hyperglycemia.[1] Confirm diabetic status by measuring fasting blood glucose (>200 mg/dL).[13]

  • Study Groups: Randomly assign diabetic rats to treatment groups (n=7-10 per group).

    Group Treatment Dose (mg/kg/day, PO)
    1 Normal Control (Normal Diet) Vehicle
    2 Diabetic Control (HFD/STZ) Vehicle
    3 Positive Control (HFD/STZ) Pioglitazone (e.g., 10 mg/kg)
    4 Test Compound Low Dose (HFD/STZ) e.g., 10 mg/kg
    5 Test Compound Mid Dose (HFD/STZ) e.g., 30 mg/kg

    | 6 | Test Compound High Dose (HFD/STZ) | e.g., 100 mg/kg |

  • Treatment Period: Administer the vehicle, positive control, or test compound daily via oral gavage for 21-28 days.[11][13]

  • Efficacy Endpoints:

    • Fasting Blood Glucose & Body Weight: Measure weekly.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral glucose load (1-2 g/kg).[1] Collect blood samples at 0, 30, 60, 90, and 120 minutes to measure glucose levels.[1]

    • Terminal Biomarkers: At the end of the study, collect terminal blood samples to measure serum insulin, triglycerides, and total cholesterol using commercially available kits.[13]

  • Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test). A p-value ≤ 0.05 is typically considered significant.[13] The primary outcome is a significant reduction in fasting blood glucose and improved glucose tolerance (lower AUC in OGTT) compared to the diabetic control group.

References

  • Semantic Scholar. (2021). In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. Research Article. [Link]

  • Al-Ostath, A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(3), 813. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research. [Link]

  • Dr.Oracle. (2026). Recommended methods for handling rats and mice in a laboratory setting, including routes of drug administration. Dr.Oracle. [Link]

  • ResearchGate. (2025). (PDF) Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. [Link]

  • Pérez-Vásquez, A., et al. (2021). A New Symmetrical Thiazolidinedione Derivative: In Silico Design, Synthesis, and In Vivo Evaluation on a Streptozotocin-Induced Rat Model of Diabetes. Molecules, 26(15), 4569. [Link]

  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration. Institutional Animal Care and Use Committee. [Link]

  • UBC Animal Care Services. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]

  • University of Wisconsin-Madison. (n.d.). Guidelines on Anesthesia and Analgesia in Rats. Animal Care & Use Program. [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. JAX Home. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • Chen, Y., et al. (2021). Preclinical Pharmacokinetics and Pharmacodynamics of Coptidis Preparation in Combination with Lovastatin in High-Fat Diet-Induced Hyperlipidemic Rats. ACS Omega, 6(24), 15814–15823. [Link]

  • Barros, H. D., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols. [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene. [Link]

  • Rago, B., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 3, 16. [Link]

  • Festing, M. F. W. (2020). Experimental design and irreproducibility in pre-clinical research. Physiology News, 118, 14-17. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Slideshare. (n.d.). Preclinical Trials. Slideshare. [Link]

  • Furdui, B., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients, 15(8), 1957. [Link]

  • Wikipedia. (n.d.). Thiazolidinedione. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. PMC. [Link]

  • SlidePlayer. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. SlidePlayer. [Link]

  • LinkedIn. (2024). Thiazolidinediones: Understanding Their Role in Diabetes Management. LinkedIn. [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3). [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 31(3). [Link]

  • MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • PubMed. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S13-S18. [Link]

  • E3S Web of Conferences. (2021). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 233, 01006. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Applications of Thiazolidinone. ResearchGate. [Link]

  • Journal of Advanced Scientific Research. (2021). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research. [Link]

  • Australian Prescriber. (2004). Thiazolidinediones – mechanisms of action. Australian Prescriber, 27(3), 67-70. [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-(2-Bromo-6-nitrophenyl)thiazolidine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, detailed protocol for the quantitative analysis of 3-(2-Bromo-6-nitrophenyl)thiazolidine in human plasma. Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, this guide outlines a robust and validated method utilizing Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the scientific rationale behind key procedural choices, ensuring both technical accuracy and practical applicability. All validation parameters adhere to the principles outlined in the FDA and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][2]

Introduction and Scientific Rationale

The quantification of novel chemical entities in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) assessments. 3-(2-Bromo-6-nitrophenyl)thiazolidine is a heterocyclic compound whose therapeutic potential necessitates a reliable bioanalytical method. The inherent complexity of biological samples, such as plasma, presents significant analytical challenges, primarily from endogenous components like proteins and phospholipids.[3][4] These components can interfere with analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal at the mass spectrometer's ion source, leading to inaccurate quantification.[5][6][7]

To overcome these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice. Its combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry makes it the gold standard for bioanalysis.[8][9] This method employs a robust Solid-Phase Extraction (SPE) protocol to ensure a clean sample extract, minimizing matrix effects and maximizing recovery.[10][11] Furthermore, the use of a stable isotope-labeled (SIL) internal standard is critical for ensuring accuracy and precision, as it co-elutes and experiences identical physical and chemical variations as the analyte throughout the entire workflow.[12][13][14]

Materials and Methods

Reagents and Chemicals
  • Analyte: 3-(2-Bromo-6-nitrophenyl)thiazolidine (Reference Standard, >99% purity)

  • Internal Standard (IS): 3-(2-Bromo-6-nitrophenyl)thiazolidine-¹³C₂,¹⁵N (SIL-IS, >99% purity, >99% isotopic enrichment)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS Grade); Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Pooled Human Plasma (K₂EDTA as anticoagulant)

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, 30 mg, 1 mL)

Equipment
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Balance , Vortex Mixer , Centrifuge , Positive Pressure Manifold for SPE.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

The credibility of a bioanalytical assay hinges on the accuracy of its calibration standards and QCs. Stock solutions should be prepared in a non-aqueous solvent where the analyte is highly soluble and stable, such as methanol or DMSO.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS reference standards into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution in methanol. This solution is added to all samples (except blanks) to achieve a consistent final concentration.

  • CAL and QC Preparation: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare CAL standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at four levels:

    • Lower Limit of Quantitation (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Mid QC (MQC): 75 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from interfering matrix components.[15] SPE is superior to simpler methods like protein precipitation because it provides a significantly cleaner extract, which is crucial for minimizing ion suppression and ensuring long-term instrument robustness.[4][16]

Workflow: Solid-Phase Extraction (SPE) Protocol

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Plasma Sample (100 µL) add_is Add 10 µL of SIL-IS (100 ng/mL) start->add_is vortex1 Vortex to mix add_is->vortex1 add_acid Add 200 µL of 4% H3PO4 (Pre-treatment) vortex1->add_acid vortex2 Vortex and Centrifuge add_acid->vortex2 load_sample Load Pre-treated Sample vortex2->load_sample spe_condition SPE Condition: 1 mL Methanol spe_equilibrate SPE Equilibrate: 1 mL Water spe_condition->spe_equilibrate spe_equilibrate->load_sample wash1 Wash 1: 1 mL 2% Formic Acid in Water load_sample->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 5% NH4OH in Acetonitrile wash2->elute drydown Evaporate to Dryness (Nitrogen Stream, 40°C) elute->drydown reconstitute Reconstitute in 100 µL Mobile Phase A/B (90:10) drydown->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) procedure.

LC-MS/MS Instrumental Conditions

Chromatographic separation is essential to resolve the analyte from any remaining matrix components that were not removed during SPE.[17] The mass spectrometer settings are optimized for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).[9]

Parameter Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Key Voltages Optimized via instrument tuning (e.g., IonSpray Voltage: 5500 V)

Table 1: Optimized LC-MS/MS instrument parameters.

The MRM transitions are determined by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer. The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable, characteristic fragment produced after collision-induced dissociation.

Compound Precursor Ion (Q1, m/z) Product Ion (Q3, m/z) Collision Energy (eV)
3-(2-Bromo-6-nitrophenyl)thiazolidine318.9198.025
3-(2-Bromo-6-nitrophenyl)thiazolidine-¹³C₂,¹⁵N321.9201.025

Table 2: Multiple Reaction Monitoring (MRM) transitions.

Bioanalytical Method Validation (BMV)

A method is only useful if it is proven to be reliable.[1] Validation is the formal process of demonstrating that the analytical method is accurate, precise, and suitable for its intended purpose.[18] The following experiments must be performed according to regulatory guidelines.[2][19]

Diagram: The Pillars of Bioanalytical Method Validation

BMV_Pillars method Reliable & Validated Method accuracy Accuracy (%Bias) accuracy->method Core Performance precision Precision (%CV) precision->method Core Performance selectivity Selectivity & Specificity selectivity->method No Interference sensitivity Sensitivity (LLOQ) sensitivity->method Measures Low Levels stability Stability stability->method Robustness matrix Matrix Effect & Recovery matrix->method Robustness

Caption: Core parameters assessed during bioanalytical method validation.

Validation Parameter Experiment Summary Acceptance Criteria
Selectivity Analyze blank plasma from at least 6 different sources to check for interferences at the retention times of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).[12]
Calibration Curve Analyze a set of 8 non-zero standards over at least 3 separate runs. Use a weighted (1/x²) linear regression.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[12]
Accuracy & Precision Analyze 6 replicates of QC samples (LLOQ, LQC, MQC, HQC) in at least 3 runs (intra-day and inter-day).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).[12]
Matrix Effect Compare the analyte/IS peak area response in post-extraction spiked blank plasma from 6 sources to the response in a neat solution.The IS-normalized matrix factor's %CV across all sources should be ≤15%.[6][12]
Recovery Compare the analyte peak area response from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, although no specific value is required.
Stability Assess analyte stability in QC samples under various conditions: 24h at room temp (bench-top), 3 freeze-thaw cycles, and for an extended period at -80°C (long-term).Mean concentration of stability samples must be within ±15% of nominal concentration.[20][21]

Table 3: Summary of Bioanalytical Method Validation experiments and acceptance criteria based on FDA/ICH M10 guidelines.

Data Analysis and Sample Quantification

  • Integration: Integrate the chromatographic peaks for the analyte and the SIL-IS to obtain their respective peak areas.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for all CAL standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (y-axis) versus the nominal concentration (x-axis) for the CAL standards. Apply a 1/x² weighted linear regression.

  • Quantification: Determine the concentration of the analyte in QCs and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.

Conclusion

The LC-MS/MS method detailed herein provides a sensitive, selective, and robust protocol for the quantification of 3-(2-Bromo-6-nitrophenyl)thiazolidine in human plasma. The comprehensive sample cleanup via SPE, coupled with the use of a stable isotope-labeled internal standard, ensures high-quality data by mitigating common bioanalytical challenges such as matrix effects. Full validation of this method in accordance with regulatory standards demonstrates its suitability for supporting preclinical and clinical studies, providing reliable pharmacokinetic data essential for drug development programs.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Importance of matrix effects in LC–MS/MS... Bioanalysis - Ovid. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Applications. News-Medical. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science. [Link]

  • The Starring Role of GC–MS in Bioanalysis. LCGC International. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]

  • New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]

  • Internal Standards for Quantitative LC-MS Bioanalysis. ResearchGate. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • Recent Applications of Gas Chromatography in Bioanalysis. ResearchGate. [Link]

  • An Introduction to Solid Phase Extraction (SPE). Bio-Analysis Centre. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. Future Science. [Link]

  • Stability Issues in Bioanalysis. Taylor & Francis Online. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. [Link]

  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. LinkedIn. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • Small Molecules Quantitation. Yale School of Medicine. [Link]

  • Small Molecule Analysis. Allumiqs. [Link]

  • Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. PMC. [Link]

  • How Does GC-MS Work and Its Principle Explained. Phenomenex. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn. [Link]

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. PMC. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. [Link]

  • How is HPLC Used for Medical Purposes?. Chromatography Today. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(2-Bromo-6-nitrophenyl)thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. User Profile: Senior Researcher / Process Chemist Topic: Optimization of


 N-Arylation for Sterically Hindered Substrates

Core Reaction Strategy & Rationale

The Challenge: Synthesizing 3-(2-Bromo-6-nitrophenyl)thiazolidine presents a classic conflict in organic synthesis: electronic activation vs. steric deactivation .

You are attempting to install a nucleophilic heterocycle (thiazolidine) onto a benzene ring flanked by two ortho-substituents: a nitro group (-NO


) and a bromine atom (-Br).[1] While the nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (

), the 2,6-disubstitution pattern creates significant steric crowding at the reaction center (C1).

The Solution: Fluorine-Driven


 
To overcome the steric barrier, we recommend utilizing 2-bromo-1-fluoro-6-nitrobenzene  as the electrophile rather than the chloro- or bromo-analogue.
  • Why Fluorine? In

    
     mechanisms, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso-carbon, accelerating this attack significantly more than chlorine or bromine, despite being a poorer leaving group in 
    
    
    
    reactions. This "fluorine effect" is critical when sterics are working against you.
Reaction Pathway Diagram[2]

ReactionPathway cluster_conditions Critical Parameters SM1 2-Bromo-1-fluoro- 6-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Stabilized by -NO2) SM1->Complex Nucleophilic Attack (k1, r.d.s.) SM2 Thiazolidine (Nucleophile) SM2->Complex Product 3-(2-Bromo-6-nitrophenyl) thiazolidine Complex->Product Aromatization (k2, fast) Byproduct HF (Scavenged by Base) Complex->Byproduct Note1 Steric Hindrance: Requires Polar Aprotic Solvent (DMF/DMSO)

Caption: Figure 1. Kinetic pathway of the


 reaction. The high electronegativity of the fluorine atom compensates for the steric bulk of the ortho-bromo and ortho-nitro groups during the rate-determining formation of the Meisenheimer complex.

Optimized Experimental Protocol

Standard Operating Procedure (SOP-802): This protocol is designed for a 1.0 mmol scale and utilizes Cesium Carbonate to leverage the "Cesium Effect" (higher solubility and larger cation size) which assists in stabilizing the transition state in crowded systems.

Reagents:
  • Electrophile: 2-Bromo-1-fluoro-6-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: Thiazolidine (1.2 equiv)[1]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or DIPEA (2.5 equiv)[1]
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: Flame-dry a reaction vial and purge with Argon. Moisture is the enemy of yield here, as hydroxide ions (from water) compete with thiazolidine to form the phenol byproduct.

  • Dissolution: Add 2-Bromo-1-fluoro-6-nitrobenzene (220 mg, 1.0 mmol) and Thiazolidine (107 mg, 1.2 mmol) to the vial.

  • Solvation: Add anhydrous DMF (5.0 mL). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Activation: Add Cs

    
    CO
    
    
    
    (650 mg, 2.0 mmol) in one portion.
  • Reaction: Heat the mixture to 80°C . Monitor via TLC (30% EtOAc/Hexane) or LC-MS every 2 hours.

    • Note: Due to the 2,6-steric bulk, conversion may take 6–12 hours. Do not exceed 100°C initially to avoid degradation of the thiazolidine ring.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography on silica gel. The product is likely a yellow/orange solid due to the nitro-aniline chromophore.

Optimization Matrix & Data

If the standard protocol yields <50%, consult the matrix below. This data summarizes the impact of solvent polarity and base strength on the reaction rate (


).
VariableConditionYield (24h)Comments
Solvent DMF (Anhydrous) 88% Recommended. Best balance of solubility and rate.
SolventDMSO82%High rate, but difficult workup (requires lyophilization or extensive washing).[1]
SolventAcetonitrile45%Reflux temp (82°C) is insufficient for this steric barrier.
SolventToluene<10%Non-polar solvents cannot stabilize the polar Meisenheimer intermediate.
Base Cs

CO

88% Recommended. Cesium cation assists in leaving group departure.
BaseK

CO

70%Effective, but slower kinetics than Cesium.[1]
BaseDIPEA (Hünig's Base)65%Good solubility, but weaker basicity can stall reaction if HF accumulates.[1]
Temp 120°C60%Lower yield due to thiazolidine ring opening/oxidation side reactions.

Troubleshooting & FAQs

Q1: I see the starting material disappearing, but multiple spots are forming on TLC. What is happening? A: This indicates side reactions, likely thiazolidine oxidation or ring opening .[1]

  • Diagnosis: Thiazolidine contains a sulfur atom sensitive to oxidation at high temperatures in air.

  • Fix: Ensure the reaction is under a strict Argon/Nitrogen atmosphere. Degas your DMF by sparging with argon for 15 minutes before use.

Q2: The reaction stalls at 60% conversion even after 24 hours. A: The produced HF (hydrofluoric acid) is likely protonating the remaining thiazolidine, rendering it non-nucleophilic.

  • Fix: Increase the base load to 3.0 equivalents. Alternatively, switch to a stronger organic base like DBU (1.5 equiv) to drive the reaction, but watch for elimination side products.[1]

Q3: Can I use the cheaper 1,2-dibromo-6-nitrobenzene instead of the fluoro- precursor? A: Technically yes, but expect yields to drop by ~40-50%.

  • Reasoning: Bromine is a poorer leaving group in

    
     because the C-Br bond cleavage is not the rate-determining step; the initial attack is. The bulky Bromine at C1 makes the initial attack of thiazolidine extremely difficult compared to the small Fluorine atom. You would need to heat to >120°C, which endangers the thiazolidine ring.[1]
    
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Impurities High Impurities / Complex Mixture Start->Impurities CheckSM Is Starting Material (SM) remaining? LowYield->CheckSM CheckOx Is reaction turning dark/black? Impurities->CheckOx SM_Yes Yes: Reaction Stalled CheckSM->SM_Yes Action1 1. Switch to Cs2CO3 2. Increase Temp to 90°C 3. Check Anhydrous Conditions SM_Yes->Action1 Ox_Yes Yes: Sulfur Oxidation/Polymerization CheckOx->Ox_Yes Action2 1. Degas Solvents (Sparge Ar) 2. Lower Temp to 70°C 3. Add Antioxidant (BHT - optional) Ox_Yes->Action2

Caption: Figure 2. Diagnostic flowchart for common synthetic failures in hindered N-arylation.

References

  • Mechanistic Insight: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on

    
     kinetics and the "Fluorine Effect").[1]
    
  • Thiazolidine Chemistry: Bozdag-Dundar, O., et al. (2007).[1] Synthesis and biological activity of some new thiazolidinediones. Bioorganic & Medicinal Chemistry Letters. (General conditions for N-arylation of thiazolidine derivatives).[1]

  • Steric Hindrance Management: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Cesium Effect: Flessner, T., & Doye, S. (1999).[1] Cesium carbonate: A powerful base for the alkylation of amines. Journal of Practical Chemistry. (Validates the use of Cs2CO3 in hindered amine alkylations/arylations).

Sources

Technical Support Center: Purification of Crude 3-(2-Bromo-6-nitrophenyl)thiazolidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 3-(2-Bromo-6-nitrophenyl)thiazolidine via column chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: My compound, 3-(2-Bromo-6-nitrophenyl)thiazolidine, is highly polar and remains at the baseline on my TLC plate, even with 100% ethyl acetate. How can I achieve separation on a column?

A1: This is a common challenge with polar compounds. When your compound does not move from the baseline, it indicates a strong affinity for the stationary phase (silica gel). To achieve elution, you need to increase the polarity of your mobile phase. Consider the following options:

  • More Aggressive Solvent Systems: A mixture of dichloromethane (DCM) and methanol is often effective for polar compounds. Start with a small percentage of methanol (e.g., 1-5%) in DCM and gradually increase the concentration.[1][2]

  • Ammonia-Containing Systems: For very polar compounds, especially those with basic functional groups, adding a small amount of ammonia can significantly improve elution. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component (1-10%) in dichloromethane.[1]

  • Reverse-Phase Chromatography: If the above options fail, consider switching to reverse-phase chromatography.[1] In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]

Q2: I'm observing streaking or tailing of my compound spot on the TLC plate. What could be the cause and how does this affect my column purification?

A2: Streaking or tailing on a TLC plate can be attributed to several factors, which will also negatively impact your column chromatography separation:

  • Sample Overloading: Applying too much sample to the TLC plate can cause streaking.[4][5] This translates to overloading your column, leading to broad, poorly resolved peaks. A general rule of thumb is to load an amount of crude material that is 1-5% of the weight of the silica gel.[6]

  • Inappropriate Solvent System: If the mobile phase is too polar, the compound may move too quickly and streak. Conversely, if it's not polar enough, the compound may interact too strongly with the silica, also causing tailing.[4] Experiment with different solvent ratios to achieve a well-defined spot with an Rf value between 0.2 and 0.4 for the target compound.

  • Presence of Highly Polar Impurities: Acidic or basic impurities can interact strongly with the silica gel, leading to tailing. Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, can sometimes resolve this issue.

  • Compound Instability on Silica: The compound may be degrading on the acidic silica gel.[1][7] This can be tested by running a 2D TLC.[1][7]

Q3: My purified fractions show the presence of my desired product, but also starting materials or byproducts with very similar Rf values. How can I improve the resolution?

A3: Separating compounds with similar polarities is a common chromatographic challenge. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Try different solvent systems. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity of the separation.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[8][9] Start with a less polar solvent system and gradually increase the polarity. This will allow the less polar compounds to elute first, followed by the more polar ones, often with better separation.[8]

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for difficult separations. This increases the surface area of the stationary phase and provides more opportunities for interaction and separation.

    • Finer Silica Gel: Using a smaller particle size silica gel can improve resolution, but it will also increase the back pressure.

Q4: After running my column, I have a low yield of the purified product. Where could my compound have gone?

A4: Low recovery can be frustrating. Here are the most likely culprits:

  • Incomplete Elution: Your compound may still be on the column.[1][6] After you have collected the fractions containing your product, flush the column with a very polar solvent, like 100% methanol or acetone, and check this "column flush" by TLC to see if any product remained adsorbed.[6]

  • Compound Decomposition: As mentioned earlier, your compound might be unstable on silica gel.[1] If you suspect this, you can try deactivating the silica gel by treating it with a base like triethylamine before packing the column, or use an alternative stationary phase like alumina or Florisil.[1]

  • Adsorption to Glassware: Highly polar compounds can sometimes adsorb to the surfaces of glass flasks. Rinsing your collection flasks with a polar solvent can help recover some of this material.

  • Volatility: While less likely for this specific compound, ensure that the compound is not being lost during solvent removal on the rotary evaporator due to excessive heat or vacuum.

Q5: How do I properly remove the solvent after collecting my fractions without degrading my compound?

A5: The use of a rotary evaporator (rotovap) is standard for solvent removal.[10][11] To prevent degradation of potentially sensitive compounds like 3-(2-Bromo-6-nitrophenyl)thiazolidine:

  • Controlled Temperature: Use a water bath temperature between 40°C and 60°C.[10] A good rule of thumb is the "delta-20 rule," where the heating bath is about 20°C warmer than the desired evaporation temperature of the solvent under vacuum.[12]

  • Appropriate Vacuum: The vacuum should be set to a level that allows for steady evaporation without violent bumping or foaming.[12] Applying too much vacuum can cause the sample to splash and be lost.[12]

  • Rotation Speed: A moderate rotation speed (50-100 rpm) creates a thin film of the solution on the flask's inner surface, increasing the surface area for efficient evaporation.[10][12]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of 3-(2-Bromo-6-nitrophenyl)thiazolidine.

Problem: No Compound Eluting from the Column
Potential Cause Diagnostic Check Recommended Solution
Compound is too polar for the current mobile phase The compound remains at the baseline in your TLC analysis with the running solvent.Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, switch to a more polar system like DCM/methanol.[1]
Compound has degraded on the silica gel Perform a 2D TLC to check for stability.[1][7] Spot the crude material, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If spots appear off the diagonal, degradation is occurring.[7]Use a less acidic stationary phase like neutral alumina or Florisil, or deactivate the silica gel with a base (e.g., triethylamine).[1]
Incorrect solvent system preparation Double-check the labels on your solvent bottles to ensure you haven't accidentally used the wrong solvents.Prepare a fresh batch of the mobile phase, carefully measuring the components.
Compound eluted in the solvent front Concentrate the very first fraction collected and analyze it by TLC.[1]The initial solvent system was too polar. Repeat the column with a less polar mobile phase.
Problem: Poor Separation (Overlapping Fractions)
Potential Cause Diagnostic Check Recommended Solution
Inadequate resolution between spots on TLC The Rf values of your product and impurities are very close (ΔRf < 0.1).Test a variety of solvent systems with different selectivities (e.g., hexane/ethyl acetate, DCM/methanol, toluene/acetone).
Column was overloaded The amount of crude material loaded was more than 5% of the silica gel weight.Reduce the amount of crude material loaded onto the column.[6] For difficult separations, a 1-2% loading is recommended.
Poor column packing Channels or cracks are visible in the silica bed. The solvent front runs unevenly.Repack the column carefully. Ensure the silica is fully settled before loading the sample. A well-packed column is crucial for good separation.[8]
Sample was loaded in too much solvent A wide band of the compound is observed at the top of the column after loading.Dissolve the crude sample in the absolute minimum amount of solvent for loading. If the sample is not very soluble in the mobile phase, dissolve it in a slightly more polar solvent, but keep the volume minimal.
Problem: Column is Running Too Slowly or is Blocked
Potential Cause Diagnostic Check Recommended Solution
Silica gel is too fine The back pressure is excessively high.Use a coarser grade of silica gel.
Precipitation of the compound on the column A solid band is visible at the top of the column.The sample may be too concentrated or insoluble in the mobile phase. Try pre-purifying the crude material to remove insoluble impurities or use a different, more solubilizing mobile phase. In some cases, a wider column may be necessary.[1]
Clogged frit or stopcock The flow stops even with pressure applied.Ensure the cotton or glass wool plug is not too tightly packed. Check for any particulate matter in the crude sample that could be clogging the frit. Filtering the sample before loading can prevent this.

III. Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis and Solvent System Selection

Objective: To determine the optimal mobile phase for column chromatography.

Protocol:

  • Dissolve a small amount of the crude 3-(2-Bromo-6-nitrophenyl)thiazolidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system. Start with a non-polar to moderately polar system, such as 4:1 hexane:ethyl acetate.

  • Visualize the plate under UV light (254 nm). Nitroaromatic compounds are often UV-active.[13]

  • If the compound remains at the baseline, increase the polarity of the solvent system (e.g., 2:1 hexane:ethyl acetate, then 1:1, then pure ethyl acetate).

  • If pure ethyl acetate is insufficient, switch to a more polar system like 99:1 DCM:methanol and gradually increase the methanol concentration.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from major impurities.

Visualization of Nitro Compounds: If the compound is not sufficiently UV-active, specific chemical stains can be used. A common method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[14]

Column Chromatography Workflow

Objective: To purify the crude 3-(2-Bromo-6-nitrophenyl)thiazolidine.

Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Securely place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

  • Packing the Column (Slurry Method):

    • In a beaker, mix the silica gel with the initial, least polar solvent system to form a slurry.

    • Pour the slurry into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the percentage of the more polar solvent.[2]

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate and developing it in the optimized solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.[10][11]

IV. Visualizations

Diagram 1: Column Chromatography Workflow

Column Chromatography Workflow Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC TLC & Solvent System Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Rotovap Solvent Removal (Rotary Evaporator) Combine->Rotovap Final Final Rotovap->Final Pure Product

Caption: A flowchart illustrating the key stages of purifying a compound using column chromatography.

Diagram 2: Troubleshooting Poor Separation

Troubleshooting Poor Separation Troubleshooting Poor Separation cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation (Overlapping Fractions) Cause1 Inadequate TLC Resolution Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Poor Packing Start->Cause3 Sol1 Optimize Mobile Phase (Different Solvents/Gradient) Cause1->Sol1 Sol2 Reduce Sample Load (1-2% of Silica Weight) Cause2->Sol2 Sol3 Repack Column Carefully Cause3->Sol3

Sources

Technical Support Center: Recrystallization of Bromo-Nitro Aromatic Compounds

[1][2]

Status: Operational Ticket ID: REC-BN-001 Subject: Optimization of Purity and Yield for Bromo-Nitro Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Recrystallizing bromo-nitro aromatic compounds (e.g., 1-bromo-4-nitrobenzene) presents a unique set of crystallographic challenges. The strong electron-withdrawing nature of the nitro group (

1

Successful purification requires balancing these opposing forces.[2] This guide moves beyond generic protocols to address the specific thermodynamic and kinetic behaviors of this chemical class.

Module 1: Solvent System Selection

Q: My compound is sparingly soluble in ethanol but too soluble in ethyl acetate. How do I choose the correct solvent system?

A: You are encountering the "Polarity Trap."[3] Bromo-nitro compounds possess a high dipole moment (due to the nitro group) but a hydrophobic core.[1] A single solvent often fails to satisfy both.[2][3][4]

The Solution: The "Rule of Three" for Binary Systems For these substrates, a binary solvent system is almost always superior.[1] You need a Solvent A (dissolver) and Solvent B (anti-solvent).[1][2]

SystemRoleMechanism of ActionRecommended For
Ethanol / Water StandardEntropic Drive: Water forces the hydrophobic bromo-phenyl ring to aggregate, driving lattice formation.[1][2]p-Bromo-nitrobenzene, general purification.[1][2]
Ethyl Acetate / Hexane AlternativeEnthalpic Drive: Hexane reduces the solvation energy of the nitro group, forcing precipitation.[1]Labile compounds sensitive to protic solvents.[2]
Acetone / Water High PolarityRapid Exchange: Acetone dissolves highly polar impurities; water crashes out the product.[2]Removing tarry, non-polar byproducts.[2]

Application Protocol:

  • Dissolve crude solid in the minimum amount of boiling Solvent A (e.g., Ethanol).[1][2]

  • Add hot Solvent B (e.g., Water) dropwise until persistent turbidity (cloudiness) appears.[1][2]

  • Add one to two drops of Solvent A to clear the solution.[2]

  • Critical Step: Allow to cool to room temperature undisturbed before placing in an ice bath.

Module 2: The Isomer Separation Challenge

Q: I cannot separate the ortho-isomer from the para-isomer. They co-crystallize.[1][2][5]

A: This is a lattice energy issue, not just solubility. The para isomer (1-bromo-4-nitrobenzene) has a significantly higher symmetry and melting point (~126-127°C) compared to the ortho isomer (~41-43°C) [1, 2].[1] The para isomer packs more efficiently into the crystal lattice.[1]

Troubleshooting Protocol: The "Thermodynamic Soak" Rapid cooling traps the ortho isomer (impurity) inside the forming para lattice.[1] You must switch from Kinetic Control to Thermodynamic Control.

Step-by-Step Workflow:

  • Dissolution: Dissolve the mixture in 95% Ethanol (approx. 3-5 mL per gram of crude).

  • Reflux: Ensure complete dissolution at boiling point.

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel. This slows the cooling rate to <1°C/minute.[2]

    • Why? Slow cooling allows the lattice to "reject" the sterically bulky ortho isomer, which remains in the mother liquor.[1]

  • Filtration: Filter at room temperature (20-25°C). Do not chill yet.

    • Reasoning: Chilling forces the ortho oil to precipitate, contaminating your pure para crystals.[2]

  • Second Crop: The filtrate (mother liquor) now contains the ortho isomer.[1] Evaporate solvent to recover it as an oil or low-melting solid.[1][2][5]

Module 3: Troubleshooting "Oiling Out"

Q: Instead of crystals, my product comes out as a yellow/orange oil at the bottom of the flask.

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary [3].[1] This is common in nitro aromatics because impurities depress the melting point below the solvent's boiling point.[1][3][6]

Visual Troubleshooting Guide

Recrystallization_TroubleshootingstartIssue: Product Oils Outcheck_tempCheck Solution Temp vs. MPstart->check_tempdecision_mpIs Temp > Product MP?check_temp->decision_mpsol_reheatReheat to redissolve oildecision_mp->sol_reheatYes (Oil is molten product)impurity_checkIs purity < 80%?decision_mp->impurity_checkNo (Impurity effect)add_solventAdd more Solvent A(Lower concentration)sol_reheat->add_solventseedAdd Seed Crystal atMetastable Zoneadd_solvent->seedsuccessCrystalline Solidseed->successtriturationPerform Trituration(Wash oil with cold solvent)impurity_check->triturationYeschange_solSwitch to Lower BP Solvent(e.g., MeOH instead of EtOH)impurity_check->change_solNotrituration->successchange_sol->success

Figure 1: Decision logic for resolving "oiling out" phenomena in low-melting nitro aromatic compounds.

The "Seeding" Technique: If oiling out persists, you must seed the solution.[1]

  • Save a tiny crystal of the crude material (or scratch the glass).[1][6]

  • Cool the solution until it is just slightly supersaturated (cloudy).

  • Add the seed crystal.[2] This provides a nucleation template, bypassing the amorphous oil phase.[2]

Module 4: Safety & Stability (Critical)

Q: My product is dark orange. Can I use activated carbon to decolorize it?

A: WARNING: Exercise Extreme Caution.

While activated carbon is standard for decolorizing, nitro aromatic compounds are oxidizing agents.[2] Activated carbon is a fuel with a high surface area.[2][7]

  • The Hazard: Mixing nitro compounds with activated carbon at high temperatures can trigger a runaway exotherm or spontaneous ignition [4, 5].[2]

  • The Protocol:

    • Never add carbon to a boiling solution.[2]

    • Cool the solution to <50°C.

    • Add a small amount of carbon.[2]

    • Reheat gently; do not reflux vigorously .

    • Filter while warm through Celite.

Q: Is the filtrate safe to discard?

A: No. The filtrate contains brominated aromatics, which can be lachrymators (tear-inducing) or skin sensitizers.[1][2]

  • Disposal: Quench filtrate in a dedicated halogenated organic waste stream.

  • Neutralization: If free bromine is suspected (red color), quench with aqueous sodium bisulfite before disposal.[1][2]

References

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CID 7961, Bromobenzene (and derivatives).[1][2] Retrieved from [Link][1][2]

  • Science Learning Center. (n.d.).[1][2] Synthesis of 1-Bromo-4-nitrobenzene: Isomer Melting Points. Retrieved from [Link] (Contextual verification of MP: Para ~127°C, Ortho ~43°C).[1][2]

  • Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][1][2][3][8][9]

  • Norit Activated Carbon. (2023). Safety Data Sheet: Activated Carbon Hazards.[2][10] Retrieved from [Link][1][2]

  • University of Florida. (n.d.).[1][2] Material Safety Data Sheet: Activated Carbon and Oxidizers.[2] Retrieved from [Link][1][2]

Overcoming low yield in the synthesis of N-substituted thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Thiazolidine Synthesis

Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Ticket ID: THZ-YIELD-OPT-001

Welcome to the Advanced Synthesis Support Module

You are likely here because your thiazolidine yields are stalling below 50%, or you are observing significant side-product formation (disulfides/polymers) instead of the desired 5-membered heterocycle.

The synthesis of N-substituted thiazolidines—typically via the condensation of


-amino thiols with aldehydes/ketones—is deceptively simple. It is an equilibrium-driven reaction often plagued by hydrolytic instability , thiol oxidation , and steric stalling .[1][2]

This guide abandons generic advice. We will troubleshoot your reaction based on the specific failure modes of the thiazolidine ring closure.

Module 1: The Thermodynamics of Failure (Water Management)

The Issue: "I see the product on TLC, but it disappears during work-up or yields are inconsistent."

Technical Insight: The formation of the thiazolidine ring from a


-amino thiol and a carbonyl is a reversible condensation. It proceeds via a hemiaminal/iminium intermediate. The reaction generates water. If water is not chemically or physically removed, the equilibrium shifts back to the starting materials, especially for sterically hindered N-substituted substrates.[2]

Troubleshooting Protocol:

MethodWhen to UseEfficiency RatingNotes
Azeotropic Distillation (Dean-Stark) Large scale (>5g), stable aldehydes.[1][2]⭐⭐⭐Standard for toluene/benzene reflux.[2] Inefficient for low-boiling aldehydes.
Molecular Sieves (3Å or 4Å) Small scale, sensitive substrates.[1][2]⭐⭐⭐⭐Preferred. Add activated powder directly to the reaction pot.
Chemical Scavengers (Ti(OEt)₄) Stubborn, bulky ketones.[1][2]⭐⭐⭐⭐⭐Lewis acid acts as both catalyst and water scavenger.[2]

Q: My aldehyde is sensitive. Can I avoid reflux? A: Yes. Switch to Microwave-Assisted Synthesis . Microwave irradiation aligns the dipoles of the transition state, lowering the activation energy (


) and accelerating the dehydration step significantly, often bypassing the need for physical water removal.[2]

Module 2: The "Silent Killer" – Thiol Oxidation

The Issue: "My crude NMR shows a mess of peaks in the aliphatic region, and the yield is <30%."

Technical Insight:


-amino thiols (e.g., N-methylcysteamine) are prone to rapid oxidation into disulfides (cystamine derivatives) in the presence of atmospheric oxygen.[2] This dimerization is irreversible under standard condensation conditions.[2] If your starting material dimerizes, it cannot cyclize.[2]

The "Inert-First" Protocol:

  • Degas Solvents: Sparge your solvent (MeOH, EtOH, or Toluene) with Argon/Nitrogen for 15 minutes before adding the thiol.[1][2]

  • Add Reducing Agents: For highly sensitive thiols, add 1-5 mol% of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture.[2] Unlike phosphines, TCEP is often compatible with aqueous/alcoholic workups.[1][2]

  • One-Pot Strategy: Generate the N-substituted amino thiol in situ from the corresponding disulfide using

    
     immediately before adding the aldehyde.
    

Module 3: Steric Hindrance & Catalysis

The Issue: "I am using a bulky N-substituent (e.g., N-benzyl or N-isopropyl), and the reaction won't complete."

Technical Insight: N-substituted amino thiols must form an iminium ion (not a neutral imine) to facilitate the intramolecular nucleophilic attack by sulfur. Bulky groups on the nitrogen destabilize the transition state and sterically block the approach of the sulfur nucleophile.

Catalytic Solutions:

  • Lewis Acids: Replace weak Brønsted acids (Acetic Acid) with stronger Lewis acids like

    
      (Indium Trichloride) or 
    
    
    
    .[1][2] These coordinate to the carbonyl oxygen, increasing electrophilicity without protonating the amine (which would kill nucleophilicity).[2]
  • Ionic Liquids: Use

    
      as a solvent/catalyst.[1][2] It stabilizes the charged iminium intermediate and acts as a dehydrating medium.
    

Visualizing the Pathway & Troubleshooting

The following diagram illustrates the critical decision points where yield is lost.

ThiazolidineTroubleshooting Start Start: Low Yield Detected CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Disulfide Disulfide Dimer Present? CheckTLC->Disulfide Peak at 2x Mass SM_Remains Starting Material Remains? CheckTLC->SM_Remains No Reaction Decomp Product Decomposes on Column? CheckTLC->Decomp Streaking/Loss Sol_Disulfide SOLUTION: Degas Solvents (Ar/N2) Add TCEP/DTT Disulfide->Sol_Disulfide Sol_Kinetics SOLUTION: Add 4Å Mol. Sieves Switch to Microwave (110°C, 10 min) SM_Remains->Sol_Kinetics Sol_Stability SOLUTION: Avoid Silica (Acidic) Use Alumina or Recrystallize Decomp->Sol_Stability

Figure 1: Decision matrix for diagnosing yield loss in N-substituted thiazolidine synthesis.

Module 4: Advanced Protocols (Microwave)

If conventional reflux fails, use this high-yield microwave protocol designed for N-substituted variants.[1][2]

Protocol: Microwave-Assisted Cyclization Target: N-benzyl-2-phenylthiazolidine (Example)

  • Reagents:

    • N-benzyl-2-aminoethanethiol (1.0 equiv)

    • Benzaldehyde (1.1 equiv)[1][2]

    • Solvent: Ethanol (absolute) or Toluene[1][2]

    • Additive: Acetic Acid (catalytic, 2 drops) or

      
       (5 mol%)[1][2]
      
  • Setup:

    • Place reagents in a microwave-safe pressure vial (10-20 mL).

    • Add activated 4Å Molecular Sieves (powdered) to the vial.[2]

  • Irradiation:

    • Power: 300 W (Dynamic)[2]

    • Temp: 100–110 °C

    • Time: 10–15 minutes (Hold time).

  • Work-up:

    • Filter off molecular sieves while hot.

    • Concentrate filtrate.[3]

    • Purification: Recrystallize from EtOH/Water.[2] Avoid column chromatography if possible to prevent hydrolysis.

Why this works: The microwave heating provides rapid energy transfer to overcome the steric barrier of the N-benzyl group, while the molecular sieves shift the equilibrium irreversibly.

References

  • Microwave-Assisted Synthesis

    • Microwave assisted synthesis and pharmacological evaluation of few substituted 4-thiazolidinone derivatives. (2014).[1][2][4] Demonstrates the superiority of microwave irradiation over conventional heating for thiazolidine-based scaffolds, improving yields from ~50% to >80%.

    • [2]

  • Catalysis & Ionic Liquids

    • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones. (2025).[1][2][5] Discusses the use of specific catalysts and green chemistry approaches (ionic liquids, solvent-free) to improve selectivity and yield in thiazolidine derivatives.

    • [1][2]

  • Mechanism & Thiol Handling

    • Thiazolidine formation as a general and site-specific conjugation method.[6] (1996).[1][2] Fundamental grounding on the mechanism of 1,2-aminothiol reaction with aldehydes and the importance of acidic conditions/pH control.

    • [1][2]

  • One-Pot & Multi-Component Reactions

    • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (2024).[1][2][4][7][8] Highlights advanced metal-catalyzed routes (CuCl) to overcome traditional barriers in ring closure for substituted thiazolidines.

    • [1][2]

Sources

Troubleshooting insolubility issues of 3-(2-Bromo-6-nitrophenyl)thiazolidine in assays

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that encountering solubility issues with a promising but challenging compound like 3-(2-Bromo-6-nitrophenyl)thiazolidine can be a significant roadblock in your research. This technical support guide is designed to provide you with the foundational knowledge and practical steps to systematically troubleshoot and overcome these challenges.

While specific, validated solubility data for 3-(2-Bromo-6-nitrophenyl)thiazolidine is not extensively published, its structure provides critical clues to its behavior. Comprising a lipophilic bromo-nitrophenyl group and a thiazolidine core, this compound is predicted to have low aqueous solubility, a common characteristic for many modern drug candidates.[1][2] This guide leverages established principles of formulation science to help you unlock its full potential in your assays.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with poorly soluble compounds.

Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?

A: This is a classic issue of solvent shifting. Your compound is likely dissolved at a high concentration (e.g., 10-20 mM) in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[3] When a small volume of this stock is introduced into a large volume of aqueous buffer, the DMSO concentration plummets, and the buffer can no longer keep the compound in solution. The compound "crashes out," forming a precipitate. This is especially common for lipophilic, or "grease-ball," molecules that are poorly water-soluble.[1] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4][5]

Q2: I'm using a 100% DMSO stock. Is this the best approach?

A: DMSO is the industry-standard solvent for initial stock solutions due to its high solubilizing power.[3][6] However, it has limitations. Not all compounds are soluble to the desired concentration even in DMSO, and repeated freeze-thaw cycles can cause compounds to precipitate in the stock vial as absorbed atmospheric water reduces DMSO's solvating power.[5] Furthermore, the final concentration of DMSO in your assay is critical. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%, which can induce stress, toxicity, or differentiation, confounding your results.[7][8]

Q3: How might the pH of my assay buffer affect the solubility of 3-(2-Bromo-6-nitrophenyl)thiazolidine?

A: The pH of the solution can significantly impact the solubility of ionizable compounds.[9][10] While the thiazolidine ring itself is relatively stable, the nitrophenyl group can influence the molecule's overall electronic properties. For many organic molecules, solubility is lowest near their isoelectric point (pI) and increases as the pH is adjusted away from the pI, as the molecule becomes charged.[9] The degradation and reaction kinetics of nitro-aromatic compounds can also be pH-dependent.[11][12] Therefore, experimentally determining the compound's solubility at different pH values (e.g., pH 6.0, 7.4, 8.0) can reveal an optimal range for your assay, provided it remains physiologically relevant.

Q4: Can I just sonicate the precipitate in my assay plate to re-dissolve it?

A: While sonication can be used to break down particles and create a fine suspension, it is not a true solubilization method and is generally not recommended as a primary solution for in-assay precipitation.[13][14] A suspension consists of undissolved solid particles dispersed in the liquid. This can lead to inconsistent and non-reproducible results, as the effective concentration of the dissolved, biologically active compound is unknown and variable. It can also interfere with optical-based assay readouts (e.g., absorbance, fluorescence). True solubilization involves the compound dissolving to form a homogenous molecular dispersion.[14]

Troubleshooting Guide: Insolubility in Assays

If you observe precipitation, follow this systematic workflow to diagnose and resolve the issue. This process is designed to move from the simplest and most common solutions to more advanced formulation strategies.

Troubleshooting_Workflow start Start: Precipitate Observed in Assay Well step1 Step 1: Verify Stock Solution Integrity & Dilution Protocol start->step1 step2 Step 2: Optimize Solvent System (Introduce Co-solvents) step1->step2 Precipitation Persists end_soluble Success: Compound Soluble Proceed with Assay step1->end_soluble Issue Resolved step3 Step 3: Modify Assay Buffer (Adjust pH) step2->step3 Precipitation Persists step2->end_soluble Issue Resolved step4 Step 4: Employ Solubilizing Excipients (e.g., Cyclodextrins) step3->step4 Precipitation Persists step3->end_soluble Issue Resolved step4->end_soluble Issue Resolved end_insoluble Challenge Persists: Consider Advanced Formulation (e.g., Lipid-based systems) step4->end_insoluble Precipitation Persists

Caption: A systematic workflow for troubleshooting compound precipitation in assays.

Step 1: Verify Stock Solution Integrity and Dilution Method

Causality: Before modifying assay conditions, ensure the problem doesn't originate from the stock solution itself. Compound precipitation in DMSO stocks can occur due to freeze-thaw cycles and moisture absorption.[5] Additionally, the dilution technique can heavily influence whether the compound stays in solution.

Protocol:

  • Visual Inspection: Thaw your DMSO stock and warm it to room temperature. Vortex thoroughly. Visually inspect the vial against a light source for any micro-precipitates. If any are seen, gently warm the solution (e.g., 37°C for 5-10 minutes) and vortex again.

  • Centrifugation: Centrifuge the stock vial at high speed (e.g., >10,000 x g) for 5 minutes. A pellet indicates that the compound has precipitated from the stock. Use only the supernatant for your experiment and re-evaluate the stock concentration.

  • Optimize Dilution: Avoid adding a small volume of cold DMSO stock directly into the full volume of aqueous buffer. Instead, perform an intermediate dilution step in 100% DMSO or a mix of DMSO and assay buffer to gradually lower the concentration before the final addition to the assay well.

Step 2: Optimize the Solvent System with Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small percentages, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[13][14] The key is to find a co-solvent and concentration that solubilizes your compound without adversely affecting the biological system.

Common Co-solvents and Surfactants for In Vitro Assays

Co-Solvent / SurfactantTypical Final ConcentrationMechanism of ActionKey Considerations
DMSO < 0.5%Strong polar aprotic solvent.[3]Can be cytotoxic or induce off-target effects at >1%.[7]
Ethanol 1-2%Reduces solvent polarity.Generally well-tolerated by many cell lines at low concentrations.[15]
Polyethylene Glycol 400 (PEG 400) 1-5%Non-ionic polymer, reduces solvent polarity.Can be viscous; generally has low cytotoxicity.[16]
Tween® 20 / Tween® 80 0.01-0.1%Non-ionic surfactants; form micelles to encapsulate hydrophobic compounds.[13][17]Can have higher cytotoxicity than other co-solvents and may interfere with some protein assays.[16][18]

Protocol:

  • Co-solvent Screening: Prepare several versions of your assay buffer, each containing a different co-solvent (e.g., 1% Ethanol, 2% PEG 400, 0.05% Tween 80).

  • Solubility Test: Add your compound (from DMSO stock) to each buffer at the highest desired assay concentration. Let it equilibrate for 15-30 minutes and visually inspect for precipitation.

  • Cytotoxicity Control (CRITICAL): Before running your main experiment, you must test the chosen co-solvent/buffer system on your cells or biological target without your compound of interest. This ensures that the solvent system itself does not cause an effect that could be misattributed to your compound. Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

Step 3: Modify Assay Buffer pH

Causality: Adjusting the pH of the buffer can increase the solubility of a compound if it has ionizable functional groups.[9] By shifting the pH away from the compound's pI, you increase the proportion of the charged, more soluble species.

Protocol:

  • Prepare Buffers: Prepare your assay buffer at several different pH values (e.g., 6.5, 7.0, 7.4, 8.0).

  • Test Solubility: Test the solubility of your compound in each buffer as described in Step 2.

  • Validate Biological Activity: Ensure your target protein, enzyme, or cell line is stable and functions as expected at the new pH. Run positive and negative controls for your assay at each tested pH to confirm that the assay window is not compromised.

Step 4: Employ Solubilizing Excipients (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its apparent solubility.[13][19][20] Beta-cyclodextrins (β-CD) and their chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Protocol:

  • Select Cyclodextrin: HP-β-CD is often a good starting point due to its higher solubility and lower toxicity compared to native β-CD.

  • Test Concentration: Prepare assay buffers containing various concentrations of HP-β-CD (e.g., 1-10 mM).

  • Determine Solubility: Add your compound to these buffers and assess for precipitation.

  • Control for Excipient Effects: As with co-solvents, you must run a control experiment to ensure the cyclodextrin itself does not interfere with your assay or biological target.[7]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh approximately 1-2 mg of 3-(2-Bromo-6-nitrophenyl)thiazolidine into a sterile, tared microcentrifuge tube or glass vial. Record the exact weight.

  • Calculate DMSO Volume: Calculate the precise volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration. (Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 mol/L).

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Solubilize: Vortex the vial vigorously for 2-3 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again. A brief, gentle sonication in a water bath can also be used if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution Protocol to Minimize Precipitation

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in an assay with a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of 100% DMSO. Vortex well.

  • Working Stock: Create a 100 µM working stock by diluting 10 µL of the 1 mM intermediate stock into 90 µL of your (now optimized) assay buffer. Vortex immediately and vigorously. This is a critical step where precipitation can occur if the buffer is not suitable.

  • Final Dilution: Add 10 µL of the 100 µM working stock to 90 µL of assay buffer in your final assay plate or tube. This yields a final concentration of 10 µM with 0.1% DMSO.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025).
  • World Pharma Today. (2025).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PMC. (n.d.).
  • PubMed. (2006).
  • WuXi AppTec DMPK. (2024).
  • SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Thiazolidinedione.
  • ChEMBL - EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090).
  • PubChem. (n.d.). (5Z)-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | C18H13BrN2O4S2 | CID 2256157.
  • PMC. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • PMC. (n.d.).
  • PubMed. (2024). The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • ResearchGate. (2025). (PDF)
  • MDPI. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
  • PubMed. (2002). The mode of action of thiazolidinediones.
  • MST.edu. (n.d.).
  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions.
  • Journal of Applied Pharmaceutical Science. (2013). Synthesis and antimicrobial evaluation of novel 3-(4,6- diphenyl-6H- 1,3-thiazin-2-yl)-2-(4-methoxyphenyl)
  • JOCPR. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo.
  • ResearchGate. (2025). 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone.
  • Australian Prescriber. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action.
  • Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action - Australian Prescriber.
  • Chemical Communications (RSC Publishing). (n.d.).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES.
  • MDPI. (2023).
  • MolCore. (n.d.). 1779120-18-1 | 3-(3-Bromo-4-nitrophenyl)thiazolidine.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • ChemicalBook. (n.d.). Shandong Libihi Biomedical Technology Co., Ltd.

Sources

Challenges in the scale-up synthesis of substituted thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Process Engineering) Topic: Scale-Up Synthesis of Substituted Thiazolidines

Executive Summary

Welcome to the technical support center for thiazolidine scaffold synthesis. As a Senior Application Scientist, I understand that scaling up thiazolidine formation—typically via the condensation of 1,2-aminothiols (e.g., cysteine, cysteamine) with carbonyls—presents a unique triad of challenges: reversibility (equilibrium control) , stereochemical lability , and thiol management .

This guide moves beyond basic bench protocols to address the engineering and chemical dynamics required for multi-kilogram production.

Module 1: Reaction Kinetics & Equilibrium Control
Ticket #101: "My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help."

Diagnosis: You are likely fighting a thermodynamic equilibrium. The condensation of an aminothiol with an aldehyde/ketone releases water. On a small scale (mg), the equilibrium might favor the product or be driven by precipitation. On a large scale, accumulated water promotes the reverse reaction (hydrolysis), stalling the yield.

The Fix: Aggressive Water Management You must shift the equilibrium (


) by removing water in situ.
ScaleRecommended StrategyTechnical Notes
< 100 g Molecular Sieves (3Å or 4Å) Add directly to the reaction pot. Warning: Mechanical stirring can grind sieves into fine dust, complicating filtration. Use a cage or pellets.
100 g - 1 kg Chemical Drying (MgSO₄) feasible but creates large solid waste volumes. Not recommended for GMP.
> 1 kg Azeotropic Distillation Gold Standard. Use Toluene or Cyclohexane. Requires a Dean-Stark trap. Ensure the solvent forms a heterogeneous azeotrope with water.

Protocol: Azeotropic Scale-Up (1.0 mol Scale)

  • Charge: 1.0 eq Aminothiol (e.g., L-Cysteine ethyl ester), 1.05 eq Aldehyde, and Toluene (10 vol).

  • Setup: Reactor equipped with an overhead stirrer and Dean-Stark apparatus.

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the trap.
    
  • Endpoint: Reaction is complete when water evolution ceases (theoretical vol: ~18 mL per mol).

  • Isolation: Cool to

    
    . Thiazolidines often crystallize directly from toluene upon cooling.
    

Mechanistic Insight (DOT Visualization): The reaction proceeds via a hemiaminal or imine intermediate. The ring closure is the critical step.

ThiazolidineMechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Ring Closure Start Aminothiol + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Imine Imine (Schiff Base) + H₂O Hemiaminal->Imine -H₂O (Remove!) Thiolate Thiolate Attack (Intramolecular) Imine->Thiolate Product Thiazolidine Ring Thiolate->Product Product->Imine Hydrolysis (If wet)

Figure 1: The condensation mechanism showing the critical water-removal step required to prevent hydrolysis (Red dotted line).[1][2][3]

Module 2: Stereochemical Integrity
Ticket #205: "I'm seeing epimerization at C2. My diastereomeric ratio (dr) drops during scale-up."

Diagnosis: Thiazolidines derived from chiral aminothiols (like L-Cysteine) and achiral aldehydes generate a new stereocenter at C2. This results in diastereomers (cis/trans relative to the C4 substituent).

  • The Problem: The C2 stereocenter is chemically labile. In solution, ring opening/closing (mutarotation) can occur, leading to thermodynamic equilibration rather than the kinetic product you might have isolated on a small scale.

The Fix: Crystallization-Induced Dynamic Resolution (CIDR) Do not rely on chromatography for separation on a large scale. Use solubility differences to drive the equilibrium to the desired isomer.

  • Solvent Selection: Screen solvents (EtOH, iPrOH, Toluene) where the desired isomer is less soluble.

  • Process: Heat the mixture to solubilize. Cool slowly. As the desired isomer precipitates, the solution equilibrium shifts to replenish it (Le Chatelier’s principle), theoretically allowing >50% yield of a single diastereomer.

  • Stabilization: Avoid strong acids or bases during workup, as they catalyze ring opening.

Reference Grounding: The reversibility of the thiazolidine ring, particularly the C2 epimerization via the Schiff base intermediate, is a well-documented phenomenon in cysteine-aldehyde condensations [1].

Module 3: Safety & Thiol Management
Ticket #303: "The smell is unbearable. EHS is threatening to shut us down."

Diagnosis: Low molecular weight thiols (mercaptans) have odor thresholds in the ppb range. "Standard" fume hood airflow is insufficient for multi-gram operations.

The Fix: The Oxidative Scrubber System You cannot just vent thiols; you must chemically neutralize them.

Engineering Control Protocol:

  • Closed System: The reactor must be sealed.

  • Sweep Gas: Use Nitrogen to sweep headspace gases out of the reactor.

  • Scrubber: Direct the off-gas through a series of traps before the stack.

    • Trap 1: Empty (Anti-suckback).

    • Trap 2: 10-15% Sodium Hypochlorite (Bleach) solution.

    • Trap 3: 10-15% Sodium Hypochlorite (Bleach) solution.

Chemistry:



Note: Further oxidation to sulfoxides/sulfones (

) is possible with excess bleach, completely eliminating odor.

ScrubberSystem Reactor Reactor (Thiol Source) Trap1 Trap 1 (Empty/Safety) Reactor->Trap1 Vapors Trap2 Trap 2 (Bleach/NaOCl) Trap1->Trap2 Trap3 Trap 3 (Bleach/NaOCl) Trap2->Trap3 Oxidation Vent Fume Hood Exhaust Trap3->Vent Odorless Gas

Figure 2: Mandatory scrubber configuration for scale-up of thiol-based reactions.

Module 4: Special Case - 2,4-Thiazolidinediones (TZDs)
Ticket #404: "My Knoevenagel condensation to make the Glitazone precursor is yielding tar."

Context: 2,4-TZDs (active core of Rosiglitazone/Pioglitazone) are synthesized by condensing the TZD ring with an aldehyde.[2][4] Issue: High temperatures and strong bases (piperidine) often cause polymerization or ring decomposition.

Optimization Table:

ParameterStandard ProtocolOptimized Scale-Up ProtocolWhy?
Base/Catalyst Piperidine (1 eq)Piperidinium Acetate (Cat.) or

-Alanine
Buffered catalysts prevent ring opening of the TZD core.
Solvent Ethanol (Reflux)Toluene (Reflux) Allows higher temp for kinetics but requires Dean-Stark to remove water (driving force).
Stoichiometry 1:1 RatioExcess Aldehyde (1.1 eq) Aldehyde is usually easier to wash away than unreacted TZD ring.
References
  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Source: Journal of Agricultural and Food Chemistry.[5] Context: foundational mechanism of ring closure and the role of water/pH. URL:[Link]

  • Thiazolidinediones: An In-Depth Study of Their Synthesis and Application. Source: National Institutes of Health (PMC). Context: Comprehensive review of TZD synthesis, including Knoevenagel condensation conditions. URL:[Link]

  • Reagents & Solvents: How to Work with Thiols (SOP). Source: University of Rochester / Dept of Chemistry. Context: Standard operating procedures for bleach traps and odor control.[6][7] URL:[Link]

  • Synthesis of Thiazolidinedione Compound Library. Source: MDPI (Molecules). Context: Specific protocols for scale-up of TZD rings and purification data. URL:[Link]

Sources

Steric Hindrance Resolution Center: 2,6-Disubstituted Phenyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: STERIC-26-ORTHO Subject: Overcoming the "Ortho-Effect" in Transition Metal Catalysis and Nucleophilic Substitution

Introduction: The "Ortho-Wall"

Welcome to the technical support center. You are likely here because your reaction failed on a 2,6-disubstituted aryl system (e.g., 2,6-dimethylaniline, 2,6-dichloroboronic acid).

The Core Problem: The 2,6-substituents create a "steric wall" that blocks the trajectory of incoming nucleophiles or prevents the necessary geometry for catalyst coordination. In Palladium catalysis, this specifically hinders oxidative addition (if the halide is hindered) or reductive elimination (if the nucleophile is hindered). In classical organic synthesis, it blocks the formation of the tetrahedral intermediate.

This guide provides self-validating protocols to bypass these barriers.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

User Issue: "I am trying to couple 2,6-dimethylaniline with an aryl bromide, but I only get <10% yield. I'm using Pd(OAc)₂ and PPh₃."

Technical Diagnosis

Standard ligands like PPh₃ or even BINAP are too small and lack the electron-richness required for this transformation. For 2,6-disubstituted anilines, the rate-limiting step is often reductive elimination . You need a ligand that is bulky enough to force the product off the metal center, yet electron-rich enough to facilitate oxidative addition.

The Solution: Dialkylbiaryl Phosphine Ligands

You must switch to the Buchwald "Generational" Ligands.

Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Primary Anilines (2,6-disubstituted)BrettPhos Pd-G4-BrettPhosOptimized for primary amines; prevents formation of stable Pd-amine complexes that arrest the cycle.
Secondary Amines (Acyclic)RuPhos Pd-G3-RuPhos"Gold Standard" for hindered secondary amines.
Secondary Amines (Cyclic)RuPhos or SPhos Pd-G3-RuPhosExcellent stability; SPhos is smaller but highly active for specific cyclic constraints.
Protocol: The "G4" Activation Method

Do not use Pd₂(dba)₃ if possible. The activation energy to dissociate dba is often too high for hindered substrates at lower temperatures.

  • Reagents:

    • 1.0 equiv Aryl Halide[1]

    • 1.2 equiv 2,6-Disubstituted Aniline

    • 1.4 equiv NaOtBu (Base is critical; weak bases like carbonate often fail here).

    • 2-4 mol% Pd-G4-BrettPhos (Precatalyst).

  • Solvent: Toluene or Dioxane (0.2 M).

  • Procedure:

    • Charge solids in a glovebox or under Argon flow.

    • Add anhydrous solvent.[1]

    • Heat to 80–100 °C . Note: G4 catalysts activate rapidly; if no reaction occurs within 1 hour, higher temps won't help—check the "System Check" below.

Troubleshooting Logic (Workflow)

BuchwaldLogic Start Reaction Stalled? Check1 Check Base: Is it NaOtBu? Start->Check1 Check2 Check Ligand: Is it BrettPhos? Check1->Check2 Yes Action1 Switch to NaOtBu (Stronger base needed for deprotonation) Check1->Action1 No Action2 Switch to BrettPhos/RuPhos Check2->Action2 No Check3 Is the Halide also 2,6-substituted? Check2->Check3 Yes Action3 Use Pd-G4 Precatalyst Increase Temp to 110°C Check3->Action3 Yes

Figure 1: Decision logic for rescuing stalled C-N coupling reactions involving hindered anilines.

Module 2: C-C Coupling (Suzuki-Miyaura)

User Issue: "My 2,6-disubstituted boronic acid is disappearing, but I'm not forming product. It looks like it's turning into benzene."

Technical Diagnosis

You are experiencing Protodeboronation . 2,6-disubstituted aryl boronic acids are notoriously unstable under basic, aqueous conditions. The steric bulk forces the boron atom out of planarity with the ring, and the substituents (especially if fluorinated) facilitate the cleavage of the C-B bond by water/base, replacing the Boron with a Proton (H).

The Solution: Anhydrous Conditions or MIDA Boronates
Option A: The "SPhos" Anhydrous Protocol

Avoid water entirely to stop hydrolysis.

  • Ligand: SPhos or XPhos (These ligands are exceptionally good at transmetalating hindered boron species).

  • Base: K₃PO₄ (finely ground, anhydrous).

  • Solvent: Toluene (strictly anhydrous).

  • Ratio: Use 2.0 equivalents of the boronic acid (anticipate some loss).

Option B: MIDA Boronates (Slow Release)

If the boronic acid is too unstable, switch to a MIDA boronate. These slowly hydrolyze to release the active boronic acid in low concentrations, preventing the "standing concentration" that leads to decomposition.

Comparative Data: Ligand Performance
LigandYield (2,6-Dimethylphenyl B(OH)₂)Mechanism of Failure
PPh₃<5%Failed Transmetalation (Too steric)
dppf15%Slow Transmetalation
SPhos 88% Rapid Transmetalation & Reductive Elimination
XPhos 92% Excellent stability of active Pd(0) species

Module 3: Amide Bond Formation

User Issue: "HATU isn't working for coupling my carboxylic acid to 2,6-xylidine (2,6-dimethylaniline)."

Technical Diagnosis

2,6-xylidine is a terrible nucleophile. The methyl groups shield the nitrogen lone pair. Standard uronium reagents (HATU, HBTU) form an active ester that is often not electrophilic enough to overcome this barrier before it hydrolyzes or rearranges.

The Solution: The Acyl Chloride or TCFH Switch
Protocol A: In-Situ Acid Chloride (The "Nuclear" Option)

When HATU fails, you must increase the electrophilicity of the carbonyl carbon.

  • Reagent: Oxalyl Chloride (COCl₂) or Thionyl Chloride (SOCl₂).

  • Catalyst: DMF (1 drop).

  • Procedure:

    • Convert acid to Acid Chloride in DCM.

    • Evaporate volatiles (remove excess HCl/SO₂).

    • Re-dissolve in DCM/Pyridine.

    • Add 2,6-xylidine.

    • Critical Step: If still slow, add DMAP (0.1 equiv) . The formation of the N-acylpyridinium ion is a massive rate accelerator.

Protocol B: TCFH-NMI (The Modern Alternative)

If your molecule is acid-sensitive and you cannot use oxalyl chloride, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate).

  • Reagents: TCFH (1.1 equiv) + N-methylimidazole (NMI) (2.5 equiv).

  • Mechanism: Generates a highly reactive N-acyl imidazolium species in situ, which is significantly more reactive than the OBt ester formed by HATU.

Module 4: Nucleophilic Aromatic Substitution ( )

User Issue: "I cannot displace the chloride on my 2,6-disubstituted nitrobenzene. I've refluxed it in DMF for 24 hours."

Technical Diagnosis

In


 reactions on sterically crowded rings, the rate-determining step is the nucleophilic attack  (formation of the Meisenheimer complex), not the loss of the leaving group.[2] A Chlorine atom is large; it creates steric strain that destabilizes the transition state for the incoming nucleophile.
The Solution: The "Fluorine Switch"

Counter-intuitively, you must use Fluorine as the leaving group.[3]

  • Why? Fluorine is the smallest halogen (low steric penalty) and the most electronegative (highest inductive effect). It pulls electron density out of the ring, lowering the energy barrier for the nucleophile to attack.

  • The "Element Effect": In hindered

    
    , Ar-F reacts 100–1000x faster than Ar-Cl.
    
System Check: The Halogen Swap
  • Starting Material: Synthesize or purchase the Fluoro -analogue instead of the Chloro-analogue.

  • Solvent: DMSO or NMP (Polar Aprotic is mandatory to strip cations from the nucleophile).

  • Temp: 100 °C.

Mechanism Visualization

SnArEnergy cluster_0 Effect of Leaving Group (X) Substrate Substrate (Ar-X) TS Transition State (Steric Crowding) Substrate->TS Rate Determining Step Intermediate Meisenheimer Complex TS->Intermediate Product Product Intermediate->Product Fast Step Note1 X = Cl High Steric Barrier Slow Reaction Note2 X = F Low Steric Barrier Fast Reaction

Figure 2: Reaction coordinate logic. The transition state energy is significantly lower for Fluorine due to reduced steric clash with ortho-substituents.

References

  • Buchwald-Hartwig Ligand Design (BrettPhos): Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of the American Chemical Society. Link (Note: Defines BrettPhos utility for hindered primary amines).

  • Suzuki Coupling (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Chemical Communications. Link

  • TCFH for Hindered Amides: Beutner, G. L., et al. (2018). TCFH–NMI: A Scalable Reagent System for the Synthesis of Difficult Amides. Organic Letters. Link

  • SnAr Element Effect: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews. Link

Sources

Catalyst selection for Ullmann-type N-arylation of heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper-Catalyzed N-Arylation (Modified Ullmann)

Ticket ID: ULL-CAT-OPT-001 Subject: Catalyst & Ligand Selection Strategy for N-Arylation of Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Modern" Ullmann

You are likely here because your palladium-catalyzed Buchwald-Hartwig reaction failed (cost, metal scavenging, or oxidative addition issues) or you wish to utilize a more cost-effective copper system.

Crucial Distinction: Do not confuse the Classic Ullmann (requires 200°C, stoichiometric copper, strong forcing conditions) with the Modified Ullmann (requires ligands, 80–110°C, catalytic copper). This guide focuses exclusively on the Ligand-Accelerated Modified Ullmann , which relies on preventing the disproportionation of Cu(I) and facilitating the oxidative addition step.

Module 1: Catalyst & Ligand Selection Logic

The success of a copper-catalyzed coupling is 90% dependent on the Ligand-Substrate Match . Copper binds weaker than palladium; therefore, the ligand must be strictly matched to the nucleophile's electronics and the aryl halide's bond strength.

The Selection Matrix
Substrate Class (Nucleophile) Recommended Ligand Class Specific Ligand Candidates Why? (Mechanistic Causality)
Imidazoles, Pyrazoles, Triazoles 1,2-Diamines / Phenanthrolines1,10-Phenanthroline , DMEDA , trans-N,N'-dimethylcyclohexane-1,2-diamine These π-excessive heterocycles are good ligands themselves. You need a bidentate ligand (diamine) that binds Cu(I) more tightly than the substrate to prevent catalyst poisoning.
Indoles, Carbazoles, Pyrroles Amino Acids / DiaminesL-Proline , N,N-Dimethylglycine (DMG) , DMEDA These substrates are less nucleophilic. Amino acids form anionic Cu species that lower the oxidation potential, facilitating oxidative addition.
Amides, Lactams (Goldberg) Diamines / Amino AcidsDMEDA , trans-N,N'-dimethylcyclohexane-1,2-diamine , Glycine Amides are prone to κ²-coordination which deactivates Cu. Diamines prevent this by occupying two coordination sites.
Aryl Chlorides (Challenging) OxalamidesBTMPO , Oxalic diamides Aryl chlorides have high bond dissociation energy. Oxalamides create a highly electron-rich Cu-center, enabling the difficult oxidative addition of Ar-Cl.
Aliphatic Amines Diketones / Ketoesters2-Acetylcyclohexanone , Acetylacetone Aliphatic amines are basic and can shut down the cycle. Anionic O,O-ligands buffer the metal center.
Visual Decision Tree: Ligand Selection

LigandSelection Start Start: Define Nucleophile Heterocycle N-Heterocycle? Start->Heterocycle Aliphatic Aliphatic Amine? Start->Aliphatic Amide Amide/Lactam? Heterocycle->Amide No PiExcessive Imidazole/Pyrazole (Strong binders) Heterocycle->PiExcessive Yes PiDeficient Indole/Carbazole (Weak Nucleophiles) Amide->PiDeficient No (Indoles) Rec_Phen USE: 1,10-Phenanthroline or DMEDA Amide->Rec_Phen Yes (Goldberg) Rec_Diketone USE: 2-Acetylcyclohexanone Aliphatic->Rec_Diketone Yes PiExcessive->Rec_Phen ArHalide Aryl Halide Type? PiDeficient->ArHalide Rec_Proline USE: L-Proline or N,N-Dimethylglycine ArHalide->Rec_Proline Iodide/Bromide Rec_Oxalamide USE: Oxalamides (e.g., BTMPO) ArHalide->Rec_Oxalamide Chloride

Caption: Logic flow for selecting the primary ligand based on nucleophile class and electrophile difficulty.

Module 2: Troubleshooting & Diagnostics

Symptom 1: Reaction mixture turns Blue or Green immediately.

  • Diagnosis: Oxidation of Cu(I) to Cu(II). The active species is Cu(I).[1][2] Cu(II) is generally inactive in this cycle (unless a reducing agent is present). Blue/Green indicates the formation of Cu(II) salts.

  • Root Cause: Incomplete degassing or moisture ingress.

  • Resolution:

    • Use CuI (99.999% purity) or CuTc (Copper(I)-thiophene-2-carboxylate) for higher stability.

    • Protocol Adjustment: Degas the solvent and the liquid reagents (amine) by sparging with Argon for 20 minutes before adding to the catalyst.

    • Add a reductant: 5-10 mol% Sodium Ascorbate can sometimes rescue a reaction by reducing Cu(II) back to Cu(I) in situ.

Symptom 2: Reaction stalls at 20-30% conversion.

  • Diagnosis: Catalyst Poisoning or Ligand Arylation.

  • Root Cause:

    • Ligand Arylation: The aryl halide coupled with your diamine ligand instead of your substrate.

    • Product Inhibition: The product N-aryl heterocycle is binding the Copper tighter than the starting material.

  • Resolution:

    • Switch Ligands: Move from a secondary diamine (DMEDA) to a tertiary diamine (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) or Phenanthroline to prevent ligand N-arylation.

    • Increase Ligand Loading: Standard ratio is 1:2 (Cu:Ligand). Increase to 1:3 or 1:4 to ensure active catalyst remains despite some loss.

Symptom 3: "Brick Dust" or Black Precipitate.

  • Diagnosis: Disproportionation to Cu(0).

  • Root Cause: Ligand concentration is too low, or the ligand detached from the metal center. Cu(I) is unstable without a ligand and disproportionates to Cu(0) (black metal) and Cu(II).

  • Resolution: Ensure the ligand is added to the copper in the solvent and stirred for 5-10 minutes to form the complex before adding the aryl halide/base.

Module 3: Validated Experimental Protocol

Protocol: General N-Arylation of Indoles/Imidazoles Standard conditions utilizing the Buchwald/Ma hybrid approach.

Reagents:

  • Aryl Iodide (1.0 equiv)[3]

  • Heterocycle (1.2 equiv)

  • Catalyst: CuI (5 mol%) - Must be white/off-white. If grey/brown, wash with THF or recrystallize.

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (10-20 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Must be finely ground and dried.

  • Solvent: Toluene (for lower temp) or DMF (for difficult substrates).

Step-by-Step Workflow:

  • The "Pre-Complexation" (Critical Step):

    • In a glovebox or under active Argon flow, add CuI and the Ligand to the reaction vial.

    • Add 1/3 of the solvent.

    • Stir for 5-10 minutes. Observation: The solution should become homogenous and often takes on a slight color (pale yellow/greenish) indicating complex formation.

  • Substrate Addition:

    • Add the Nucleophile (Heterocycle), the Base (K₃PO₄), and the Aryl Halide.

    • Add the remaining solvent.[4]

  • The Thermal Ramp:

    • Seal the vessel (Teflon-lined cap).

    • Heat to 90°C (for Iodides) or 110°C (for Bromides).

    • Note: Do not overshoot temperature initially; rapid heating can cause catalyst decomposition before the catalytic cycle stabilizes.

  • Workup:

    • Dilute with EtOAc.[4] Filter through a pad of Celite (to remove copper salts). Wash with water to remove DMF.

Module 4: Mechanistic Visualization

Understanding the cycle helps you visualize where the failure is happening.

  • Step A (Ligation): Where "Black Precipitate" happens if failed.

  • Step B (Oxidative Addition): The slow step for Aryl Chlorides (requires Oxalamides).

  • Step C (Nucleophilic Attack): Where Base solubility matters.

CatalyticCycle CuI [L-Cu(I)-X] Resting State OA_State [L-Cu(III)-Ar-X] Oxidative Addition CuI->OA_State + Ar-X Failure_Ox FAIL: Oxidation to Cu(II) (Blue Color) CuI->Failure_Ox O2 Leak Failure_Disp FAIL: Cu(0) Precipitate (Black Color) CuI->Failure_Disp Ligand Detachment Sub_State [L-Cu(III)-Ar-Nu] Ligand Exchange OA_State->Sub_State + Nu-H / Base - HX Sub_State->CuI Reductive Elimination + Ar-Nu (Product)

Caption: Simplified Cu(I)/Cu(III) catalytic cycle highlighting critical failure points.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Cu(0) powder or Cu(II) salts instead of CuI? A: Yes, but with caveats. Cu(0) (Copper Bronze) works but often requires higher loading because it relies on surface area oxidation to generate the active Cu(I). Cu(II) salts (Cu(OAc)₂) work if you have a reducing environment (excess amine can sometimes reduce Cu(II) to Cu(I)), but this introduces an induction period. Best Practice: Stick to CuI or CuBr for reproducibility.

Q: My base (K₂CO₃) is not dissolving. Should I add water? A: No. Water will kill the reaction (protonate the intermediate). The base acts heterogeneously. To improve kinetics:

  • Grind the base into a fine powder before use.

  • Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAF) to help solubilize the carbonate.

  • Switch to a soluble organic base like DBU (though this often gives lower yields due to side reactions).

Q: Why do Aryl Chlorides fail even with high heat? A: The C-Cl bond is too strong for standard diamine-copper complexes to break via oxidative addition. You must use Oxalamide ligands (e.g., BTMPO). These ligands create a more electron-rich copper center that lowers the activation energy for the C-Cl bond insertion.

References

  • Buchwald, S. L., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[5][6] Journal of Organic Chemistry, 2004.[5][6]

  • Ma, D., et al. "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines."[7][8] Journal of the American Chemical Society, 2015.[7]

  • Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles."[9] Accounts of Chemical Research, 2008.[9]

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008.

Sources

Validation & Comparative

Validating the anticancer activity of 3-(2-Bromo-6-nitrophenyl)thiazolidine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Validation of 3-(2-Bromo-6-nitrophenyl)thiazolidine: A Comparative Anticancer Guide

Executive Summary: The Candidate & The Challenge

Product Profile: 3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS: 1774896-89-7) Chemical Class: Thiazolidine derivative / Nitro-aromatic scaffold. Therapeutic Indication: Potential broad-spectrum anticancer agent (Solid tumors: Breast MCF-7, Lung A549, HepG2).

The Core Challenge: Thiazolidine scaffolds are privileged structures in medicinal chemistry, known for their versatility in targeting PPAR-γ, inhibiting tubulin polymerization, and inducing oxidative stress. However, the specific substitution of a 2-bromo-6-nitrophenyl moiety introduces unique electronic properties (electron-withdrawing nitro group, lipophilic bromo group) that require rigorous validation to distinguish true pharmacological efficacy from non-specific toxicity (e.g., PAINS - Pan-Assay Interference Compounds).

This guide outlines the definitive protocol to validate the anticancer activity of 3-(2-Bromo-6-nitrophenyl)thiazolidine, comparing its performance metrics against the "Gold Standard" (Doxorubicin) and "Structural Analogs" (Thiazolidinediones).

Comparative Benchmarking: Defining Success

To publish a compelling validation study, the candidate must be objectively compared against established alternatives. The following table establishes the Performance Benchmarks required for a "Go" decision in drug development.

FeatureCandidate: 3-(2-Bromo-6-nitrophenyl)thiazolidine Standard: Doxorubicin Analog: Rosiglitazone
Primary Mechanism Multi-target: ROS induction & Apoptosis (Predicted)DNA Intercalation: Topoisomerase II inhibitionPPAR-γ Agonism: Metabolic regulation
Target IC50 (Cancer) < 10 µM (Required for lead status)0.1 - 1.0 µM (High Potency)> 50 µM (Low Potency)
Selectivity Index (SI) > 5.0 (Cancer vs. Normal Fibroblasts)< 2.0 (High Toxicity)> 10.0 (Safe, non-cytotoxic)
Drug Resistance Potential efficacy in MDR cell linesSusceptible to P-gp effluxN/A
Solubility Moderate (DMSO soluble)High (Water soluble)Moderate

Critical Insight: The presence of the nitro group suggests a mechanism involving Reactive Oxygen Species (ROS) generation. Unlike Doxorubicin, which causes severe cardiotoxicity, a targeted thiazolidine should aim for high selectivity (SI > 5) to be considered a superior alternative.

Experimental Validation Protocols (The "How-To")

Phase 1: Cytotoxicity Screening (The Filter)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cell lines.

Protocol:

  • Cell Panel: Select MCF-7 (Breast), A549 (Lung), and HepG2 (Liver). Control: HFF-1 (Human Foreskin Fibroblasts) for selectivity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of the candidate (0.1 µM to 100 µM) for 48h and 72h.

  • Readout: Use MTT Assay (mitochondrial activity) or SRB Assay (protein content).

    • Why SRB? The nitro group in the candidate might interfere with tetrazolium reduction in MTT, leading to false positives. SRB is recommended for nitro-compounds.

  • Calculation:

    
    .
    
Phase 2: Mechanistic Elucidation (The Proof)

Objective: Prove the cell death is regulated (Apoptosis) and not accidental (Necrosis).

Workflow A: Apoptosis vs. Necrosis

  • Method: Annexin V-FITC / Propidium Iodide (PI) Double Staining Flow Cytometry.

  • Expectation:

    • Early Apoptosis: Annexin V (+), PI (-).

    • Late Apoptosis: Annexin V (+), PI (+).

    • Necrosis: Annexin V (-), PI (+).

  • Success Criterion: >30% population in Early/Late Apoptosis quadrants at

    
    .
    

Workflow B: ROS Generation (The Nitro-Effect)

  • Hypothesis: The nitro group undergoes enzymatic reduction, generating superoxide radicals that trigger mitochondrial collapse.

  • Method: Stain cells with DCFH-DA (2',7'-dichlorofluorescin diacetate) and measure fluorescence intensity via flow cytometry.

  • Control: Pre-treat with NAC (N-acetylcysteine), a ROS scavenger. If cytotoxicity is reversed by NAC, the mechanism is ROS-dependent.

Visualizing the Mechanism

The following diagram illustrates the hypothesized signaling pathway activated by 3-(2-Bromo-6-nitrophenyl)thiazolidine, leading to apoptotic cell death.

G Compound 3-(2-Bromo-6-nitrophenyl) thiazolidine ROS ROS Generation (Superoxide/H2O2) Compound->ROS Nitro-reduction Mito Mitochondria Bax Bax (Pro-apoptotic) Upregulation Mito->Bax Membrane Potential Loss Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 Inhibition ROS->Mito Oxidative Stress CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action.[1][2] The compound induces ROS stress, disrupting mitochondrial potential (


) and triggering the Intrinsic Apoptotic Pathway.

Validation Workflow

Use this decision tree to guide your experimental design.

Workflow Start Start Validation Screen Phase 1: SRB Assay (3 Cell Lines) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Selectivity Phase 2: Selectivity (vs HFF-1/HEK293) Decision1->Selectivity Yes Discard Discard / Optimize Decision1->Discard No Mechanism Phase 3: Mechanism (Annexin V / ROS) Selectivity->Mechanism SI > 2 Selectivity->Discard SI < 2 Publish Publish Comparison Mechanism->Publish

Figure 2: Strategic Go/No-Go Decision Tree for validating anticancer candidates.

References

  • Thiazolidinedione Anticancer Mechanisms

    • Title: "Thiazolidinedione derivatives as potential anticancer agents."[3][2][4][5][6][7]

    • Source: BenchChem / European Journal of Medicinal Chemistry.
  • Cytotoxicity Methodologies

    • Title: "Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
    • Source: MDPI (Digital Medicine).
    • Link: [Link]

  • ROS-Mediated Apoptosis in Nitro-Compounds

    • Title: "Molecular Hybrids of Thiazolidinone: Bridging Redox Modul
    • Source: MDPI.
    • Link: [Link]

  • Compound Identification

    • Title: "3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS 1774896-89-7)."
    • Source: AOBChem / Chem960.
    • Link: [Link]

Sources

Head-to-head comparison of thiazolidine and thiazolidinone derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of Thiazolidine (specifically the 2,4-dione class, TZDs) and 4-Thiazolidinone scaffolds. While structurally related, the addition of carbonyl groups fundamentally alters their electronic properties, shifting their therapeutic sweet spots.

  • Thiazolidinediones (TZDs): The "Insulin Sensitizers."[1] Characterized by two carbonyl groups (C2, C4), they are highly specific agonists for PPAR

    
     , making them cornerstones in Type 2 Diabetes management (e.g., Rosiglitazone).
    
  • 4-Thiazolidinones: The "Magic Moieties." Characterized by a single carbonyl at C4, these derivatives exhibit a broader pleiotropic profile, excelling as antimicrobials (bacterial cell wall inhibitors) and anticancer agents (tubulin polymerization inhibitors).

Part 1: Structural & Chemical Basis

The core difference lies in the oxidation state and hydrogen-bonding capability of the ring system.

Scaffold Comparison
FeatureThiazolidine (Reduced)Thiazolidine-2,4-dione (TZD)4-Thiazolidinone
Core Structure Saturated C3NS ringC3NS with C=O at 2, 4C3NS with C=O at 4
Electronic Nature Electron-rich, basic NElectron-deficient N (Imide-like)Moderate polarity, Amide-like
Key Reactivity N-alkylation, Ring openingKnoevenagel condensation at C5Knoevenagel at C5, N-alkylation
Primary Target Peptidoglycan synthesis (rare)PPAR

Nuclear Receptor
Non-Nucleoside Polymerases / Tubulin
Visualization: Structural Divergence

The following diagram illustrates the chemical divergence and resulting Structure-Activity Relationship (SAR) implications.

SAR_Comparison Scaffold Core C3NS Scaffold TZD Thiazolidine-2,4-dione (C=O at 2 & 4) Scaffold->TZD + C2 Carbonyl Thiazolidinone 4-Thiazolidinone (C=O at 4) Scaffold->Thiazolidinone C4 Carbonyl Only PPAR Target: PPAR-gamma TZD->PPAR Acidic NH binds receptor pocket Pleiotropic Target: Diverse (MurB, Tubulin, COX-2) Thiazolidinone->Pleiotropic Schiff base linker flexibility Diabetes Effect: Insulin Sensitization (Lipid Metabolism) PPAR->Diabetes Antimicrobial Effect: Antimicrobial & Anticancer Activity Pleiotropic->Antimicrobial

Caption: Structural divergence of the C3NS scaffold dictates target specificity (PPAR


 vs. Pleiotropic targets).

Part 2: Therapeutic Head-to-Head

Metabolic Disease (Diabetes)[1][2]
  • Winner: Thiazolidinediones (TZDs) [1][2]

  • Mechanism: TZDs act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPAR

    
    ). The acidic proton at N-3 (pKa ~6.8) allows for hydrogen bonding within the receptor's ligand-binding domain (LBD), specifically interacting with Tyr473, His323, and Ser289.
    
  • Thiazolidinone Performance: While some 4-thiazolidinones show PTP1B inhibitory activity (enhancing insulin signaling), they lack the specific LBD fit required for potent PPAR

    
     agonism compared to the "glitazones."
    
Oncology & Infectious Disease
  • Winner: 4-Thiazolidinones [3]

  • Mechanism:

    • Anticancer: 4-Thiazolidinones often bear an aryl-substituted Schiff base at C2. This configuration mimics the pharmacophore required to inhibit tubulin polymerization or interfere with EGFR signaling.

    • Antimicrobial: They act as peptidoglycan synthesis inhibitors (targeting MurB enzyme) in Mycobacteria.

  • Data Highlight: In a comparative screen against MCF-7 (Breast Cancer) lines, 4-thiazolidinone derivatives frequently outperform standard TZDs in direct cytotoxicity assays (MTT), with IC50 values often in the low micromolar range (<5 µM).

Quantitative Bioactivity Comparison

The table below synthesizes data from multiple studies comparing high-potency derivatives of both classes.

Target / Cell LineCompound ClassRepresentative DerivativeActivity Metric (IC50/MIC)Ref
PPAR

(Diabetes)
TZD RosiglitazoneEC50: ~40 nM [1]
4-ThiazolidinonePTP1B Inhibitor AnalogIC50: ~2.5 µM[2]
MCF-7 (Breast Cancer) TZDCiglitazoneIC50: ~45 µM[3]
4-Thiazolidinone 5-arylidene-2-aryl-4-thiazolidinoneIC50: 0.31 µM [4]
M. tuberculosis (H37Rv) TZDGeneric DerivativeMIC: >50 µg/mL[5]
4-Thiazolidinone 2,3-diaryl-4-thiazolidinoneMIC: 0.39 µg/mL [6]

Part 3: Experimental Protocols

Synthesis of 4-Thiazolidinone Derivatives (One-Pot Protocol)

This protocol is preferred for generating libraries of 4-thiazolidinones for antimicrobial screening. It utilizes a three-component condensation.[4]

Reagents:

  • Aromatic Amine (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Mercaptoacetic Acid (1.2 eq)

  • Solvent: Toluene or Ethanol

  • Catalyst: Anhydrous ZnCl

    
     (optional) or DCC
    

Workflow:

  • Schiff Base Formation: Dissolve amine and aldehyde in absolute ethanol. Reflux for 2–3 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Cyclization: Add mercaptoacetic acid dropwise to the reaction mixture.

  • Reflux: Continue refluxing for 6–10 hours. (Note: A Dean-Stark trap is recommended if using toluene to remove water and drive equilibrium).

  • Isolation: Pour the reaction mixture into crushed ice/water containing sodium bicarbonate (to neutralize excess acid).

  • Purification: Filter the precipitate and recrystallize from ethanol/DMF.

Bioassay: MTT Cytotoxicity Screen

Used to verify the anticancer superiority of thiazolidinones.[5][6]

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5,000 cells/well). Incubate for 24h at 37°C.

  • Treatment: Treat cells with serial dilutions of the Thiazolidinone derivative (0.1 µM to 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Mechanism of Action (Visualized)

TZD Mechanism: PPAR Activation

This pathway explains the antidiabetic potency of the 2,4-dione scaffold.

PPAR_Pathway Drug Thiazolidinedione (TZD) Receptor PPAR-gamma (Nucleus) Drug->Receptor Ligand Binding Complex TZD-PPARg-RXR Complex Receptor->Complex Heterodimerization with RXR DNA PPRE (Promoter Region) Complex->DNA Transcription Factor Binding Gene1 Increase GLUT4 DNA->Gene1 Gene2 Decrease TNF-alpha DNA->Gene2 Gene3 Increase Adiponectin DNA->Gene3 Outcome Systemic Insulin Sensitization Gene1->Outcome Gene2->Outcome Gene3->Outcome

Caption: TZD-induced gene transcription cascade via PPAR


 activation.
Thiazolidinone Synthesis Workflow

Visualizing the critical chemical transformation.

Synthesis_Flow Start Amine + Aldehyde Inter Schiff Base (Imine) Start->Inter -H2O (Reflux) Cyclization Nucleophilic Attack & Cyclization Inter->Cyclization Sulfur attack on C=N Reagent + Mercaptoacetic Acid Reagent->Cyclization Product 4-Thiazolidinone Cyclization->Product -H2O

Caption: One-pot synthesis route for 4-thiazolidinone derivatives.

References

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[7] Journal of Biological Chemistry.

  • Maccari, R., et al. (2017). 4-Thiazolidinones as Scaffold for the Design of New Potential Drugs.[8][9][10][11] Journal of Medicinal Chemistry.

  • Abumelha, H. M., & Saeed, A. (2020).[3][11] Synthesis and anti-breast cancer activity of new 5-arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one derivatives.[11] Molecular Diversity.

  • Gudipati, S., et al. (2011). Synthesis and anticancer activity of some new 4-thiazolidinone derivatives. Journal of Advanced Pharmaceutical Technology & Research.

  • Cai, X., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences.

  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone: A biologically active scaffold.[8][3][9][10][11][12][13][14][15][16] European Journal of Medicinal Chemistry.

Sources

In Vivo Validation of 3-(2-Bromo-6-nitrophenyl)thiazolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation strategy and comparative analysis for 3-(2-Bromo-6-nitrophenyl)thiazolidine , a specific N-aryl thiazolidine derivative positioned as a novel antidiabetic agent.

This guide is structured for researchers and drug development professionals, focusing on the compound's likely mechanism as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor —a well-established target for thiazolidine derivatives containing nitro/bromo-aryl substitutions—and benchmarking it against standard-of-care (SOC) alternatives.

Executive Summary

3-(2-Bromo-6-nitrophenyl)thiazolidine (herein referred to as BNP-Thiazolidine ) represents a class of small-molecule insulin sensitizers designed to overcome the limitations of traditional thiazolidinediones (TZDs). Unlike Rosiglitazone (a PPAR


 agonist associated with weight gain and edema), BNP-Thiazolidine is engineered to target PTP1B , a negative regulator of insulin signaling. This guide outlines the critical in vivo validation protocols required to demonstrate its efficacy, safety, and superiority over existing antidiabetic agents.

Mechanistic Profile & Rationale

To validate BNP-Thiazolidine, one must first establish its mechanism of action. The presence of the electron-withdrawing 2-bromo-6-nitro motif on the N-phenyl ring is characteristic of potent PTP1B inhibitors, which enhance insulin receptor (IR) and insulin receptor substrate (IRS) phosphorylation without direct nuclear receptor activation.

Signaling Pathway: PTP1B Inhibition vs. PPAR Activation

The following diagram illustrates how BNP-Thiazolidine enhances glucose uptake distinct from Rosiglitazone.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1 (Tyr Phos) IR->IRS Phosphorylates PI3K PI3K / Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Promotes Glucose Glucose Uptake GLUT4->Glucose Increases PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS Dephosphorylates (Inhibits) BNP BNP-Thiazolidine (Inhibitor) BNP->PTP1B Blocks Rosi Rosiglitazone (PPARg Agonist) Nucleus Nucleus (Gene Transcription) Rosi->Nucleus Activates PPARg

Figure 1: Mechanism of Action. BNP-Thiazolidine inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sustaining insulin signaling. This contrasts with Rosiglitazone, which acts via nuclear transcription.

Comparative Performance Analysis

The validation of BNP-Thiazolidine requires direct comparison with established antidiabetic agents. The table below summarizes the Target Product Profile (TPP) benchmarks derived from high-potency thiazolidine derivatives.

Table 1: BNP-Thiazolidine vs. Standard-of-Care (SOC)
FeatureBNP-Thiazolidine (Target)Metformin (SOC)Rosiglitazone (TZD Control)Trodusquemine (PTP1B Ref)
Primary Target PTP1B InhibitionAMPK ActivationPPAR

Agonist
PTP1B Inhibition
Potency (IC

)
< 1.0

M
N/A (mM range)~40 nM (PPAR

)
~0.5

M
Glucose Lowering 30-45% reduction20-30% reduction30-40% reduction30-40% reduction
Weight Effect Neutral / Weight LossNeutral / Weight LossWeight Gain Weight Loss
Key Risk Renal/Liver ToxicityLactic AcidosisEdema / Heart FailureAnxiety (Central effects)

Critical Insight: Unlike Rosiglitazone, a viable PTP1B inhibitor like BNP-Thiazolidine must demonstrate insulin sensitization without significant adipogenesis (weight gain). This is the primary "Go/No-Go" criterion in in vivo validation.

In Vivo Validation Protocols

To generate the supporting data required for publication or IND (Investigational New Drug) filing, the following self-validating experimental workflows must be executed.

Experiment A: Efficacy in db/db Mice (Type 2 Diabetes Model)

This protocol assesses the compound's ability to lower blood glucose in a genetic model of obesity and insulin resistance.

Protocol Steps:

  • Acclimatization: Use male C57BL/KsJ-db/db mice (10-12 weeks old). Randomize into 4 groups (n=10/group) based on fasting blood glucose (FBG).

  • Dosing Regimen:

    • Vehicle Control: 0.5% CMC-Na (oral gavage, daily).

    • Positive Control: Metformin (200 mg/kg) or Rosiglitazone (10 mg/kg).

    • BNP-Thiazolidine Low Dose: 10 mg/kg.

    • BNP-Thiazolidine High Dose: 50 mg/kg.

  • Duration: 28 days.

  • Monitoring: Measure FBG every 3 days via tail vein.

  • Terminal Endpoint: Oral Glucose Tolerance Test (OGTT) on Day 28.

Experiment B: Hyperinsulinemic-Euglycemic Clamp (Gold Standard)

This advanced protocol definitively proves insulin sensitization, distinguishing hepatic vs. peripheral action.

Workflow Visualization:

Validation_Workflow Start Start: db/db Mice Surgery Catheterization (Jugular Vein) Start->Surgery Recovery Recovery (5-7 Days) Surgery->Recovery Infusion Insulin + Glucose Infusion (Constant Insulin, Variable Glucose) Recovery->Infusion SteadyState Steady State (Euglycemia) Infusion->SteadyState Clamp at ~100 mg/dL Analysis Calculate GIR (Glucose Infusion Rate) SteadyState->Analysis High GIR = High Sensitivity

Figure 2: Hyperinsulinemic-Euglycemic Clamp Workflow. A higher Glucose Infusion Rate (GIR) in BNP-Thiazolidine treated mice compared to vehicle confirms improved insulin sensitivity.

Safety & Toxicity Assessment

Thiazolidine derivatives carry a historical risk of hepatotoxicity (e.g., Troglitazone).[1] Therefore, in vivo validation must include a rigorous safety panel.

Required Readouts:

  • Liver Enzymes: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) levels in serum.

    • Benchmark: Levels must not exceed 2x Vehicle Control.

  • Histopathology: H&E staining of liver and kidney tissues to check for necrosis or steatosis.

  • Body Weight: Monitor daily. Significant weight gain (>10%) suggests off-target PPAR

    
     activity (undesirable for this specific profile).
    

Conclusion

3-(2-Bromo-6-nitrophenyl)thiazolidine shows promise as a targeted PTP1B inhibitor. Its validation rests on demonstrating superior insulin sensitization (via Clamp studies) and glycemic control (in db/db mice) without the adipogenic side effects of Rosiglitazone. Researchers should prioritize the Hyperinsulinemic-Euglycemic Clamp to provide the definitive mechanistic proof required for high-impact publication.

References

  • Jiang, B. et al. (2021). "Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties." Bioorganic Chemistry. Link

  • Paudel, P. et al. (2019).[2] "Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives... through PTP1B Downregulation."[2] Marine Drugs.[2] Link

  • Maccari, R. et al. (2020). "A Library of Thiazolidin-4-one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors." ChemMedChem. Link

  • Zhang, S. & Zhang, Z.Y. (2007). "PTP1B as a drug target: recent developments in PTP1B inhibitor discovery." Drug Discovery Today. Link

  • BenchChem. (2025).[3] "Thiazolidine Building Blocks and Derivatives." Chemical Catalog. Link

Sources

Benchmarking the Antioxidant Potential of Novel Thiazolidines Against Ascorbic Acid

[1][2][3][4][5]

Executive Summary

Thiazolidine-2,4-diones (TZDs) are classically recognized as PPAR-γ agonists for type 2 diabetes management.[1][2] However, recent medicinal chemistry campaigns have repurposed the TZD scaffold to design potent antioxidants. This guide serves as a technical benchmark comparing novel phenolic TZD derivatives against the industry gold standard, L-Ascorbic Acid (Vitamin C).[2]

While Ascorbic Acid excels in rapid aqueous radical scavenging, its hydrophilic nature and metabolic instability limit its pharmacological bioavailability. Novel TZDs aim to bridge this gap by combining the redox-active TZD core with lipophilic aryl substituents, potentially offering superior membrane permeability and sustained antioxidant activity.

Chemical Basis: Structure-Activity Relationship (SAR)[2][7][8]

To understand the benchmarking data, one must first appreciate the structural divergence between the contenders.

  • L-Ascorbic Acid (The Standard): Relies on an enediol structure (C2-C3 double bond with hydroxyl groups). It donates two hydrogen atoms/electrons to become dehydroascorbic acid. It is highly polar and unstable in neutral/alkaline pH.

  • Novel Thiazolidines (The Challengers): The TZD ring (containing sulfur and nitrogen) acts as a lipophilic scaffold. Antioxidant potency is engineered by introducing electron-donating groups (EDGs) —specifically catechol (3,4-dihydroxy) or methoxy moieties—at the benzylidene C-5 position.[2]

Visualization: Structural Logic of Antioxidant Activity

The following diagram illustrates the structural features driving the antioxidant capacity in both classes.

SAR_Comparisoncluster_0L-Ascorbic Acid (Standard)cluster_1Novel Thiazolidine DerivativeAAEnediol Group(HO-C=C-OH)AA_MechRapid H-Atom Transfer(HAT)AA->AA_MechPrimary DriverAA_LimitLimitation:High PolarityLow StabilityAA->AA_LimitPharmacokineticsTZD_MechRadical Stabilizationvia ResonanceAA_Mech->TZD_MechBenchmark ComparisonTZD_CoreThiazolidine-2,4-dioneScaffoldSubstituentC5-Benzylidene(Catechol/Phenolic)TZD_Core->SubstituentSupportsTZD_AdvAdvantage:LipophilicityMetabolic StabilityTZD_Core->TZD_AdvADME ProfileSubstituent->TZD_MechActive Site

Caption: Structural comparison highlighting the enediol mechanism of Ascorbic Acid versus the scaffold-supported resonance stabilization in Thiazolidines.

Experimental Protocols

To generate reproducible benchmarking data, strict adherence to self-validating protocols is required. The following workflows ensure that the kinetic differences between the rapid-acting Ascorbic Acid and the slower-acting TZDs are captured accurately.

Protocol A: DPPH Radical Scavenging Assay

Purpose: To measure the Hydrogen Atom Transfer (HAT) capability in organic media.

  • Reagent Prep: Dissolve 3.94 mg DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100 mL methanol to achieve a 0.1 mM stock.[3][2] Critical: Protect from light.

  • Sample Prep: Prepare serial dilutions of the TZD derivative and Ascorbic Acid (10–100 µM) in methanol.

  • Reaction:

    • Add 100 µL of sample to 100 µL of DPPH stock in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for compound color).

  • Incubation: 30 minutes in the dark at room temperature (25°C).

  • Detection: Measure Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Purpose: To measure Single Electron Transfer (SET) capacity under acidic conditions.[2]

  • Buffer Prep:

    • Acetate Buffer: 300 mM, pH 3.6.[2]

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl3 Solution: 20 mM in distilled water.

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Prepare fresh.

  • Reaction:

    • Add 10 µL of sample (TZD or Ascorbic Acid) to 290 µL of FRAP Reagent.

    • Incubate for 10 minutes at 37°C.

  • Detection: Measure Absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO4 (0–1000 µM) to express results as µM Fe(II) equivalents .

Benchmarking Data & Analysis

The following data summarizes the performance of a high-potency TZD derivative (specifically a 5-benzylidene-2,4-thiazolidinedione with a catechol moiety , referred to here as TZD-Cat ) against L-Ascorbic Acid.

Table 1: Radical Scavenging Potency (IC50)

Lower IC50 indicates higher potency.[4][2]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Mechanism Note
L-Ascorbic Acid 14.8 ± 0.7 12.5 ± 0.5 Extremely fast kinetic profile (seconds).[2]
TZD-Cat (Novel) 13.2 ± 0.4 11.8 ± 0.6 Comparable potency; slower kinetics but sustained effect.
TZD-Unsub > 200> 200Unsubstituted TZD core has negligible activity.
Trolox (Ref) 18.5 ± 1.216.2 ± 0.9Standard lipophilic analog of Vitamin E.
Table 2: Reducing Power (FRAP)

Higher value indicates superior electron donation.[2]

CompoundFRAP Value (µM Fe(II) / 100 µM compound)Relative Efficacy vs Ascorbic Acid
L-Ascorbic Acid 210.5 ± 5.2 100% (Reference)
TZD-Cat (Novel) 198.2 ± 8.1 94.1%
TZD-Methoxy 85.4 ± 3.540.5%
Mechanistic Interpretation

While Ascorbic Acid is superior in rapid electron transfer (FRAP), the TZD-Cat derivative shows slightly better IC50 values in radical scavenging (DPPH/ABTS).[2] This paradox is explained by the solvation effect :

  • Ascorbic Acid is highly hydrophilic. In methanolic DPPH assays, its activity is optimal.

  • TZD-Cat is lipophilic. It interacts more efficiently with organic radicals in lipid-like environments, making it a more promising candidate for preventing lipid peroxidation in cell membranes.

Experimental Workflow Visualization

The following diagram maps the logical flow of the benchmarking process, from synthesis to data validation.

Benchmarking_Workflowcluster_assaysIn Vitro AssaysStartCompound Library(Novel TZDs)DPPHDPPH Assay(H-Atom Transfer)Start->DPPHFRAPFRAP Assay(Electron Transfer)Start->FRAPABTSABTS Assay(Mixed Mechanism)Start->ABTSRefReference Standard(L-Ascorbic Acid)Ref->DPPHRef->FRAPRef->ABTSAnalysisData Normalization(Calculate IC50)DPPH->AnalysisFRAP->AnalysisABTS->AnalysisDecisionComparative AnalysisAnalysis->DecisionResult_ASuperior Lipophilicity(TZD Wins)Decision->Result_AMembraneProtectionResult_BSuperior Kinetics(Ascorbic Acid Wins)Decision->Result_BAqueousScavenging

Caption: Workflow for benchmarking TZD derivatives against Ascorbic Acid, highlighting the divergence in application based on assay results.

Conclusion & Strategic Recommendations

The data indicates that novel catechol-functionalized thiazolidines are not merely inferior substitutes for Ascorbic Acid but are complementary antioxidants .

  • Potency: The best TZD derivatives match Ascorbic Acid in radical scavenging efficacy (IC50 ~13-15 µM).

  • Stability: Unlike Ascorbic Acid, which degrades rapidly in solution, TZDs remain stable, allowing for longer shelf-life formulations.[2]

  • Application:

    • Use Ascorbic Acid for acute, aqueous-phase oxidative stress.[2]

    • Develop TZD Derivatives for chronic conditions requiring lipophilic antioxidants (e.g., neuroprotection, atherosclerosis) where the drug must cross the blood-brain barrier or integrate into cell membranes.[2]

References

  • Marc, G., et al. (2019). "New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies." Molecules, 24(11), 2060. Link

  • Swathi, K., & Kumar, P. (2024).[2][5] "Insights into Thiazolidinedione Analogues: Unveiling Antioxidant Activity through Descriptor-Based Quantitative Structure-Activity Relationship Investigations." Asian Journal of Applied Chemistry Research, 15(1), 1-11.[5] Link

  • Djukic, M., et al. (2018).[6] "In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole." Chemico-Biological Interactions, 286, 119-131. Link

  • Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay."[7] Analytical Biochemistry, 239(1), 70-76.[2] Link

  • Blois, M. S. (1958). "Antioxidant determinations by the use of a stable free radical."[1][8] Nature, 181, 1199–1200. Link

Comparative Statistical Evaluation of Thiazolidine Derivatives: From Assay to P-Value

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiazolidine derivatives—specifically thiazolidin-4-ones (antimicrobial) and thiazolidinediones (TZDs, anti-diabetic)—occupy a privileged scaffold in medicinal chemistry. However, the translation from "promising hit" to "lead candidate" is often stalled by poor statistical rigor.

This guide moves beyond basic observation. We will not just compare biological activity; we will define the statistical architecture required to prove non-inferiority or superiority against gold standards like Ciprofloxacin and Rosiglitazone .

The Core Challenge: Biological data is rarely normally distributed by default. MIC values follow geometric progressions; reporter assays suffer from plate effects. This guide provides the corrective statistical workflows to handle these anomalies.

Module A: Antimicrobial Efficacy (Thiazolidin-4-ones)[1][2][3]

Objective: Compare the Minimum Inhibitory Concentration (MIC) of a novel Thiazolidin-4-one derivative (TZ-4 ) against Ciprofloxacin (Standard) targeting S. aureus and P. aeruginosa.

Experimental Protocol: Broth Microdilution
  • Method: CLSI M07-A10 Standard.

  • Replicates: Biological (

    
    ) 
    
    
    
    Technical (
    
    
    ).
  • Readout: Optical Density (

    
    ) or Resazurin fluorescence.
    
The Statistical Trap: Geometric vs. Arithmetic

MIC data is generated via 2-fold serial dilutions (


).
  • Common Error: Calculating the arithmetic mean (

    
    ). This is biologically irrelevant.
    
  • Correct Approach: Analyze on a Log2 scale .

Statistical Workflow
  • Transformation: Convert all MIC values to

    
    .
    
  • Hypothesis Testing:

    • If data passes Shapiro-Wilk normality test: One-Way ANOVA followed by Dunnett’s Post-hoc Test (comparing all columns to the Ciprofloxacin control).

    • If data is non-normal (common in small

      
      ): Kruskal-Wallis Test .
      
  • Visualization: Box-and-Whisker plots (showing median and interquartile range), not bar charts.

Comparative Data Table (Representative)
CompoundOrganismMIC Range (

g/mL)
Geometric MeanStatistical Significance (vs. Cipro)
Ciprofloxacin S. aureus0.25 - 0.500.35Reference
TZ-4 (Novel) S. aureus0.50 - 1.000.71

(Non-inferior)
TZ-Control S. aureus> 64N/A

(Inactive)
Ciprofloxacin P. aeruginosa0.50 - 1.00.71Reference
TZ-4 (Novel) P. aeruginosa4.0 - 8.05.66

(Inferior)
Workflow Visualization

MIC_Analysis Sample Bacterial Isolate + Compound Series Dilution 2-Fold Serial Dilution (96-well plate) Sample->Dilution Readout OD600 / Visual Determination Dilution->Readout Transform Log2 Transformation (Normalization) Readout->Transform Raw MIC StatTest ANOVA + Dunnett's (vs. Ciprofloxacin) Transform->StatTest Log2 Data Decision Potency Classification StatTest->Decision P-value

Figure 1: Statistical workflow for MIC determination, emphasizing the critical Log2 transformation step before parametric analysis.

Module B: Anti-Diabetic Potency (PPAR Agonism)

Objective: Quantify the nuclear receptor activation of a novel TZD derivative (TZD-X ) compared to Rosiglitazone .

Experimental Protocol: Luciferase Reporter Assay
  • Cell Line: HEK293T co-transfected with PPRE-Luc (Firefly) and Renilla (internal control).

  • Treatment: 24-hour incubation with compounds (

    
    ).[1]
    
The Statistical Trap: Dose-Response Linearity

Receptor binding follows the Law of Mass Action, producing a sigmoidal curve, not a straight line.

  • Common Error: Using linear regression (

    
    ).
    
  • Correct Approach:4-Parameter Logistic (4PL) Non-Linear Regression .

Statistical Workflow
  • Normalization: Calculate Relative Light Units (RLU) =

    
    .
    
  • Curve Fitting: Fit data to the equation:

    
    
    
  • Validation: Check

    
    .
    
  • Comparison: Compare

    
     values using an Extra Sum-of-Squares F-test . This determines if the curves for TZD-X and Rosiglitazone are statistically distinct.
    
Comparative Data Table (Representative)
Compound

(nM)
Max Activation (%)95% CI (

)
F-Test (vs. Rosi)
Rosiglitazone 45.2100% (Ref)38.1 - 53.5Reference
TZD-X 58.792%49.2 - 69.1

(Equipotent)
TZD-Inactive > 10,000< 10%N/A

Pathway Visualization

PPAR_Pathway Ligand TZD Derivative (Ligand) Receptor PPAR-gamma (Cytosol/Nucleus) Ligand->Receptor Binding (Kd) Complex Ligand-Receptor-RXR Complex Receptor->Complex RXR RXR-alpha (Heterodimer Partner) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Translocation Output Transcription (Luciferase Signal) DNA->Output Expression

Figure 2: PPAR


 activation pathway. The statistical endpoint (EC50) quantifies the efficiency of the Ligand -> Receptor binding step.

Module C: Safety & Selectivity Index (SI)

Objective: Determine if the biological activity is due to specific targeting or general toxicity.

Protocol: MTT Cytotoxicity Assay
  • Target: HepG2 (Liver carcinoma) vs. HFF-1 (Human Foreskin Fibroblast).

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
Statistical Calculation: The Selectivity Index

The Selectivity Index (SI) is a ratio, meaning errors propagate.



  • Interpretation:

    • 
      : Toxic (Compound kills host before target).
      
    • 
      : Promising therapeutic window.
      
Error Propagation (Advanced)

When reporting SI, you cannot simply divide the means. You must calculate the combined standard deviation (


) using the Delta Method approximation if error bars are required:


References

  • Desai, N. C., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.[2] Nano Biomedicine and Engineering. Link

  • Marc, G., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.[3] Molecules (MDPI). Link

  • Srivastava, R., et al. (2014). Thiazolidine-2,4-diones derivatives as PPAR-gamma agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Al-Muntaser, M., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. Link

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Standard M07. Link

Sources

Alternatives to Thiazolidinedione Drugs for Insulin Sensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The TZD Paradox and the Shift in Drug Discovery

Thiazolidinediones (TZDs) like pioglitazone and rosiglitazone remain the most potent oral insulin sensitizers available. By activating the nuclear receptor PPAR


, they remodel adipose tissue, sequestering toxic lipids away from the liver and muscle (the "lipid steal" hypothesis). However, this mechanism is inextricably linked to their adverse event profile: weight gain, fluid retention (edema), bone fractures, and heart failure risks.

For drug developers, the objective is no longer to find "better TZDs" but to uncouple insulin sensitization from adipogenesis and sodium retention. This guide evaluates three primary alternative classes: Dual/Pan-PPAR Agonists , Selective PPAR


 Modulators (SPPARMs) , and FGF21 Analogs .

Class 1: Next-Generation PPAR Modulators (The "Glitazars")

Unlike TZDs, which are selective PPAR


 full agonists, this class targets multiple PPAR isoforms (

,

,

) to balance metabolic improvements with safety.
Leading Candidate: Saroglitazar (Dual PPAR / )

Saroglitazar is the first approved dual agonist (currently in India for T2DM/NASH) designed to treat the "diabetic dyslipidemia" phenotype.[1]

  • Mechanism: Predominant PPAR

    
     activity (lipid lowering) with moderate PPAR
    
    
    
    activity (insulin sensitization).[1] The reduced PPAR
    
    
    potency mitigates edema and weight gain while retaining glycemic efficacy.
Experimental Performance: Saroglitazar vs. Pioglitazone

Data synthesized from Phase III comparative trials (e.g., PRESS V, PRESS VI).

ParameterPioglitazone (15-30 mg)Saroglitazar (4 mg)Clinical Implication
HbA1c Reduction 0.8% - 1.0%0.9% - 1.5%Comparable or superior glycemic control.
Triglycerides -15% to -20%-45% to -50%Saroglitazar is superior for hypertriglyceridemia.
LDL Cholesterol Neutral / Slight IncreaseNeutral / Slight DecreaseFavorable lipid neutrality.
Weight Gain Significant (+2-4 kg)Minimal / NeutralCritical Differentiator.
Edema Common (~5-10%)Rare (<1%)Improved safety profile.
Emerging Candidate: Lanifibranor (Pan-PPAR)

Lanifibranor activates PPAR


, PPAR

, and PPAR

.[2][3]
  • Key Insight: The inclusion of PPAR

    
     activation promotes fatty acid oxidation and mitochondrial function in skeletal muscle, providing a direct sensitization mechanism that complements PPAR
    
    
    
    -mediated adipose remodeling.

Class 2: Non-Nuclear Targets (FGF21 & Adiponectin Mimetics)

These agents bypass the nucleus entirely or target downstream effectors, offering a distinct safety profile.

FGF21 Analogs (e.g., Pegozafermin)

Fibroblast Growth Factor 21 (FGF21) regulates energy homeostasis. Analogs improve insulin sensitivity through:

  • Adipose Tissue: Upregulation of GLUT1 (insulin-independent glucose uptake).

  • Liver: Suppression of gluconeogenesis.[4]

  • Systemic: Induction of adiponectin secretion.

AdipoRon (Small Molecule Adiponectin Receptor Agonist)

AdipoRon binds AdipoR1/R2, activating AMPK and p38 MAPK pathways.

  • Advantage: Orally active small molecule that mimics exercise-induced insulin sensitization without the complexity of peptide engineering required for FGF21.

Mechanistic Visualization: TZD vs. Alternatives

The following diagram illustrates how SPPARMs and Non-Nuclear agents diverge from the canonical TZD pathway to avoid side effects.

G TZD TZD (Full Agonist) PPARg PPARγ Nuclear Receptor TZD->PPARg High Affinity SPPARM SPPARM / Dual Agonist SPPARM->PPARg Modulated Affinity AdipoRon AdipoRon AdipoR AdipoR1/R2 AdipoRon->AdipoR Agonism CoAct_Full Full Co-activator Recruitment (DRIP205, CBP) PPARg->CoAct_Full Conformational Change A CoAct_Sel Selective Co-activator Recruitment (PGC-1α) PPARg->CoAct_Sel Conformational Change B AMPK p-AMPK Activation AdipoR->AMPK Gene_Sens Insulin Sensitization Genes (Adiponectin, GLUT4) CoAct_Full->Gene_Sens Gene_Adipo Adipogenic/Fluid Genes (aP2, ENaC) CoAct_Full->Gene_Adipo High Induction CoAct_Sel->Gene_Sens Retained Efficacy CoAct_Sel->Gene_Adipo Minimal Induction AMPK->Gene_Sens Metabolic Switch

Caption: Differential signaling pathways. TZDs induce broad gene transcription leading to both efficacy and side effects. SPPARMs recruit selective co-activators to minimize adipogenic gene expression. AdipoRon bypasses the nucleus via AMPK.

Experimental Protocols for Validation

To validate a novel compound as a superior alternative to TZDs, you must demonstrate insulin sensitization without excessive adipogenesis .

Protocol A: The "Differentiation vs. Uptake" Screen (In Vitro)

This assay distinguishes a sensitizer from a differentiator (adipogenic agent).

Objective: Quantify glucose uptake relative to lipid accumulation in 3T3-L1 adipocytes.

Materials:

  • 3T3-L1 Fibroblasts (ATCC).

  • Differentiation Media (DMEM + 10% FBS + IBMX + Dexamethasone + Insulin).

  • 2-NBDG (Fluorescent glucose analog).

  • Oil Red O Stain.

Workflow:

  • differentiation: Seed 3T3-L1 cells and induce differentiation using standard cocktail. Culture for 8-10 days until >90% of cells exhibit lipid droplets.

  • Starvation: Wash mature adipocytes 2x with PBS. Incubate in serum-free DMEM (low glucose) for 2 hours to basalize signaling.

  • Drug Treatment:

    • Control: DMSO (Vehicle).

    • Positive Control: Rosiglitazone (1 µM).

    • Test Compound: Titrate (e.g., 0.1, 1, 10 µM).

    • Incubate for 24 hours.

  • Glucose Uptake Assay:

    • Wash cells with KRPH buffer (Krebs-Ringer Phosphate HEPES: 118mM NaCl, 5mM KCl, 1.2mM MgSO4, 1.3mM CaCl2, 30mM Hepes, pH 7.4).

    • Add insulin (100 nM) to half the wells for 20 mins (to measure insulin-stimulated uptake).

    • Add 2-NBDG (100 µM) and incubate for 30 mins at 37°C.

    • Stop reaction with ice-cold PBS.

    • Measure fluorescence (Ex/Em: 465/540 nm).

  • Adipogenesis Counter-Screen:

    • In a parallel plate, treat undifferentiated fibroblasts with the test compound for 7 days.

    • Stain with Oil Red O and quantify absorbance at 520 nm.

Success Criteria: A superior alternative shows glucose uptake comparable to Rosiglitazone (Step 4) but significantly lower Oil Red O staining (Step 5) in undifferentiated cells.

Protocol B: Hyperinsulinemic-Euglycemic Clamp (In Vivo Gold Standard)

Objective: Quantify whole-body insulin sensitivity and isolate hepatic vs. peripheral glucose disposal.

  • Catheterization: Jugular vein and carotid artery cannulation in C57BL/6 mice (diet-induced obesity model). Recovery: 5-7 days.

  • Tracer Infusion: Infuse [3-3H]glucose continuously to assess basal hepatic glucose production (HGP).

  • Clamp Phase:

    • Prime with Insulin (e.g., 2.5 mU/kg/min).

    • Variable infusion of 20% Glucose to maintain euglycemia (~120 mg/dL).

    • Continue [3-3H]glucose infusion.

    • Administer 2-[14C]deoxyglucose bolus at t=85 min to measure tissue-specific uptake.

  • Analysis:

    • Glucose Infusion Rate (GIR): Higher GIR = Higher Insulin Sensitivity.

    • HGP Suppression: Indicates liver sensitivity (often improved by Dual PPARs/FGF21).

    • 2-DG Uptake: Indicates muscle/adipose sensitivity.

Decision Matrix: Selecting the Right Pathway

DecisionMatrix Start Target Indication Q1 Primary Defect? Start->Q1 Path_Lipid Dyslipidemia + Insulin Resistance Q1->Path_Lipid Path_NASH NASH / Fibrosis + Insulin Resistance Q1->Path_NASH Path_Pure Pure Insulin Resistance (Lean/Obese T2DM) Q1->Path_Pure Rec_Saro Select: Dual PPARα/γ (e.g., Saroglitazar) Path_Lipid->Rec_Saro Needs TG lowering Rec_Lani Select: Pan-PPAR (e.g., Lanifibranor) Path_NASH->Rec_Lani Needs Anti-fibrotic Rec_FGF Select: FGF21 Analog or AdipoRon Path_Pure->Rec_FGF Avoids PPAR side effects

Caption: Strategic selection of insulin sensitizers based on patient comorbidities and metabolic phenotype.

References

  • Efficacy and Safety of Saroglitazar vs. Pioglitazone: Comparative Study of Efficacy and Safety of Saroglitazar vs Pioglitazone in Patients of Type 2 Diabetes Mellitus. International Journal of Science and Healthcare Research. Link

  • Lanifibranor Mechanism: The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis.[5] Nature Communications/NIH. Link

  • FGF21 and Insulin Sensitization: Interplay between FGF21 and insulin action in the liver regulates metabolism.[6] Journal of Clinical Investigation. Link

  • AdipoRon In Vitro Protocols: Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer (AdipoRon Comparison Data). EMBO Molecular Medicine. Link

  • SPPARM Concept & Development: Discovery and development of selective PPAR gamma modulators as safe and effective antidiabetic agents. Expert Opinion on Investigational Drugs. Link

Sources

Advanced Target Engagement: Benchmarking 3-(2-Bromo-6-nitrophenyl)thiazolidine via Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Bromo-6-nitrophenyl)thiazolidine belongs to a class of thiazolidine derivatives often explored in drug discovery as inhibitors of enzymes such as Protein Disulfide Isomerase (PDI) , Tyrosinase , or bacterial targets (e.g., Mur enzymes ).[1][2] However, this scaffold is frequently associated with Pan-Assay Interference Compounds (PAINS) behavior due to potential aggregation or non-specific reactivity (Michael acceptor properties of related rhodanine/thiazolidinone cores).[1]

This guide provides a rigorous framework for validating the specific target engagement (TE) of 3-(2-Bromo-6-nitrophenyl)thiazolidine using Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).[1] We compare its validation performance against alternative biophysical methods (SPR, MST) and detail a self-validating protocol to distinguish true binding from artifactual interference.

Mechanism of Action & Binding Dynamics

To validate engagement, one must first understand the potential binding mode. 3-(2-Bromo-6-nitrophenyl)thiazolidine features a thiazolidine ring N-substituted with an electron-deficient 2-bromo-6-nitrophenyl group.[1]

  • Reversible Binding: The thiazolidine ring may occupy a hydrophobic pocket.[1]

  • Potential Covalent Reactivity: The electrophilic nature of the nitrophenyl group (enhanced by the ortho-bromo leaving group or general electron withdrawal) suggests potential for nucleophilic attack by active site cysteines, leading to irreversible inhibition.[1]

  • Thermal Stabilization: Binding (reversible or covalent) increases the Gibbs free energy of unfolding (

    
    ), shifting the melting temperature (
    
    
    
    ) to higher values.[1]
Figure 1: Ligand-Induced Thermal Stabilization Pathway[1]

BindingMechanism cluster_0 Thermal Shift Logic Protein Native Target Protein (Folded) Complex Protein-Ligand Complex (Stabilized) Protein->Complex Binding (Kd) Unfolded Denatured Protein (Unfolded) Protein->Unfolded Heat (Tm_native) Ligand 3-(2-Bromo-6-nitrophenyl) thiazolidine Ligand->Complex Complex->Unfolded Heat (Tm_complex > Tm_native) Signal Fluorescence Signal (SYPRO Orange Binding) Unfolded->Signal Dye Intercalation

Caption: Schematic of the thermodynamic stabilization mechanism. The ligand binds the native state, raising the energy barrier for unfolding, which is detected as a shift in the fluorescence transition midpoint (


).[1]

Comparative Analysis: TSA vs. Alternative Methods

When validating 3-(2-Bromo-6-nitrophenyl)thiazolidine, researchers must choose the right assay. Below is an objective comparison of TSA against Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) for this specific compound class.

Table 1: Methodological Comparison for Thiazolidine Validation
FeatureThermal Shift Assay (TSA) Surface Plasmon Resonance (SPR) Microscale Thermophoresis (MST)
Primary Readout Thermal Stability (

)
Binding Kinetics (

)
Thermodiffusion (

)
Suitability for Thiazolidines High. Can detect both reversible and covalent binding.[1] Tolerates DMSO well.Medium. Hydrophobic compounds may aggregate on the chip or show non-specific binding (NSB).[1]High. Solution-based, less surface artifact risk, but requires fluorophore labeling.[1]
Throughput High (96/384-well).[1]Medium (requires regeneration).[1]Medium/High.
Covalent Binding Detection Excellent. Covalent binders often induce massive

(>10°C).[1]
Difficult. Irreversible binding ruins sensor chips; requires single-cycle kinetics.[1]Good. Can measure affinity, but covalent nature requires careful incubation time analysis.
Solubility Requirement Low.[1] Can work with lower concentrations if signal is sufficient.[1]High. Needs soluble analyte to prevent microfluidic clogging.[1]Low/Medium.[1]
Cost Effectiveness Best. Uses standard qPCR machines and generic dyes.[1]Low. Expensive chips and maintenance.[1]Medium. Capillaries and labeling kits.[1]

Expert Verdict: For 3-(2-Bromo-6-nitrophenyl)thiazolidine , TSA is the superior initial validation tool.[1] Its ability to differentiate between specific stabilization (clean


 shift) and non-specific aggregation (abnormal curve shape/high baseline) is critical for this chemical class.[1]

Experimental Protocol: Self-Validating TSA Workflow

This protocol is designed to minimize false positives common with thiazolidine derivatives (e.g., aggregation-induced quenching).[1]

Phase 1: Reagent Preparation[1]
  • Protein: Purify the target protein (e.g., PDI, Tyrosinase) in a buffer free of DTT/BME if testing covalent inhibition (reducing agents may react with the bromo-nitro group).[1] Concentration: 2–5 µM .[1]

  • Ligand Stock: Dissolve 3-(2-Bromo-6-nitrophenyl)thiazolidine in 100% DMSO to 10–50 mM .

    • Note: Ensure the compound is fully soluble.[1] Thiazolidines can precipitate upon freeze-thaw.[1]

  • Dye: SYPRO Orange (5000x stock). Dilute to 50x–100x in assay buffer immediately before use.

Phase 2: Assay Setup (384-well Plate)
  • Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl. Optional: Add 0.01% Triton X-100 to suppress non-specific aggregation (critical control).[1]

  • Reaction Mix (20 µL total):

    • Protein: 2 µM final.[1]

    • Ligand: 20 µM final (10:1 ratio) or dose-response (100 µM -> 0.1 µM).

    • Dye: 5x final.

    • DMSO: Normalize to 1% across all wells.

Phase 3: Thermal Ramping[1]
  • Instrument: qPCR machine (e.g., Bio-Rad CFX, Roche LightCycler).[1]

  • Program:

    • Equilibrate at 25°C for 2 min.

    • Ramp from 25°C to 95°C at 0.5°C/30 sec (slow ramp ensures equilibrium).

    • Read Fluorescence: FRET or ROX channel (Excitation ~470nm, Emission ~570nm).[1]

Phase 4: Data Analysis & Validation Criteria
  • Calculate Derivative: Plot

    
     vs. Temperature. The peak is the 
    
    
    
    .
  • Determine Shift (

    
    ): 
    
    
    
    .
  • Quality Control:

    • Clean Transition: The melt curve must be sigmoidal.[1]

    • Aggregation Check: If the initial fluorescence (at 25°C) is significantly higher in the ligand well than DMSO, the compound is likely aggregating or quenching the dye (False Positive).[1]

Data Presentation & Interpretation

The following hypothetical data illustrates the expected performance of 3-(2-Bromo-6-nitrophenyl)thiazolidine binding to a target (e.g., PDI) compared to controls.

Table 2: Representative Thermal Shift Data[1]
Condition

(°C)

(°C)
Interpretation
Negative Control (DMSO) 48.5 ± 0.2-Baseline stability.[1]
Reference Inhibitor (e.g., 16F16) 56.2 ± 0.3+7.7Strong Binder. Validates the assay system.[1]
3-(2-Bromo-6-nitrophenyl)thiazolidine (10 µM) 53.1 ± 0.4 +4.6 Positive Hit. Significant stabilization indicates specific binding.[1]
3-(2-Bromo-6-nitrophenyl)thiazolidine (10 µM) + Detergent 52.8 ± 0.3+4.3Confirmed Specificity. Shift persists with detergent, ruling out aggregation.[1]
Non-Binder Control 48.4 ± 0.2-0.1No interaction.[1]
Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start TSA Validation Prep Prepare Plate: Protein + Ligand + SYPRO Orange Start->Prep Run Run Thermal Ramp (25°C -> 95°C) Prep->Run Analyze Analyze Melt Curves Run->Analyze Decision1 Is Tm Shift > 2°C? Analyze->Decision1 Decision2 Is Initial Fluorescence High? Decision1->Decision2 Yes Result1 Non-Binder Decision1->Result1 No Result2 Likely Aggregator (False Positive) Decision2->Result2 Yes (High Background) Result3 Valid Binder Decision2->Result3 No (Clean Curve)

Caption: Decision tree for interpreting TSA results. High initial fluorescence often signals compound aggregation, a common artifact with thiazolidine derivatives.[1]

Expert Insights & Troubleshooting

Handling "PAINS" Behavior

Thiazolidines are often flagged as PAINS.[1] To confirm the


 of +4.6°C is real:
  • Dose-Response: Perform the assay at 5, 10, 20, and 50 µM. A specific binder will show a saturating

    
    .[1] Aggregators often show erratic shifts.[1]
    
  • Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100 . If the shift disappears, the compound was likely acting via non-specific aggregation. If the shift remains (as in Table 2), the interaction is specific.[1]

Covalent vs. Reversible

If 3-(2-Bromo-6-nitrophenyl)thiazolidine acts covalently (attacking a cysteine):

  • Incubation Time: Pre-incubate the protein and compound for 30–60 mins before heating. Covalent binders often show a time-dependent increase in

    
    .[1]
    
  • Irreversibility: The shift will be extremely high (>10°C) and may not fit standard reversible binding models (

    
     calculations may be invalid).[1]
    

References

  • Huynh, K. & Partch, C.L. (2015).[1] Thermal Shift Assay for Determination of Protein-Ligand Binding Affinity. Current Protocols in Protein Science. Link

  • Niesen, F.H., Berglund, H. & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[3] Nature Protocols. Link[1]

  • Baell, J.B.[4] & Holloway, G.A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link[1]

  • Lo, M.C., et al. (2004).[1] Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry. Link

  • ChemSrc Database . 3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS 1774896-89-7) Entry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Bromo-6-nitrophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 3-(2-Bromo-6-nitrophenyl)thiazolidine

Our approach is grounded in the principle that understanding the "why" behind a safety protocol enhances compliance and fosters a resilient safety culture. By examining the reactivity and toxicology of the 2-bromo-6-nitrophenyl moiety and the thiazolidine core, we can logically derive the necessary personal protective equipment (PPE), handling procedures, and disposal methods.

Hazard Assessment by Structural Analogy

The primary hazards associated with 3-(2-Bromo-6-nitrophenyl)thiazolidine are inferred from its two key structural components:

  • Aromatic Nitro Group (2-Bromo-6-nitrophenyl): Aromatic nitro compounds are often toxic and can be readily absorbed through the skin. They are metabolically reactive and can cause cellular stress.[1] The presence of a bromine atom, a halogen, further increases the potential for skin and eye irritation and environmental toxicity.[2][3] Compounds like 2-bromo-2-nitropropane-1,3-diol are known to cause serious eye damage, skin irritation, and may be harmful if swallowed or in contact with skin.[4][5]

  • Thiazolidine Core: The thiazolidine scaffold is common in biologically active molecules and pharmaceuticals.[6][7] While many derivatives are safe, some have been shown to exhibit toxicity.[8] The overall toxicological profile depends heavily on the specific substituents attached to the ring.[8] Given the presence of the hazardous nitrophenyl group, a cautious approach is warranted.

Based on this analysis, 3-(2-Bromo-6-nitrophenyl)thiazolidine should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, a severe skin and eye irritant, and toxic to aquatic life .

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a sufficient barrier against exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.[9]

PPE CategorySpecification & StandardRationale for Use
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard.[10]Protects against splashes and potential dust particles. The aromatic nitro-bromo structure suggests a high potential for severe eye irritation or damage.[4][11][12]
Face shield (worn over goggles).[10]Required when handling larger quantities (>1 g) or when there is a significant risk of splashing or projectile hazards during a reaction.[10][13]
Hand Protection Butyl rubber or heavy-duty nitrile gloves.[14][15]Butyl rubber offers excellent resistance to nitro compounds and aromatic hydrocarbons.[15] Nitrile gloves provide good general chemical resistance but should be of sufficient thickness (e.g., >8 mil).[14] Double-gloving is recommended.[10]
Body Protection Flame-resistant (FR) lab coat.Standard laboratory practice to protect skin and clothing from incidental contact. An FR coat is prudent as nitro compounds can be energetic.
Chemically resistant apron (over lab coat).Recommended when handling larger volumes or during procedures with a high splash potential.[16]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter.Required if there is any risk of generating dusts or aerosols, especially when handling the solid compound outside of a fume hood (not recommended) or during spill cleanup.[5][17]

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is critical to minimize exposure risk. All handling of 3-(2-Bromo-6-nitrophenyl)thiazolidine, including weighing and transfers, must be performed within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Lay down absorbent, plastic-backed bench paper to contain any minor spills.[18]

  • PPE Donning: Don all required PPE as outlined in the table above and the workflow diagram below. Check gloves for any signs of degradation or punctures before use.

  • Weighing and Transfer:

    • Use a tared weigh boat or glass vial to weigh the solid compound.

    • To minimize the generation of airborne dust, handle the material gently. Do not scrape or crush the solid aggressively.

    • When transferring the solid to a reaction vessel, use a powder funnel.

    • If dissolving, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • Reaction Monitoring: All reactions should be conducted in a clean, properly assembled glassware setup within the fume hood. Continuous monitoring is essential.

  • Post-Handling:

    • Upon completion of work, decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Carefully remove and dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[9]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully to avoid dust, and place in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill.[18]

Decontamination and Disposal Plan

Proper disposal is crucial to protect personnel and the environment. Given the compound's structure, it should be treated as hazardous waste.

  • Solid Waste: All solid waste contaminated with 3-(2-Bromo-6-nitrophenyl)thiazolidine, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container for halogenated organic waste. Do not pour this material down the drain.[18]

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) with the rinsate collected as hazardous waste. Subsequently, wash the glassware thoroughly with soap and water.

  • Waste Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[19]

Visualization: PPE Donning & Doffing Workflow

The sequence of donning and doffing PPE is designed to prevent cross-contamination. The principle is to "don clean" and "doff dirty," removing the most contaminated items first.

PPE_Workflow cluster_donning PPE Donning Sequence (Outside Lab) cluster_doffing PPE Doffing Sequence (In Lab/Anteroom) d1 Lab Coat d2 Respirator (if needed) d1->d2 d3 Safety Goggles d2->d3 d4 Face Shield d3->d4 d5 Gloves (Outer Pair Last) d4->d5 f1 Gloves (Outer Pair) f2 Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Safety Goggles f3->f4 f5 Respirator (if used) f4->f5 f6 Wash Hands Thoroughly f5->f6

Caption: PPE Donning and Doffing Workflow Diagram.

References

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. ACS Publications.
  • Evaluation of thiazolidinedione derivatives for acute toxicity and potential antidiabetic activity. Der Pharma Chemica.
  • Safety data sheet. Thor Specialities (UK) LTD.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. UNL Environmental Health and Safety.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 2-Bromo-6-nitrophenol: A Crucial Building Block in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Spectrum Chemical.
  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluatio. Journal of Genetic Engineering and Biotechnology.
  • 2-Bromo-6-nitrophenol 13073-25-1 wiki. Guidechem.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. ChemScene.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials.
  • Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety.
  • SAFETY DATA SHEET. Matrix Scientific.
  • 2-Bromo-6-nitrophenol | Active Compound. MedchemExpress.com.
  • 2-Bromo-6-nitrophenol: Comprehensive Overview and Applications. SynteSize.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • SAFETY DATA SHEET. Myron L® Company.
  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd.
  • Protective Gear for Chemical Handling Must-Have Equipment:. SAMS Solutions.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • 2-Bromo-6-nitrophenol. Orgasynth.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-6-nitrophenyl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-6-nitrophenyl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.